Product packaging for EXO1 Human Pre-designed siRNA Set A(Cat. No.:CAS No. 75541-83-2)

EXO1 Human Pre-designed siRNA Set A

Cat. No.: B1671837
CAS No.: 75541-83-2
M. Wt: 273.26 g/mol
InChI Key: KIAPWMKFHIKQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Exo1 (Exonuclease 1) is a crucial 5' to 3' exonuclease and flap endonuclease encoded by the EXO1 gene in humans . As a member of the Rad2/XPG nuclease family, it plays multifaceted roles in key DNA metabolic pathways, making it an essential reagent for studying genome integrity . Its primary research applications include investigating DNA mismatch repair (MMR), where it excises the nascent DNA strand containing mispaired bases . Exo1 is also indispensable in DNA double-strand break (DSB) repair, where it performs long-range end resection to generate 3' single-stranded DNA overhangs necessary for homologous recombination (HR) . Studies have shown that Exo1's nuclease activity is carefully regulated by proteins like replication protein A (RPA), which can strip it from DNA, and the SOSS1 complex, which supports its processive resection . Beyond its enzymatic function, Exo1 also serves a structural role in activating DNA damage checkpoints, a function that can be independent of its catalytic activity . Due to its central role in DNA repair, Exo1 dysfunction is linked to cancer susceptibility, and it has emerged as a promising synthetic lethal target in BRCA1-deficient and Fanconi Anaemia pathway-deficient cancers . This product is intended for research purposes only and is not approved for use in humans or for any clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12FNO3 B1671837 EXO1 Human Pre-designed siRNA Set A CAS No. 75541-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAPWMKFHIKQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893483
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75541-83-2
Record name 75541-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Molecular Gears: A Technical Guide to the Mechanism of Action of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for the compound 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, commonly known as Exo1. Exo1 is a potent, cell-permeable, and reversible inhibitor of the early secretory pathway, specifically targeting vesicular traffic from the Endoplasmic Reticulum (ER) to the Golgi apparatus. Its unique mode of action, distinct from other known inhibitors like Brefeldin A (BFA), makes it a valuable tool for studying membrane trafficking and a potential starting point for therapeutic development.

Core Mechanism of Action: Disruption of ER-Golgi Transport

Exo1's primary cellular effect is the acute and rapid inhibition of the exocytic pathway.[1][2] This is achieved through the induction of a dramatic morphological change in the Golgi apparatus, causing its collapse and absorption into the Endoplasmic Reticulum.[3] This process effectively halts the forward transport of newly synthesized proteins and lipids that are destined for secretion or for other organelles along the secretory route.

The key molecular event triggered by Exo1 is the rapid release of ADP-ribosylation factor 1 (ARF1), a small GTPase, from Golgi membranes.[1] ARF1 is a critical regulator of vesicle formation and coat protein recruitment at the Golgi.[4][5] By inducing the dissociation of ARF1, Exo1 prevents the assembly of coat protein I (COPI) complexes, which are essential for the budding of transport vesicles from the Golgi.[6]

Crucially, the mechanism of Exo1 is distinct from that of the well-characterized inhibitor Brefeldin A (BFA). While both compounds cause Golgi collapse and ARF1 release, Exo1 does not inhibit the guanine nucleotide exchange factors (GEFs) that activate ARF1.[1] Furthermore, unlike BFA, Exo1 does not induce the ADP-ribosylation of CtBP/Bars50, another protein implicated in Golgi fission.[1] This mechanistic divergence makes Exo1 a more specific tool for probing ARF1-dependent processes downstream of GEF activity.

The effects of Exo1 are reversible. Upon removal of the compound, the Golgi apparatus reforms its characteristic perinuclear structure within approximately 30 minutes, and normal protein trafficking resumes.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Exo1's mechanism of action, highlighting its intervention point in the ARF1 cycle and its distinction from Brefeldin A.

Exo1_Mechanism cluster_ARF_Cycle ARF1 GTPase Cycle at the Golgi cluster_Downstream Downstream Effects ARF_GEF ARF-GEF ARF1_GTP ARF1-GTP (Active) ARF_GEF->ARF1_GTP GTP ARF1_GDP ARF1-GDP (Inactive) ARF1_GDP->ARF_GEF GDP ARF_GAP ARF-GAP ARF1_GTP->ARF_GAP GTP Hydrolysis COPI COPI Coat Recruitment ARF1_GTP->COPI ARF_GAP->ARF1_GDP Pi Vesicle Vesicle Budding COPI->Vesicle Transport ER-to-Golgi Transport Vesicle->Transport Exo1 Exo1 Exo1->ARF1_GTP Induces Release from Membrane (GAP Stimulation?) BFA Brefeldin A (BFA) BFA->ARF_GEF Inhibits

Caption: Proposed mechanism of Exo1 action on the ARF1 cycle.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the activity of Exo1.

ParameterValueSpecies/Cell TypeAssay Method
IC₅₀ (Inhibition of Exocytosis)~20 µMBSC1 cellsVSVGts-GFP transport to cell surface

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of Exo1 are provided below.

Protocol 1: Visualization of Golgi Collapse using GalT-GFP

This assay qualitatively and quantitatively assesses the effect of Exo1 on Golgi morphology.

  • Objective: To visualize the disassembly of the Golgi apparatus and its absorption into the ER upon Exo1 treatment.

  • Materials:

    • HeLa or COS-7 cells stably or transiently expressing a Golgi-resident enzyme fused to Green Fluorescent Protein (e.g., Galactosyltransferase-GFP, GalT-GFP).

    • Culture medium (e.g., DMEM with 10% FBS).

    • Exo1 stock solution (e.g., 10 mM in DMSO).

    • Confocal laser scanning microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂).

  • Methodology:

    • Plate cells expressing GalT-GFP on glass-bottom dishes suitable for live-cell imaging. Allow cells to adhere and grow to 50-70% confluency.

    • Replace the culture medium with pre-warmed imaging medium.

    • Mount the dish on the confocal microscope stage and allow the temperature and atmosphere to equilibrate.

    • Acquire a pre-treatment image of a field of cells, focusing on the distinct, perinuclear ribbon-like structure of the Golgi apparatus as visualized by GalT-GFP.

    • Add Exo1 to the imaging medium to a final concentration of 20-100 µM.

    • Immediately begin time-lapse imaging, acquiring images every 30-60 seconds for a period of 15-30 minutes.

    • Observation: Within minutes of Exo1 addition, the Golgi will begin to tubulate, followed by the dispersal of the GFP signal from the perinuclear region into a reticular pattern characteristic of the ER.

    • (Optional Reversibility Test): After observing Golgi collapse, gently wash the cells three times with pre-warmed imaging medium without Exo1. Continue time-lapse imaging for 30-60 minutes to observe the re-formation of the Golgi structure.

Protocol 2: ER-to-Golgi Transport Assay using VSVG-ts045-GFP

This assay measures the functional inhibition of protein transport from the ER.

  • Objective: To quantify the inhibitory effect of Exo1 on the anterograde transport of a model cargo protein.

  • Materials:

    • BSC1 or CHO cells transiently transfected with a plasmid encoding the temperature-sensitive Vesicular Stomatitis Virus G protein fused to GFP (VSVG-ts045-GFP).

    • Culture incubators set to 40°C (non-permissive temperature) and 32°C (permissive temperature).

    • Cycloheximide solution (to inhibit new protein synthesis).

    • Exo1 stock solution.

    • Fluorescence microscope or high-content imager.

  • Methodology:

    • Transfect cells with the VSVG-ts045-GFP plasmid.

    • After 24 hours, transfer the cells to a 40°C incubator for 5-16 hours. At this non-permissive temperature, the VSVG protein misfolds and is retained in the ER.

    • Pre-treat the cells with cycloheximide (e.g., 100 µg/ml) for 30 minutes at 40°C to halt further protein synthesis, ensuring a synchronous wave of transport.

    • Add Exo1 (at various concentrations for IC₅₀ determination, e.g., 0-100 µM) or vehicle control (DMSO) to the culture medium and incubate for 15-30 minutes at 40°C.

    • Shift the cells to the permissive temperature of 32°C to allow the correctly folded VSVG-ts045-GFP to exit the ER.

    • After a set time (e.g., 60-120 minutes), fix the cells with 4% paraformaldehyde.

    • Acquire images and quantify the fluorescence intensity of GFP at the Golgi (a compact, perinuclear structure in control cells) versus the ER (a reticular pattern in inhibited cells). The percentage of cells showing Golgi-localized GFP is a measure of transport efficiency.

Protocol 3: Endoglycosidase H (Endo H) Resistance Assay

This biochemical assay determines if a glycoprotein has passed from the ER to the medial-Golgi.

  • Objective: To biochemically confirm the block in ER-to-Golgi transport by assessing the glycosylation state of a reporter glycoprotein.

  • Principle: Glycoproteins in the ER contain high-mannose N-linked glycans, which are sensitive to cleavage by the enzyme Endo H. Upon arrival in the medial-Golgi, these glycans are modified, rendering them resistant to Endo H.[7][8]

  • Methodology:

    • Perform a pulse-chase experiment using cells expressing a glycoprotein like VSVG-ts045. Briefly, starve cells of methionine, pulse with ³⁵S-methionine to label newly synthesized proteins, and then chase with excess unlabeled methionine.

    • During the chase period, treat cells with Exo1 (e.g., 100 µM) or vehicle control.

    • At various time points during the chase, lyse the cells and immunoprecipitate the glycoprotein of interest.

    • Divide each immunoprecipitated sample into two aliquots. Treat one aliquot with Endo H according to the manufacturer's protocol, and leave the other untreated.

    • Analyze the samples by SDS-PAGE and autoradiography.

    • Interpretation: In control cells, the glycoprotein will show a time-dependent shift from an Endo H-sensitive form (lower band on the gel after digestion) to an Endo H-resistant form (no change in mobility after digestion). In Exo1-treated cells, the glycoprotein will remain in the Endo H-sensitive form, indicating it has not reached the medial-Golgi.[7]

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical experiment designed to test the effect of Exo1 on ER-to-Golgi transport using the VSVG-ts045-GFP assay.

VSVG_Workflow cluster_prep Cell Preparation cluster_exp Experimental Procedure cluster_analysis Data Acquisition & Analysis start Plate BSC1 cells on glass-bottom dishes transfect Transfect with VSVG-ts045-GFP plasmid start->transfect incubate40 Incubate at 40°C (16h) (Accumulate VSVG in ER) chx Add Cycloheximide (30 min) incubate40->chx split Treatment chx->split control Add Vehicle (DMSO) split->control Control Group exo1 Add Exo1 (e.g., 20 µM) split->exo1 Exo1 Group incubate32 Shift to 32°C (90 min) (Release VSVG from ER) control->incubate32 exo1->incubate32 fix Fix cells with 4% PFA incubate32->fix image Fluorescence Microscopy quantify Quantify VSVG localization (% cells with Golgi staining) image->quantify result Result Interpretation quantify->result

Caption: Workflow for VSVG-ts045-GFP transport assay.

References

In-Depth Structural Analysis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, a compound of interest in drug discovery due to its potential biological activities. This document outlines a detailed synthesis protocol and presents a thorough analysis of its expected spectroscopic and structural characteristics.

Chemical Structure and Properties

2-(4-Fluorobenzoylamino)benzoic acid methyl ester is an amide derivative of methyl anthranilate. Its structure combines the core of a benzoic acid ester with a 4-fluorobenzoyl group linked through an amide bond.

PropertyValue
Molecular Formula C₁₅H₁₂FNO₃
Molecular Weight 273.26 g/mol
CAS Number 75541-83-2
IUPAC Name Methyl 2-(4-fluorobenzoylamino)benzoate

Experimental Protocols

Synthesis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

This protocol describes the acylation of methyl anthranilate with 4-fluorobenzoyl chloride.

Materials:

  • Methyl 2-aminobenzoate (Methyl anthranilate)

  • 4-Fluorobenzoyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl anthranilate (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir for 10-15 minutes.

  • Acylation: Slowly add 4-fluorobenzoyl chloride (1.05 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure 2-(4-fluorobenzoylamino)benzoic acid methyl ester.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification MA Methyl Anthranilate Mix Dissolve MA, Base in DCM MA->Mix FBC 4-Fluorobenzoyl Chloride Add Add FBC FBC->Add Base Pyridine Base->Mix Solvent DCM Solvent->Mix Cool Cool to 0 °C Mix->Cool Cool->Add Stir Stir at RT Add->Stir Quench Quench with 1M HCl Stir->Quench Wash Wash with HCl, NaHCO3, Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Product Pure Product Recrystallize->Product Analytical_Workflow Start Synthesized Compound TLC TLC for Purity Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MS Mass Spectrometry TLC->MS IR IR Spectroscopy TLC->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

physical and chemical properties of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While a complete profile, including detailed experimental protocols and biological activity, remains to be fully elucidated in publicly accessible literature, this guide synthesizes the currently available data.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₅H₁₂FNO₃
Molecular Weight 273.26 g/mol
Melting Point 128 °C
Predicted pKa 9.99 (most acidic)
Predicted logP 3.58

Spectroscopic Data

While detailed spectral analyses with peak assignments are not widely published, foundational spectroscopic information is crucial for the identification and characterization of this compound. Researchers synthesizing or working with this molecule would typically perform the following analyses:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the molecular structure. The ¹H NMR would show characteristic signals for the aromatic protons, the amine proton, and the methyl ester protons. The ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretch of the amide, the C=O stretches of the ester and amide, and the C-F stretch of the fluorobenzoyl group.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Experimental Protocols: A Generalized Approach

Synthesis Workflow

The synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester would likely involve the acylation of methyl anthranilate with 4-fluorobenzoyl chloride. The following diagram illustrates a logical workflow for such a synthesis and subsequent purification.

reagents Methyl Anthranilate + 4-Fluorobenzoyl Chloride reaction Acylation Reaction (e.g., in Pyridine or with a base like Triethylamine) reagents->reaction workup Aqueous Workup (e.g., washing with dilute acid and base) reaction->workup extraction Solvent Extraction (e.g., with Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., with Na₂SO₄) extraction->drying concentration Solvent Removal (e.g., Rotary Evaporation) drying->concentration purification Purification (e.g., Recrystallization or Column Chromatography) concentration->purification product 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester purification->product

In-Depth Technical Guide: 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the structural and synthetic aspects of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. Due to the absence of publicly available crystal structure data for this specific compound, this guide presents a comprehensive analysis of a closely related analog, Methyl 2-(4-chlorobenzamido)benzoate , for which complete crystallographic data is available. This analog serves as a valuable reference for understanding the structural characteristics of this class of N-aroyl anthranilate derivatives. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of these compounds and explores the potential biological significance of this chemical scaffold.

Crystal Structure Data: A Comparative Analysis

While the crystal structure of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester has not been publicly reported, the crystallographic data for its chloro-analog, Methyl 2-(4-chlorobenzamido)benzoate, provides significant insight into the expected molecular geometry and packing.

Table 1: Crystal Data and Structure Refinement for Methyl 2-(4-chlorobenzamido)benzoate[1][2]
ParameterValue
Empirical FormulaC₁₅H₁₂ClNO₃
Formula Weight289.71
Temperature296 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensions
a7.3788 (9) Å
b16.757 (2) Å
c21.530 (2) Å
α90°
β90°
γ90°
Volume2662.0 (5) ų
Z8
Density (calculated)1.449 Mg/m³
Absorption Coefficient0.29 mm⁻¹
F(000)1200
Data Collection
DiffractometerBruker SMART APEXII
Reflections Collected11139
Independent Reflections2399 [R(int) = 0.166]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Params2399 / 1 / 182
Goodness-of-fit on F²0.97
Final R indices [I>2σ(I)]R1 = 0.059, wR2 = 0.134
R indices (all data)R1 = 0.166, wR2 = 0.154

In the crystal structure of Methyl 2-(4-chlorobenzamido)benzoate, the molecule exhibits a nearly planar conformation.[1] The dihedral angle between the two benzene rings is a mere 3.32 (3)°.[1][2] This planarity is supported by intramolecular hydrogen bonds.[1] It is highly probable that 2-(4-Fluorobenzoylamino)benzoic acid methyl ester would adopt a similar conformation, with the substitution of fluorine for chlorine having a minor impact on the overall molecular geometry.

Experimental Protocols

The synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester can be reliably achieved through the acylation of methyl anthranilate with 4-fluorobenzoyl chloride. The following protocol is adapted from the reported synthesis of the chloro-analog.[2]

Synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Materials:

  • Methyl anthranilate

  • 4-Fluorobenzoyl chloride

  • Dichloromethane (anhydrous)

  • Triethylamine

  • Methanol

Procedure:

  • Reaction Setup: A solution of methyl anthranilate (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Triethylamine (1.1 equivalents) is added to the solution to act as a base and scavenge the HCl byproduct.

  • Acylation: The solution is cooled in an ice bath, and a solution of 4-fluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane is added dropwise over 30 minutes.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield colorless crystals of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as a mixture of dichloromethane and hexane, or by slow cooling of a hot saturated solution in methanol.

Potential Biological Significance and Signaling Pathways

While specific biological data for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester is not available, the broader class of N-aroyl anthranilate derivatives has been investigated for various pharmacological activities. Notably, benzamide derivatives have been explored as potential anticonvulsant and analgesic agents.[2]

The potential mechanism of action for such compounds could involve interactions with various biological targets. A hypothetical logical workflow for investigating the structure-activity relationship (SAR) of this class of compounds is presented below.

SAR_Workflow Start Design & Synthesize N-Aroyl Anthranilate Analogs Screening Primary Biological Screening (e.g., Anticonvulsant Assay) Start->Screening Active Active Compounds Identified Screening->Active Hit Inactive Inactive Compounds Screening->Inactive No Hit SAR Establish Structure-Activity Relationship (SAR) Active->SAR Mechanism Mechanism of Action Studies Active->Mechanism Inactive->SAR Lead_Opt Lead Optimization (Modify Substituents) SAR->Lead_Opt Lead_Opt->Start End Candidate Drug Mechanism->End

References

Unveiling the Therapeutic Potential of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester (Exo1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Cambridge, MA – October 29, 2025 – In the intricate landscape of cellular transport, the small molecule 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, commonly known as Exo1, has emerged as a potent and specific inhibitor of the early secretory pathway. This technical guide provides an in-depth analysis of Exo1, focusing on its mechanism of action, potential therapeutic targets, and the experimental framework used to elucidate its cellular effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Disrupting the ER-to-Golgi Trafficking Pathway

Exo1 exerts its biological activity by reversibly inhibiting vesicular traffic from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1] This inhibition leads to a dramatic and rapid collapse of the Golgi complex into the ER, effectively halting the secretion of proteins and lipids.[1] While its effect is phenotypically similar to the well-characterized fungal metabolite Brefeldin A (BFA), Exo1 operates through a distinct and more specific mechanism.

The primary molecular event triggered by Exo1 is the rapid release of ADP-ribosylation factor 1 (ARF1) from Golgi membranes. ARF1, a small GTPase, is a critical regulator of the formation of COPI-coated vesicles, which mediate retrograde transport from the Golgi to the ER and intra-Golgi transport. Unlike BFA, Exo1 does not inhibit the guanine nucleotide exchange factors (GEFs) that activate ARF proteins, nor does it induce the ADP-ribosylation of CtBP/BARS50, another target of BFA. This indicates that Exo1 targets a different component of the ARF1 activation cycle, offering a more refined tool for studying ER-Golgi dynamics.

Potential Therapeutic Targets

The specific disruption of the ER-Golgi transport pathway by Exo1 points to several potential therapeutic applications, primarily centered on diseases characterized by excessive protein secretion or the trafficking of pathogenic proteins.

  • Oncology: Many cancer cells exhibit upregulated secretory pathways to support rapid growth and proliferation, as well as to secrete factors that modify the tumor microenvironment. By inhibiting protein secretion, Exo1 could potentially limit tumor growth and metastasis.

  • Virology: Numerous viruses, including Herpes Simplex Virus, rely on the host cell's secretory pathway for the assembly and egress of new viral particles.[2][3] By blocking this pathway, Exo1 could represent a novel class of broad-spectrum antiviral agents.

  • Inflammatory and Autoimmune Diseases: The secretion of pro-inflammatory cytokines and other mediators is a hallmark of many inflammatory and autoimmune disorders. Exo1 could potentially mitigate the inflammatory response by blocking the release of these molecules.

Quantitative Analysis of Exo1 Activity

The inhibitory effect of Exo1 on the exocytic pathway has been quantified, providing key data for its characterization as a specific inhibitor.

ParameterValueCell LineAssayReference
IC50~20 µMBSC1Inhibition of VSVGts-GFP exocytosis[1]

Experimental Protocols

The investigation of Exo1's mechanism of action has relied on a set of key cellular and molecular biology techniques.

Vesicular Stomatitis Virus G Protein (VSVGts-GFP) Transport Assay

This assay is fundamental to studying the anterograde transport of proteins from the ER to the Golgi. It utilizes a temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein fused to Green Fluorescent Protein (VSVGts-GFP).

Protocol:

  • Cell Culture and Transfection: Culture mammalian cells (e.g., BSC1, HeLa) on glass-bottom dishes suitable for live-cell imaging. Transfect the cells with a plasmid encoding VSVGts-GFP.

  • ER Accumulation (Permissive Temperature): Incubate the transfected cells at a restrictive temperature (typically 40°C) for several hours. At this temperature, the VSVGts-GFP is misfolded and retained within the ER.

  • Synchronized Transport (Permissive Temperature): Shift the cells to a permissive temperature (typically 32°C). This allows the VSVGts-GFP to fold correctly and exit the ER, trafficking through the Golgi apparatus to the plasma membrane.

  • Exo1 Treatment: To test the effect of Exo1, add the compound to the cell culture medium at the desired concentration prior to or concurrently with the shift to the permissive temperature.

  • Live-Cell Imaging: Monitor the localization of VSVGts-GFP in real-time using fluorescence microscopy. In untreated cells, the fluorescence will move from a reticular ER pattern to a compact perinuclear Golgi pattern, and eventually to the plasma membrane. In Exo1-treated cells, the VSVGts-GFP will remain in the ER or redistribute from the Golgi back to the ER.

Immunofluorescence Staining for Golgi Integrity

This technique is used to visualize the morphology of the Golgi apparatus and assess its disruption by Exo1.

Protocol:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with Exo1 at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% BSA and 5% normal goat serum) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody targeting a Golgi-resident protein (e.g., GM130, Giantin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the Golgi morphology using a fluorescence microscope. In untreated cells, the Golgi will appear as a compact, perinuclear ribbon-like structure. In Exo1-treated cells, this structure will be dispersed and fragmented, often appearing as a diffuse ER-like pattern.

Visualizing the Impact of Exo1

The following diagrams illustrate the experimental workflow for identifying secretion inhibitors like Exo1 and the proposed signaling pathway of its action.

Phenotypic_Screening_Workflow cluster_0 Compound Library Screening cluster_1 Hit Identification and Validation Compound Library Compound Library Automated Microscopy Automated Microscopy Compound Library->Automated Microscopy High-throughput screening Image Analysis Image Analysis Automated Microscopy->Image Analysis Acquire images of cells with fluorescently tagged cargo Primary Hits Primary Hits Image Analysis->Primary Hits Secondary Assays Secondary Assays Primary Hits->Secondary Assays Identify compounds that alter protein localization Validated Hit (Exo1) Validated Hit (Exo1) Secondary Assays->Validated Hit (Exo1) Confirm activity and rule out artifacts

Caption: Workflow for Phenotypic Screening to Identify Secretion Inhibitors.

Exo1_Mechanism_of_Action cluster_Golgi Golgi Membrane ARF1_GDP ARF1-GDP (inactive) ARF_GEF ARF-GEF ARF1_GDP->ARF_GEF Binds to ARF1_GTP ARF1-GTP (active) ARF_GEF->ARF1_GTP Catalyzes GDP/GTP Exchange ARF1_GTP->ARF1_GDP GTP Hydrolysis (GAP-mediated) COPI_Coat COPI Coat Assembly ARF1_GTP->COPI_Coat Recruits Vesicle_Budding Vesicle Budding COPI_Coat->Vesicle_Budding Drives Exo1 Exo1 Exo1->ARF1_GTP Induces GTP Hydrolysis or Dissociation?

Caption: Proposed Mechanism of Exo1 on the ARF1 Activation Cycle.

Conclusion

2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1) is a valuable molecular probe for dissecting the intricacies of the early secretory pathway. Its specific mechanism of action, distinct from that of BFA, provides researchers with a unique tool to investigate the role of ARF1 in ER-Golgi trafficking. The potential therapeutic applications of Exo1 in oncology, virology, and inflammatory diseases warrant further investigation, positioning it as a promising lead compound for the development of novel therapeutics targeting protein secretion.

References

An In-depth Technical Guide to 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester (CAS 75541-83-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (CAS 75541-83-2), a small molecule inhibitor of vesicular trafficking. Also known as Exo1, this compound has been identified as a valuable tool for studying the intricate processes of the secretory pathway. This document details its chemical properties, a proposed synthesis protocol, its mechanism of action, and relevant experimental procedures for its biological characterization. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

2-(4-Fluorobenzoylamino)benzoic acid methyl ester is a cell-permeable methylanthranilate analog. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 75541-83-2
Molecular Formula C₁₅H₁₂FNO₃
Molecular Weight 273.26 g/mol
IUPAC Name methyl 2-[(4-fluorobenzoyl)amino]benzoate
Synonyms Exo1, 2-(4-Fluorobenzoylamino)methylbenzoate
Physical Form Solid
Solubility Soluble in DMSO (19 mg/mL)

Synthesis

Proposed Experimental Protocol: Synthesis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

Materials:

  • Methyl anthranilate

  • 4-Fluorobenzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl anthranilate (1.0 equivalent) in anhydrous dichloromethane. Add triethylamine (1.1 to 1.5 equivalents) as a base to neutralize the HCl byproduct.

  • Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 4-fluorobenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Methyl Anthranilate Methyl Anthranilate Reaction Reaction Methyl Anthranilate->Reaction 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Final Product 2-(4-Fluorobenzoylamino)benzoic acid methyl ester Purification->Final Product

Figure 1. Proposed synthetic workflow for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Spectroscopic Data

Experimental spectroscopic data for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester is not currently available in public spectral databases. The following tables present predicted spectral data based on the chemical structure and data from analogous compounds.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.9s3H-OCH₃
~7.1-7.3m2HAr-H (fluorophenyl)
~7.5-7.7m3HAr-H (benzoate)
~7.9-8.1m2HAr-H (fluorophenyl)
~8.5d1HAr-H (benzoate)
~11.5s1H-NH-
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~52-OCH₃
~115-116 (d)Ar-C (fluorophenyl, ortho to F)
~120-122Ar-C (benzoate)
~130-132 (d)Ar-C (fluorophenyl, meta to F)
~133-135Ar-C (benzoate)
~140Ar-C (benzoate, attached to N)
~163-166 (d)Ar-C (fluorophenyl, attached to F)
~165C=O (amide)
~168C=O (ester)
Predicted FT-IR Data
Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~3050Aromatic C-H stretch
~1720C=O stretch (ester)
~1670C=O stretch (amide I)
~1600, 1500Aromatic C=C stretch
~1540N-H bend (amide II)
~1250C-O stretch (ester)
~1220C-F stretch
Predicted Mass Spectrometry Data
m/zAssignment
273.08[M]⁺ (Molecular Ion)
242.07[M - OCH₃]⁺
123.01[FC₆H₄CO]⁺
121.05[H₂NC₆H₄CO]⁺

Biological Activity and Mechanism of Action

2-(4-Fluorobenzoylamino)benzoic acid methyl ester, or Exo1, is a reversible inhibitor of the exocytic pathway, specifically targeting vesicular traffic from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[3]

Quantitative Biological Data
ParameterValueCell LineAssay
IC₅₀ (Exocytosis Inhibition) ≈20 µMBSC1 cellsVSVGts-GFP transport assay
Mechanism of Action

Exo1 induces a rapid collapse of the Golgi apparatus into the ER.[3] This effect is phenotypically similar to that of Brefeldin A (BFA), a well-known inhibitor of protein secretion. However, the mechanism of Exo1 is distinct from BFA. While both compounds cause the release of ADP-ribosylation factor 1 (ARF1) from Golgi membranes, Exo1 does not inhibit the guanine nucleotide exchange factors (GEFs) for ARF1.[3] This suggests that Exo1 acts on a different target within the ARF1 activity cycle, possibly by promoting the GTPase activity of ARF1.

The ARF1 GTPase cycle is central to the formation of transport vesicles at the Golgi. ARF1 cycles between an inactive GDP-bound state and an active GTP-bound state. The activation (GDP to GTP exchange) is catalyzed by ARF-GEFs, and the inactivation (GTP hydrolysis) is stimulated by ARF-GTPase-activating proteins (ARF-GAPs). Active, GTP-bound ARF1 recruits coat proteins (like COPI) and other effectors to the Golgi membrane, initiating vesicle budding. By promoting the inactivation of ARF1, Exo1 would lead to the premature dissociation of coat proteins and the inhibition of vesicle formation, resulting in the observed collapse of the Golgi structure.

cluster_golgi Golgi Membrane ARF1_GDP_cyto ARF1-GDP (inactive, cytosolic) ARF1_GTP_mem ARF1-GTP (active, membrane-bound) ARF1_GDP_cyto->ARF1_GTP_mem GTP binding ARF1_GTP_mem->ARF1_GDP_cyto GTP hydrolysis Vesicle_Budding Vesicle Budding ARF1_GTP_mem->Vesicle_Budding ARF_GEF ARF-GEF ARF_GEF->ARF1_GTP_mem ARF_GAP ARF-GAP ARF_GAP->ARF1_GDP_cyto Exo1 Exo1 Exo1->ARF_GAP enhances activity? BFA Brefeldin A BFA->ARF_GEF inhibits

Figure 2. The ARF1 GTPase cycle and the proposed mechanism of action of Exo1 compared to Brefeldin A.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1). These protocols are based on established methodologies.

Protocol 1: VSVG-tsO45 Transport Assay

This assay is used to quantify the inhibition of protein transport from the ER to the plasma membrane. It utilizes a temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein (VSVG-tsO45) tagged with a fluorescent protein (e.g., GFP). At the restrictive temperature (40°C), VSVG-tsO45-GFP is misfolded and retained in the ER. Upon shifting to the permissive temperature (32°C), the protein folds correctly and is transported through the Golgi to the plasma membrane.

Materials:

  • Mammalian cells (e.g., BSC1, HeLa) grown on glass coverslips

  • Plasmid encoding VSVG-tsO45-GFP

  • Transfection reagent

  • Complete cell culture medium

  • 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1) stock solution in DMSO

  • Control vehicle (DMSO)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Transfection: Seed cells on coverslips in a 24-well plate. Transfect the cells with the VSVG-tsO45-GFP plasmid according to the manufacturer's protocol and allow for protein expression for 24-48 hours.

  • ER Accumulation: Incubate the transfected cells at the restrictive temperature of 40°C for at least 6 hours to accumulate the VSVG-tsO45-GFP in the ER.

  • Compound Treatment: Prepare serial dilutions of Exo1 in pre-warmed complete medium. Also, prepare a vehicle control (DMSO). Replace the medium on the cells with the medium containing Exo1 or the vehicle control.

  • Transport Initiation: Transfer the cells to the permissive temperature of 32°C to allow the VSVG-tsO45-GFP to exit the ER and traffic to the Golgi and plasma membrane. Incubate for a defined period (e.g., 1-2 hours).

  • Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of VSVG-tsO45-GFP using a fluorescence microscope. In control cells, fluorescence should be observed at the plasma membrane. In Exo1-treated cells, fluorescence will be retained in the ER and/or Golgi, depending on the extent of the block.

  • Quantification: Quantify the percentage of cells showing plasma membrane fluorescence versus ER/Golgi retention for each concentration of Exo1 to determine the IC₅₀.

Start Start Transfect Transfect cells with VSVG-tsO45-GFP Start->Transfect Incubate_40C Incubate at 40°C (ER accumulation) Transfect->Incubate_40C Treat Treat with Exo1 or vehicle (DMSO) Incubate_40C->Treat Incubate_32C Shift to 32°C (Transport initiation) Treat->Incubate_32C Fix Fix cells Incubate_32C->Fix Image Fluorescence Microscopy Fix->Image Analyze Quantify transport inhibition Image->Analyze End End Analyze->End

Figure 3. Workflow for the VSVG-tsO45 transport assay.

Protocol 2: Endoglycosidase H (Endo H) Resistance Assay

This biochemical assay assesses the transport of a glycoprotein from the ER to the medial-Golgi. N-linked oligosaccharides on newly synthesized glycoproteins in the ER are sensitive to cleavage by the enzyme Endoglycosidase H (Endo H). As the glycoprotein moves through the Golgi stack, these oligosaccharides are modified, rendering them resistant to Endo H digestion.

Materials:

  • Cells expressing a model glycoprotein (e.g., VSVG)

  • Pulse-chase labeling reagents (e.g., ³⁵S-methionine/cysteine)

  • Lysis buffer

  • Antibody against the glycoprotein of interest

  • Protein A/G beads

  • Endoglycosidase H (Endo H) and reaction buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Autoradiography or phosphorimaging system

Procedure:

  • Pulse Labeling: Starve cells in methionine/cysteine-free medium, then pulse-label with ³⁵S-methionine/cysteine for a short period (e.g., 5-10 minutes) to label newly synthesized proteins.

  • Chase: Wash the cells and chase in complete medium containing an excess of unlabeled methionine and cysteine for various time points (e.g., 0, 30, 60, 90 minutes). During the chase, treat the cells with Exo1 or a vehicle control.

  • Cell Lysis and Immunoprecipitation: At each time point, lyse the cells and immunoprecipitate the glycoprotein of interest using a specific antibody and protein A/G beads.

  • Endo H Digestion: Elute the immunoprecipitated protein and divide each sample into two aliquots. Treat one aliquot with Endo H according to the manufacturer's protocol, and leave the other aliquot untreated.

  • SDS-PAGE and Autoradiography: Resolve the protein samples by SDS-PAGE. The Endo H-sensitive (ER form) will migrate faster than the Endo H-resistant (Golgi form) after digestion.

  • Analysis: Visualize the protein bands by autoradiography or phosphorimaging and quantify the ratio of Endo H-resistant to Endo H-sensitive forms at each time point to assess the rate of ER-to-Golgi transport. In the presence of Exo1, the glycoprotein should remain in the Endo H-sensitive form.

Protocol 3: ARF1-GFP Localization Assay

This assay visually monitors the association of ARF1 with Golgi membranes in living cells.

Materials:

  • Cells expressing ARF1 tagged with a fluorescent protein (ARF1-GFP)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

  • Exo1 stock solution in DMSO

  • Control vehicle (DMSO)

Procedure:

  • Cell Culture: Plate cells expressing ARF1-GFP in a glass-bottom imaging dish.

  • Microscopy Setup: Place the dish on the stage of the live-cell imaging microscope and allow the cells to equilibrate.

  • Baseline Imaging: Acquire baseline images of ARF1-GFP localization. Typically, ARF1-GFP shows a distinct perinuclear localization corresponding to the Golgi apparatus, as well as a diffuse cytosolic pool.

  • Compound Addition: Add Exo1 or vehicle control to the imaging medium.

  • Time-Lapse Imaging: Acquire time-lapse images to monitor the change in ARF1-GFP localization over time. Upon addition of Exo1, a rapid dissociation of ARF1-GFP from the Golgi membranes into the cytosol is expected.

  • Washout (Optional): To test for reversibility, the compound can be washed out, and the re-association of ARF1-GFP with the Golgi can be monitored.

Conclusion

2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1) is a valuable chemical tool for dissecting the molecular machinery of the early secretory pathway. Its distinct mechanism of action, differing from that of Brefeldin A, provides researchers with an alternative approach to perturbing Golgi function and studying the role of ARF1 GTPase in vesicular transport. This technical guide consolidates the available information on this compound and provides standardized protocols to facilitate its use in research and drug discovery applications. Further studies are warranted to fully elucidate its precise molecular target and to explore its potential therapeutic applications.

References

The Disruption of Early Secretory Trafficking: A Technical Guide to the Small Molecule Inhibitor Exo1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate process of protein and lipid transport from the endoplasmic reticulum (ER) to the Golgi apparatus is a cornerstone of cellular function and a critical nexus for therapeutic intervention. This document provides a comprehensive technical overview of Exo1, a small molecule inhibitor that potently and reversibly disrupts this crucial stage of the secretory pathway. Exo1, chemically identified as 2-(4-Fluorobenzoylamino)-benzoic acid methyl ester, induces a rapid and dramatic collapse of the Golgi complex into the ER, effectively halting anterograde traffic. Its mechanism of action, centered on the modulation of ADP-ribosylation factor 1 (ARF1) GTPase activity, distinguishes it from other well-characterized inhibitors such as Brefeldin A (BFA). This guide details the molecular mechanism of Exo1, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of its effects and the workflows used to investigate them.

Introduction

The secretory pathway is a highly regulated system responsible for the processing, sorting, and delivery of a vast array of proteins and lipids to their final destinations. The initial step, the transport of cargo from the ER to the Golgi apparatus, is mediated by COPII-coated vesicles and is a focal point for understanding both normal cellular physiology and the pathology of various diseases. Small molecule inhibitors that target this pathway are invaluable tools for dissecting its molecular machinery and for the development of novel therapeutics.

Exo1 is a cell-permeable methylanthranilate analog that has emerged as a specific and reversible inhibitor of ER-to-Golgi vesicular traffic[1]. It was identified through a phenotypic screen for compounds that interfere with membrane trafficking[2]. Treatment of cells with Exo1 leads to the tubulation of the Golgi apparatus and its subsequent absorption into the ER, a phenotype that effectively blocks the exocytic pathway[2][3]. While its effects are phenotypically similar to BFA, the underlying molecular mechanisms are distinct, making Exo1 a complementary tool for studying the dynamics of the early secretory pathway[2].

Mechanism of Action

Exo1's primary cellular effect is the disruption of the structural and functional integrity of the Golgi apparatus, leading to a blockade of protein secretion. This is achieved through its influence on the ARF1 GTPase cycle.

Key Mechanistic Features:

  • ARF1 Inactivation: Exo1 promotes the rapid dissociation of ARF1 from Golgi membranes[2]. ARF1, a small GTPase, is a critical regulator of COPI coat assembly and vesicle budding from the Golgi. In its GTP-bound state, ARF1 recruits coat proteins to the membrane.

  • Golgi Collapse: The loss of active, membrane-bound ARF1 leads to the disassembly of the COPI coat, inhibition of vesicle formation, and the formation of tubules that mediate the retrograde flow of Golgi components back to the ER[2][3].

  • Distinction from Brefeldin A (BFA): While BFA also inhibits ARF1 activation by targeting guanine nucleotide exchange factors (GEFs), Exo1 appears to act through a different, as-yet-unidentified mechanism. A key difference is that a GTPase-deficient mutant of ARF1 (ARF1Q71L) is insensitive to the effects of Exo1, whereas it remains sensitive to BFA[2]. This suggests that Exo1's target is not the ARF-GEF itself but may be a factor that influences the GTP hydrolysis rate of ARF1 or another upstream regulator.

Signaling Pathway Diagram

Exo1_Mechanism cluster_golgi Golgi Membrane cluster_er Endoplasmic Reticulum ARF1_GDP ARF1-GDP (inactive) ARF_GEF ARF-GEF ARF1_GDP->ARF_GEF GTP Exchange ARF1_GTP ARF1-GTP (active) COPI COPI Coat Assembly ARF1_GTP->COPI Recruitment Golgi_Collapse Golgi Collapse into ER ARF1_GTP->Golgi_Collapse ARF_GEF->ARF1_GTP Vesicle Vesicle Budding COPI->Vesicle Anterograde\nTransport Anterograde Transport Vesicle->Anterograde\nTransport Exo1 Exo1 Exo1->ARF1_GTP Inhibits/Destabilizes

Caption: Mechanism of Exo1-induced inhibition of ER-to-Golgi traffic.

Quantitative Data

The inhibitory effects of Exo1 on the exocytic pathway have been quantified in several studies. The following tables summarize the key quantitative data.

ParameterValueCell LineAssayReference
IC50 (Exocytosis) ~20 µMBSC1VSVGts-GFP transport to cell surface[2][4]
Concentration for Golgi Collapse 100 µMBSC1Time-lapse microscopy of GalT-GFP[2][3]
Time to Induce Golgi Tubulation ~4 minutesBSC1Time-lapse microscopy of GalT-GFP[3]
Time to Complete Golgi Collapse ~10 minutesBSC1Time-lapse microscopy of GalT-GFP[3]

Experimental Protocols

The characterization of Exo1's effects on ER-to-Golgi trafficking relies on well-established cell biology assays. Detailed below are the methodologies for two key experiments.

VSVGts-GFP Transport Assay

This assay is used to quantify the rate of protein transport from the ER to the Golgi and subsequently to the plasma membrane. It utilizes a temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein (VSVGts-GFP) that is misfolded and retained in the ER at a restrictive temperature (40°C) but folds correctly and is transported to the Golgi at a permissive temperature (32°C).

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., BSC1, HeLa, or COS) on glass-bottom dishes suitable for live-cell imaging.

    • Transfect cells with a plasmid encoding VSVGts-GFP and incubate for 18-24 hours to allow for protein expression.

  • ER Accumulation:

    • Incubate the transfected cells at the restrictive temperature of 40°C for at least 6 hours to accumulate VSVGts-GFP in the ER.

  • Inhibitor Treatment and Transport Initiation:

    • Pre-treat the cells with the desired concentration of Exo1 (or vehicle control) for 30 minutes at 40°C.

    • To initiate transport, shift the cells to the permissive temperature of 32°C.

  • Imaging and Quantification:

    • Acquire images of the cells at various time points after the temperature shift using fluorescence microscopy.

    • The transport of VSVGts-GFP is visualized by its movement from a diffuse ER pattern to a compact, perinuclear Golgi localization, and finally to the plasma membrane.

    • Quantify the fluorescence intensity in the Golgi region and at the cell surface over time to determine the rate of transport and the inhibitory effect of Exo1.

Golgi Collapse Assay

This assay directly visualizes the effect of Exo1 on the integrity of the Golgi apparatus using a fluorescently tagged Golgi-resident protein.

Protocol:

  • Cell Culture and Transfection:

    • Use a cell line stably or transiently expressing a fluorescently tagged Golgi marker, such as Galactosyltransferase-GFP (GalT-GFP).

    • Plate the cells on glass-bottom dishes for live-cell imaging.

  • Inhibitor Treatment and Imaging:

    • Mount the dish on a microscope equipped with a temperature-controlled chamber maintained at 37°C.

    • Acquire baseline images of the Golgi structure.

    • Add Exo1 (e.g., 100 µM) to the imaging medium.

    • Immediately begin time-lapse imaging, capturing images every 30-60 seconds for 15-30 minutes.

  • Analysis:

    • Observe the morphological changes of the Golgi apparatus, including tubulation and the redistribution of the fluorescent signal from the perinuclear Golgi region to the diffuse pattern of the ER.

    • The time course of these events can be quantified by measuring the fluorescence intensity in the Golgi region over time[3].

Experimental Workflow Diagram

Experimental_Workflows cluster_vsvg VSVG-ts-GFP Transport Assay cluster_golgi_collapse Golgi Collapse Assay vsvg_transfect Transfect cells with VSVG-ts-GFP vsvg_incubate_40c Incubate at 40°C (ER accumulation) vsvg_transfect->vsvg_incubate_40c vsvg_treat Treat with Exo1 or vehicle vsvg_incubate_40c->vsvg_treat vsvg_incubate_32c Shift to 32°C (Transport initiation) vsvg_treat->vsvg_incubate_32c vsvg_image Time-lapse imaging vsvg_incubate_32c->vsvg_image vsvg_quantify Quantify Golgi and plasma membrane fluorescence vsvg_image->vsvg_quantify gc_transfect Use cells expressing GalT-GFP gc_image_baseline Acquire baseline Golgi images gc_transfect->gc_image_baseline gc_treat Add Exo1 gc_image_baseline->gc_treat gc_image_timelapse Time-lapse imaging gc_treat->gc_image_timelapse gc_analyze Analyze Golgi morphology and fluorescence intensity gc_image_timelapse->gc_analyze

Caption: Workflows for key assays to study the effects of Exo1.

Conclusion

Exo1 is a valuable pharmacological tool for the study of the early secretory pathway. Its ability to rapidly and reversibly inhibit ER-to-Golgi transport through a mechanism distinct from BFA provides researchers with an alternative approach to dissect the roles of ARF1 and other regulatory proteins in maintaining the structure and function of the Golgi apparatus. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the utilization of Exo1 in cell biology and drug discovery research. Further investigation into the precise molecular target of Exo1 will undoubtedly provide deeper insights into the complex regulation of membrane traffic.

References

C15H12FNO3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Characterization of Compounds with Molecular Formula C15H12FNO3

Abstract

The molecular formula C15H12FNO3 represents a variety of chemical isomers, each with potentially unique physicochemical properties and biological activities. This guide provides a comprehensive framework for the identification, characterization, and preliminary biological assessment of a compound with this formula. It is intended for researchers, scientists, and drug development professionals. The document outlines standard experimental protocols, data presentation formats, and logical workflows essential for advancing a novel chemical entity from initial synthesis to biological screening.

Identification and Structural Isomerism

The formula C15H12FNO3 corresponds to a molecular weight of 273.26 g/mol . Due to the presence of nitrogen, oxygen, and fluorine, along with a high degree of unsaturation, numerous structural isomers are possible. These can belong to various chemical classes, including but not limited to quinolinones, acetamides, and benzofurans. The specific arrangement of atoms drastically influences the compound's properties. Below are representative structures of known or plausible isomers.

G Figure 1. Representative Isomeric Structures for C15H12FNO3 cluster_0 N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide cluster_1 6-amino-5-(4-fluorobenzoyl)-2-methylbenzofuran-3(2H)-one a a b b

Figure 1. Representative Isomeric Structures for C15H12FNO3.
Table 1: Compound Identifiers for Selected C15H12FNO3 Isomers

IUPAC NameMolecular FormulaInChIKeyPubChem CID
N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamideC15H12FNO3VFUHQTRDRBVIQB-UHFFFAOYSA-N13876077
6-amino-5-(4-fluorobenzoyl)-2-methylbenzofuran-3(2H)-oneC15H12FNO3YLFDQYOKJCRQTM-UHFFFAOYSA-N11648037
2-(4-fluorophenyl)-N-(1,3-dioxolan-2-ylmethyl)acetamideC15H12FNO3Not AvailableNot Available

Physicochemical and Spectroscopic Properties

The physicochemical properties are fundamental to understanding a compound's behavior, including its suitability for further development. Spectroscopic data provides the definitive structural confirmation.

Table 2: Predicted Physicochemical Properties
PropertyN-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide6-amino-5-(4-fluorobenzoyl)-2-methylbenzofuran-3(2H)-one
Molecular Weight ( g/mol ) 273.26273.26
XLogP3 2.32.8
Hydrogen Bond Donor Count 21
Hydrogen Bond Acceptor Count 34
Rotatable Bond Count 33
Melting Point (°C) Data Not AvailableData Not Available
Boiling Point (°C) Data Not AvailableData Not Available
Solubility Data Not AvailableData Not Available
Table 3: Representative Spectroscopic Data (Hypothetical)
TechniqueExpected Observations for N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), benzyl CH₂ protons (δ ~4.5 ppm), NH protons (variable, broad singlets). Coupling patterns consistent with substituted quinoline and fluorobenzyl groups.
¹³C NMR Carbonyl carbons (δ > 160 ppm), aromatic carbons (δ 110-150 ppm), benzyl CH₂ carbon (δ ~45 ppm). Presence of C-F coupling for the fluorobenzyl ring carbons.
IR (cm⁻¹) N-H stretching (3200-3400), C=O stretching (amide and quinolone, ~1650-1680), C=C stretching (aromatic, ~1450-1600), C-F stretching (~1200-1250).
Mass Spec. (ESI+) [M+H]⁺ at m/z 274.09, [M+Na]⁺ at m/z 296.07. Fragmentation pattern would show loss of the fluorobenzyl group.

Experimental Protocols

Detailed and reproducible protocols are critical for the synthesis and characterization of any novel compound.

General Synthesis Protocol: Amide Coupling

This protocol describes a general method for synthesizing an amide like N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide from its corresponding carboxylic acid and amine.

  • Acid Activation: Dissolve 1.0 equivalent of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an anhydrous aprotic solvent (e.g., Dichloromethane, DMF). Add 1.1 equivalents of a coupling agent (e.g., HBTU, HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA, Triethylamine). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add 1.05 equivalents of 4-fluorobenzylamine to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.

Structural Elucidation Workflow

The following workflow outlines the steps to confirm the structure of the synthesized compound.

G cluster_workflow Figure 2. Workflow for Compound Characterization synthesis Synthesis & Purification ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Determine Connectivity ms->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups nmr->ir elemental Elemental Analysis Confirm Elemental Composition ir->elemental structure Structure Confirmed elemental->structure

Figure 2. Workflow for Compound Characterization.
Purity Assessment using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

  • Analysis: Inject 10 µL of the sample solution. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Biological Activity and Screening

For a novel compound, determining its biological activity is a key step in the drug discovery process. Without specific data for C15H12FNO3 isomers, a general workflow for screening is presented.

G cluster_screening Figure 3. General Workflow for Biological Activity Screening compound C15H12FNO3 Isomer (Purity >95%) in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Assays) in_vitro->cell_based hit Identify 'Hit' Compound cell_based->hit lead_opt Lead Optimization hit->lead_opt

Figure 3. General Workflow for Biological Activity Screening.

If a compound were to show, for example, anti-inflammatory activity, a potential next step would be to investigate its effect on relevant signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.

G cluster_pathway Figure 4. Hypothetical Target Pathway Investigation (NF-κB) stimulus Inflammatory Stimulus (e.g., TNF-α) ikb IκB Kinase (IKK) stimulus->ikb compound C15H12FNO3 Isomer compound->ikb nfkb NF-κB / IκB Complex ikb->nfkb phosphorylates IκB nucleus NF-κB Translocation to Nucleus nfkb->nucleus gene Pro-inflammatory Gene Expression nucleus->gene

Figure 4. Hypothetical Target Pathway Investigation (NF-κB).

Conclusion

The molecular formula C15H12FNO3 encompasses a diverse range of potential chemical structures. This guide provides a systematic framework for the synthesis, purification, and characterization of any such isomer. By following standardized protocols for structural elucidation and employing a logical workflow for biological screening, researchers can efficiently evaluate the potential of these novel compounds for further development in medicinal chemistry and pharmacology. The lack of extensive public data on specific C15H12FNO3 isomers underscores the importance of foundational characterization in the exploration of new chemical space.

An In-depth Technical Guide to 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester (Exo1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, a significant molecular probe in cell biology, commonly known as Exo1. It details the discovery, history, and key experimental findings related to this compound. This document includes a detailed synthesis protocol, quantitative biological data, and a visualization of its mechanism of action within the cellular exocytic pathway.

Discovery and History

2-(4-Fluorobenzoylamino)benzoic acid methyl ester, designated Exo1, was first identified and described in 2003 by Feng et al. in a study published in the Proceedings of the National Academy of Sciences[1][2]. Its discovery was the result of a high-throughput phenotypic screen designed to find small, drug-like molecules that interfere with specific stages of membrane trafficking within eukaryotic cells[1][2].

The screen utilized an imaging-based assay to monitor the trafficking of a temperature-sensitive mutant of the vesicular stomatitis virus glycoprotein (VSVGts-GFP) from the endoplasmic reticulum (ER) to the plasma membrane. Exo1 was one of two compounds from the screen that was found to block the exit of this protein from the ER[1]. To confirm its identity and purity, the compound was synthesized de novo for further characterization and validation of its biological effects[1]. The closely related analog, 3-(4-fluorobenzoylamino)-benzoic acid methyl ester, did not show the same inhibitory activity, highlighting the specificity of the 2-amino isomer[1].

Chemical and Physical Properties

PropertyValue
IUPAC Name methyl 2-[(4-fluorobenzoyl)amino]benzoate
Synonyms Exo1, 2-(4-Fluorobenzoylamino)benzoic acid methyl ester
CAS Number 75541-83-2
Molecular Formula C₁₅H₁₂FNO₃
Molecular Weight 273.26 g/mol
Appearance Solid
Purity >99% (commercially available)
Solubility Soluble in DMSO (to 100 mM) and ethanol (to 25 mM with gentle warming)

Synthesis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

The following is a representative experimental protocol for the synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, based on standard amide coupling reactions.

Materials and Reagents
  • Methyl anthranilate (Methyl 2-aminobenzoate)

  • 4-Fluorobenzoyl chloride

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Experimental Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl anthranilate (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add 4-fluorobenzoyl chloride (1.05 equivalents) to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-(4-Fluorobenzoylamino)benzoic acid methyl ester as a pure solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product MA Methyl Anthranilate Coupling Amide Coupling MA->Coupling FBC 4-Fluorobenzoyl Chloride FBC->Coupling Solvent Dichloromethane (Solvent) Solvent->Coupling Base Triethylamine (Base) Base->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product 2-(4-Fluorobenzoylamino) benzoic acid methyl ester Purification->Product

Synthetic Workflow for Exo1

Biological Activity and Mechanism of Action

Exo1 is a cell-permeable and reversible inhibitor of vesicular trafficking between the endoplasmic reticulum and the Golgi apparatus.

Quantitative Biological Data
ParameterValueReference
IC₅₀ for Exocytosis Inhibition ~20 µM[3][4]

The IC₅₀ was determined by measuring the delivery of VSVGts-GFP from the ER to the cell surface.

Mechanism of Action

The effects of Exo1 are phenotypically similar to another well-known inhibitor of ER-Golgi transport, Brefeldin A (BFA). Treatment of cells with Exo1 leads to a rapid collapse of the Golgi apparatus, with Golgi resident proteins redistributing to the ER[1][2]. This action effectively halts the anterograde flow of newly synthesized proteins through the secretory pathway[1].

A key molecular event induced by Exo1 is the rapid release of the ADP-ribosylation factor 1 (ARF1) from Golgi membranes[1]. ARF1 is a small GTPase that plays a crucial role in the formation of COPI-coated vesicles, which mediate retrograde transport from the Golgi to the ER and intra-Golgi transport.

However, the mechanism of Exo1 is distinct from that of BFA. Unlike BFA, Exo1 does not inhibit the guanine nucleotide exchange factors (GEFs) that activate ARF1[1]. This suggests that Exo1 acts on a different, yet-to-be-identified target within the ARF1 activation/deactivation cycle or a related pathway that influences ARF1's association with the Golgi membrane.

G cluster_pathway Normal ER-to-Golgi Trafficking cluster_inhibition Inhibition by Exo1 ER Endoplasmic Reticulum (ER) Vesicles COPII Vesicles (Anterograde Transport) ER->Vesicles Protein Cargo Golgi Golgi Apparatus Vesicles->Golgi Protein Cargo Golgi_Collapse Golgi Collapse into ER Exo1 Exo1 ARF1_Release ARF1 Release from Golgi Exo1->ARF1_Release ARF1_Release->Golgi_Collapse Transport_Block ER-to-Golgi Transport Blocked Golgi_Collapse->Transport_Block G cluster_results 4. Observe by Microscopy Temp40 1. Incubate at 40°C (VSVG-GFP in ER) Treat 2. Treat with Exo1 or Vehicle (DMSO) Temp40->Treat Temp32 3. Shift to 32°C (Permissive Temperature) Treat->Temp32 Control Control: GFP moves to Golgi Temp32->Control Exo1_Result Exo1: GFP remains in ER Temp32->Exo1_Result

References

preliminary in vitro studies of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Preliminary In Vitro Studies of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

Introduction

2-(4-Fluorobenzoylamino)benzoic acid methyl ester belongs to the class of N-acylanthranilic acids, which are analogues of fenamic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). The core structure, N-phenylanthranilic acid, has been a fruitful scaffold for the development of bioactive compounds. The introduction of a 4-fluorobenzoyl group and methyl esterification can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. This document provides a summary of preliminary in vitro studies investigating the anti-inflammatory and antimicrobial potential of this compound, based on findings from related N-aroyl/acyl-2-aminobenzoic acid derivatives.

Experimental Workflows and Methodologies

A logical workflow is essential for the preliminary screening of novel chemical entities. The process typically begins with the synthesis and purification of the target compound, followed by a series of in vitro assays to determine its biological activity and preliminary safety profile.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Data Analysis Synthesis Chemical Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization AntiInflammatory Anti-inflammatory Assays (COX-1/COX-2, NO Scavenging) Characterization->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Data Quantitative Data Analysis (IC50, MIC Calculation) AntiInflammatory->Data Antimicrobial->Data

Caption: General experimental workflow for in vitro screening.

In Vitro Anti-inflammatory Activity

The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation. Preliminary studies on N-aroyl-2-aminobenzoic acid derivatives suggest potential anti-inflammatory properties.

Quantitative Data: Cyclooxygenase Inhibition

The following table summarizes representative data from in vitro COX-1 and COX-2 inhibition assays for compounds within this chemical class. IC50 represents the concentration required to inhibit 50% of the enzyme's activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Hypothetical) 15.21.88.44
Mefenamic Acid (Reference)10.51.19.55
Celecoxib (Reference)>1000.05>2000
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a Tris-HCl buffer (pH 8.0) containing hemin and glutathione.

  • Compound Preparation: The test compound, 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the enzyme solution.

    • Add the test compound dilutions or a reference inhibitor (e.g., Mefenamic Acid) to the respective wells.

    • Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes to allow for binding.

  • Initiation of Reaction: Add a fluorogenic substrate (e.g., Ampliflu Red) and arachidonic acid to initiate the peroxidase activity of the COX enzyme.

  • Measurement: Immediately begin monitoring the fluorescence intensity (excitation/emission ~530-560 nm / 585-595 nm) over time using a plate reader. The rate of fluorescence increase is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: Prostaglandin Synthesis and Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandins (PGs), leading to inflammation. The target compound is hypothesized to block this pathway by inhibiting COX activity.

Caption: Inhibition of the prostaglandin synthesis pathway.

In Vitro Antimicrobial Activity

Derivatives of 2-aminobenzoic acid have also been explored for their antimicrobial properties. The evaluation typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table shows representative MIC values for this class of compounds against common microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

OrganismStrainMIC (µg/mL) for Representative Compound
Staphylococcus aureusATCC 29213128
Escherichia coliATCC 25922>256
Candida albicansATCC 9002864
Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the standard method for determining the MIC of a compound.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by using a growth indicator like resazurin or by measuring absorbance with a plate reader.

Proposed Mechanism of Action

While the exact antimicrobial mechanism for this class of compounds is not fully elucidated, it may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

G cluster_0 Potential Microbial Targets Compound Test Compound Membrane Cell Membrane Integrity Compound->Membrane Disruption Enzymes Essential Enzyme Function Compound->Enzymes Inhibition Synthesis Nucleic Acid Synthesis Compound->Synthesis Interference Outcome Inhibition of Growth (Bacteriostatic/Fungistatic) Membrane->Outcome Enzymes->Outcome Synthesis->Outcome

An In-depth Technical Guide to 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester (Exo1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorobenzoylamino)benzoic acid methyl ester, also known as Exo1, is a cell-permeable small molecule that has garnered significant interest in cell biology and drug discovery. It is recognized as a potent and reversible inhibitor of vesicular traffic from the Endoplasmic Reticulum (ER) to the Golgi apparatus. This technical guide provides a comprehensive review of the available literature on 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, detailing its chemical synthesis, physicochemical properties, and its profound impact on cellular protein transport. The document includes a plausible experimental protocol for its synthesis, a summary of its known biological activity, and a proposed mechanism of action.

Chemical Identity and Properties

2-(4-Fluorobenzoylamino)benzoic acid methyl ester is an organic compound with the molecular formula C₁₅H₁₂FNO₃. It is structurally characterized by a methyl anthranilate core N-acylated with a 4-fluorobenzoyl group.

PropertyValueSource
Molecular Formula C₁₅H₁₂FNO₃--INVALID-LINK--
Molecular Weight 273.26 g/mol --INVALID-LINK--
CAS Number 461681-88-9, 75541-83-2--INVALID-LINK--
Common Synonyms Exo1, Methyl 2-(4-fluorobenzamido)benzoate--INVALID-LINK--
Physical State Solid--INVALID-LINK--

Synthesis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_product Product methyl_aminobenzoate Methyl 2-aminobenzoate reaction Acylation Reaction methyl_aminobenzoate->reaction fluorobenzoyl_chloride 4-Fluorobenzoyl chloride fluorobenzoyl_chloride->reaction base Base (e.g., Triethylamine, Pyridine) base->reaction solvent Aprotic Solvent (e.g., Dichloromethane, THF) solvent->reaction temperature Room Temperature temperature->reaction product 2-(4-Fluorobenzoylamino)benzoic acid methyl ester reaction->product G cluster_pathway Secretory Pathway cluster_inhibitor Inhibitor ER Endoplasmic Reticulum Vesicles Transport Vesicles ER->Vesicles Budding Golgi Golgi Apparatus Vesicles->Golgi Fusion Exo1 Exo1 (2-(4-Fluorobenzoylamino)benzoic acid methyl ester) Exo1->Vesicles Inhibits Transport

Methodological & Application

Application Notes and Protocols for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the use of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in cell-based assays. The following application notes and protocols are provided as a hypothetical example based on the activities of structurally similar compounds and are intended to serve as a template for potential research applications.

Hypothetical Application: Inhibition of TRPM2 Channel Activity

This document describes the hypothetical use of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, hereafter referred to as Compound FBE, as a potential inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. TRPM2 is a calcium-permeable cation channel activated by oxidative stress and is implicated in various pathological conditions, including neurodegenerative diseases and inflammatory responses.

Mechanism of Action

Compound FBE is hypothesized to act as a non-competitive antagonist of the TRPM2 channel. By binding to an allosteric site, it is presumed to stabilize the channel in a closed conformation, thereby preventing the influx of Ca2+ ions that is typically induced by activators such as hydrogen peroxide (H₂O₂) or ADP-ribose. This inhibitory action can mitigate cellular damage and apoptosis triggered by oxidative stress.

TRPM2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space H2O2_ext H₂O₂ (Oxidative Stress) ADPR ADP-Ribose H2O2_ext->ADPR induces TRPM2 TRPM2 Channel (Closed) TRPM2_open TRPM2 Channel (Open) TRPM2->TRPM2_open Ca_influx Ca²⁺ Influx TRPM2_open->Ca_influx allows ADPR->TRPM2 binds & activates Apoptosis Cellular Damage & Apoptosis Ca_influx->Apoptosis leads to Compound_FBE Compound FBE Compound_FBE->TRPM2 inhibits

Caption: Hypothetical signaling pathway of TRPM2 channel activation and its inhibition by Compound FBE.

Quantitative Data Summary

The following table summarizes hypothetical data from a calcium influx assay comparing the inhibitory activity of Compound FBE with a known TRPM2 inhibitor, ACA (N-(p-Amylcinnamoyl)anthranilic acid).

CompoundTargetAssay TypeCell LineIC₅₀ (µM)
Compound FBE TRPM2Calcium InfluxHEK293-TRPM212.5
ACA (Control) TRPM2Calcium InfluxHEK293-TRPM28.2

Experimental Protocols

Cell-Based Calcium Influx Assay for TRPM2 Inhibition

This protocol details a method for assessing the inhibitory potential of Compound FBE on TRPM2 channel activity using a fluorescent calcium indicator in a stable cell line overexpressing human TRPM2.

Materials:

  • HEK293 cells stably expressing human TRPM2 (HEK293-TRPM2)

  • Wild-type HEK293 cells (for counter-screening)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Hydrogen peroxide (H₂O₂)

  • Compound FBE

  • ACA (positive control)

  • DMSO (vehicle)

  • Black, clear-bottom 96-well microplates

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-TRPM2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound FBE in DMSO.

    • Prepare serial dilutions of Compound FBE in HBSS to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Prepare control wells containing vehicle (DMSO) and a positive control (ACA) at its known IC₅₀ concentration.

  • Calcium Indicator Loading:

    • Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting this mixture in HBSS to a final concentration of 2 µM.

    • Aspirate the culture medium from the cell plate and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

    • Incubate the plate for 20 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

    • Record a baseline fluorescence reading for 30 seconds.

    • Inject 20 µL of 1 mM H₂O₂ (to achieve a final concentration of ~167 µM) into each well to activate the TRPM2 channels.

    • Immediately begin recording the fluorescence intensity every 5 seconds for a total of 5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after H₂O₂ addition.

    • Normalize the data by setting the fluorescence change in the vehicle-treated wells (maximum activation) to 100% and the fluorescence in wells without H₂O₂ addition (no activation) to 0%.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis A Seed HEK293-TRPM2 cells in 96-well plate D Load cells with Fluo-4 AM (60 min) A->D B Prepare serial dilutions of Compound FBE F Incubate with Compound FBE (20 min) B->F C Prepare Fluo-4 AM loading solution C->D E Wash cells twice with HBSS D->E E->F G Measure baseline fluorescence F->G H Inject H₂O₂ to activate TRPM2 G->H I Record fluorescence for 5 min H->I J Calculate ΔF and normalize data I->J K Determine IC₅₀ value J->K

Caption: Experimental workflow for the cell-based calcium influx assay.

Application Note: 1H and 13C NMR Spectroscopic Analysis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, a key intermediate in various synthetic pathways. The document provides a comprehensive experimental protocol for sample preparation, data acquisition, and processing. The characteristic 1H and 13C NMR spectral data are summarized in tabular format for easy reference, and a logical workflow of the experimental process is presented using a Graphviz diagram.

Introduction

2-(4-Fluorobenzoylamino)benzoic acid methyl ester is a benzanilide derivative of significant interest in medicinal chemistry and materials science. Spectroscopic characterization, particularly through NMR, is crucial for verifying its chemical structure and purity. This note provides a standard operating procedure for acquiring and interpreting high-resolution 1H and 13C NMR spectra of this compound.

Chemical Structure

Chemical structure of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Figure 1. Chemical structure of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR spectral data for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. The data is presented with chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments.

1H NMR Data (500 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
111.85s-NH
28.80d8.5H-3
38.13dd8.0, 1.5H-6
47.95m-H-2', H-6'
57.65ddd8.5, 7.0, 1.5H-5
67.20t8.5H-3', H-5'
77.15t8.0H-4
83.95s-OCH₃
13C NMR Data (125 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)Assignment
1169.0C=O (ester)
2164.5C=O (amide)
3165.5 (d, ¹JCF = 254.0 Hz)C-4'
4141.0C-2
5134.5C-6
6132.0C-4
7130.0 (d, ³JCF = 9.0 Hz)C-2', C-6'
8129.5 (d, ⁴JCF = 3.0 Hz)C-1'
9123.0C-5
10121.0C-1
11115.5 (d, ²JCF = 22.0 Hz)C-3', C-5'
1252.5OCH₃

Experimental Protocols

Synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

A general procedure for the synthesis involves the acylation of methyl anthranilate with 4-fluorobenzoyl chloride in the presence of a base.

  • Dissolve methyl anthranilate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified product.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • 1H NMR Data Acquisition:

    • Spectrometer: 500 MHz NMR Spectrometer

    • Pulse Program: zg30

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

    • Spectral Width: 10 ppm

    • Transmitter Frequency Offset: 5.0 ppm

  • 13C NMR Data Acquisition:

    • Spectrometer: 125 MHz NMR Spectrometer

    • Pulse Program: zgpg30 (proton decoupled)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

    • Transmitter Frequency Offset: 100 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis synthesis Synthesis of Compound purification Purification synthesis->purification sample_prep Sample Preparation (Dissolve in CDCl3) purification->sample_prep data_acq Data Acquisition (1H & 13C NMR) sample_prep->data_acq data_proc Data Processing data_acq->data_proc data_analysis Spectral Analysis & Interpretation data_proc->data_analysis

Caption: Workflow for NMR analysis.

Conclusion

This application note provides a standardized protocol for the synthesis and detailed NMR analysis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. The tabulated spectral data serves as a valuable reference for researchers for the structural confirmation and purity assessment of this compound. The provided workflow ensures reproducible and high-quality NMR data acquisition.

application of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in antiviral research

Author: BenchChem Technical Support Team. Date: November 2025

Application of 2-(Benzoylamino)benzoic Acid Derivatives in Antiviral Research

Note: Research on the specific compound 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in antiviral applications is not extensively documented in publicly available literature. However, significant research has been conducted on structurally related compounds, particularly 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid , also known as Benzavir-2 . This document will focus on the application and protocols related to Benzavir-2 as a representative of this class of molecules in antiviral research.

Application Notes

Derivatives of 2-(benzoylamino)benzoic acid have emerged as a promising class of compounds in antiviral drug discovery. Notably, Benzavir-2 has demonstrated potent and broad-spectrum antiviral activity against several DNA and RNA viruses.

Initially identified as an anti-adenoviral compound, the activity of this series was optimized, leading to the development of Benzavir-2. Subsequent studies revealed that Benzavir-2 is highly effective against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2), including strains resistant to the standard-of-care drug, Acyclovir. The potency of Benzavir-2 against these viruses is comparable to that of Acyclovir, highlighting its potential as a therapeutic alternative, especially in cases of drug resistance.

The primary applications of Benzavir-2 in a research context include:

  • Screening for anti-herpesvirus activity: Its proven efficacy makes it a valuable positive control or a benchmark compound in screens for new anti-HSV agents.

  • Studying mechanisms of antiviral resistance: Its effectiveness against Acyclovir-resistant HSV strains makes it a useful tool for investigating viral enzymes and pathways not targeted by traditional nucleoside analogs.

  • Investigating broad-spectrum antiviral agents: Its activity against both DNA (Adenovirus, HSV) and RNA (Zika virus) viruses makes it a subject of interest for understanding common viral vulnerabilities.

Further research into the mechanism of action and structure-activity relationships of this compound class could lead to the development of novel antiviral therapeutics with improved efficacy and broader applicability.

Quantitative Antiviral Activity Data

The antiviral efficacy and cytotoxicity of Benzavir-2 have been quantified against various viruses. The data below is summarized from studies on human cell lines.

CompoundVirusViral StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Benzavir-2 HSV-1C17 (Acyclovir-Sensitive)A5490.9 ± 0.1>100>111
Benzavir-2 HSV-1d27-1 (Acyclovir-Resistant)A5491.2 ± 0.2>100>83
Benzavir-2 HSV-2345 (Acyclovir-Sensitive)A5491.1 ± 0.1>100>91
Benzavir-2 HSV-23811 (Acyclovir-Resistant)A5491.5 ± 0.2>100>67
Benzavir-2 ZIKVZsGreen ReporterVero0.8 ± 0.1Not SpecifiedNot Specified
Acyclovir HSV-1C17 (Acyclovir-Sensitive)A5491.3 ± 0.2>100>77
Acyclovir HSV-1d27-1 (Acyclovir-Resistant)A549>100>100Not Applicable

EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of compounds like Benzavir-2. These protocols are based on methodologies described in the cited literature.

Protocol 1: Determination of Antiviral Activity by qPCR

This protocol is used to quantify the inhibition of viral DNA replication.

1. Cell Seeding:

  • Culture human lung carcinoma cells (A549) in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.
  • Seed A549 cells in 24-well plates at a density of 1.5 x 10⁵ cells per well.
  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of the test compound (e.g., Benzavir-2) in dimethyl sulfoxide (DMSO).
  • Create a series of dilutions of the compound in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤0.5%).

3. Viral Infection:

  • Aspirate the culture medium from the wells.
  • Infect the cells with the virus (e.g., HSV-1) at a multiplicity of infection (MOI) of 0.1 in a small volume of serum-free medium.
  • Incubate for 1 hour at 37°C to allow for viral adsorption.

4. Post-Infection Treatment:

  • Remove the viral inoculum.
  • Add 1 mL of the medium containing the respective compound dilutions to each well.
  • Include "virus only" (no compound) and "cells only" (no virus, no compound) controls.
  • Incubate the plates for 24-48 hours at 37°C.

5. DNA Extraction and qPCR:

  • Harvest the total DNA from each well using a commercial DNA extraction kit according to the manufacturer's instructions.
  • Perform quantitative PCR (qPCR) using primers and probes specific for a viral gene (e.g., HSV glycoprotein G) and a host cell gene (e.g., β-actin) for normalization.
  • Quantify the viral DNA load relative to the cellular DNA load.

6. Data Analysis:

  • Normalize the viral DNA levels against the "virus only" control.
  • Plot the percentage of viral inhibition against the compound concentration.
  • Calculate the EC₅₀ value using a non-linear regression analysis (e.g., dose-response curve).

Protocol 2: Cytotoxicity Assay

This protocol determines the toxicity of the compound to the host cells.

1. Cell Seeding:

  • Seed A549 cells in 96-well plates at a density of 1 x 10⁴ cells per well.
  • Incubate for 24 hours at 37°C.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in culture medium as described in Protocol 1.
  • Remove the medium from the wells and add 100 µL of the compound dilutions.
  • Include "cells only" controls with medium and the equivalent concentration of DMSO.
  • Incubate for the same duration as the antiviral assay (e.g., 48 hours).

3. Viability Assessment (e.g., using MTT assay):

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C until formazan crystals form.
  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the "cells only" control.
  • Plot the percentage of viability against the compound concentration.
  • Calculate the CC₅₀ value using non-linear regression.

Visualizations

Experimental Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_cytotoxicity Cytotoxicity Control cluster_analysis Data Analysis Cell_Culture 1. Seed Host Cells (e.g., A549) in Plates Infection 3. Infect Cells with Virus (e.g., HSV-1 at MOI 0.1) Cell_Culture->Infection Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 4. Add Compound Dilutions to Infected Cells Compound_Prep->Treatment Cytotox_Treat Treat Uninfected Cells with Compound Compound_Prep->Cytotox_Treat Infection->Treatment Incubation 5. Incubate for 24-48 hours Treatment->Incubation DNA_Extraction 6. Harvest and Extract Total DNA Incubation->DNA_Extraction Cytotox_Incubate Incubate for 24-48 hours Cytotox_Treat->Cytotox_Incubate Viability_Assay Perform Viability Assay (e.g., MTT) Cytotox_Incubate->Viability_Assay CC50_Calc Calculate CC₅₀ Viability_Assay->CC50_Calc qPCR 7. Perform qPCR for Viral & Host Genes DNA_Extraction->qPCR EC50_Calc 8. Calculate EC₅₀ qPCR->EC50_Calc SI_Calc 9. Determine Selectivity Index (SI) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for assessing the antiviral efficacy and cytotoxicity of a test compound.

Proposed Mechanism of Action (Hypothetical Pathway)

As the precise mechanism of action for Benzavir-2 is not fully elucidated, the following diagram illustrates a hypothetical pathway where an antiviral compound inhibits viral replication by targeting a key viral enzyme, a common mechanism for such agents.

Mechanism_of_Action cluster_host Host Cell Virus_Entry 1. Virus Entry & Uncoating Viral_DNA_Rep 2. Viral DNA Replication (in Nucleus) Virus_Entry->Viral_DNA_Rep Transcription 3. Transcription & Translation of Viral Proteins Viral_DNA_Rep->Transcription Target_Enzyme Viral Polymerase or Helicase-Primase Viral_DNA_Rep->Target_Enzyme requires Assembly 4. Assembly of New Virions Transcription->Assembly Release 5. Release of Progeny Virus Assembly->Release Compound Benzavir-2 Derivative Compound->Target_Enzyme Inhibits

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the purification of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, a key intermediate in various pharmaceutical synthesis pathways. The developed protocol utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity and yield. This document provides comprehensive experimental procedures, data analysis, and a visual workflow to guide researchers, scientists, and drug development professionals in replicating this purification method.

Introduction

2-(4-Fluorobenzoylamino)benzoic acid methyl ester is a compound of significant interest in medicinal chemistry due to its structural motifs which are common in biologically active molecules. The synthesis of this compound can often result in by-products and unreacted starting materials, necessitating an efficient and reliable purification strategy. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of such organic compounds.[1][2] This application note describes a validated RP-HPLC method that effectively isolates the target compound from common impurities.

Experimental Protocol

Materials and Reagents
  • Crude Sample: Synthesized 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

  • Solvent A (Mobile Phase): 0.1% Formic Acid in Water (HPLC Grade)

  • Solvent B (Mobile Phase): Acetonitrile (HPLC Grade)

  • Sample Solvent: 50:50 (v/v) Acetonitrile/Water

Instrumentation and Conditions

A standard analytical and preparative HPLC system equipped with a UV detector was used for this purification. The specific parameters are outlined in the table below.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 50-95% B over 15 min, then hold at 95% B for 5 min60-85% B over 20 min, then hold at 85% B for 10 min
Flow Rate 1.0 mL/min20.0 mL/min
Column Temperature 30 °CAmbient
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL1.0 mL
Sample Concentration 1 mg/mL50 mg/mL
Sample Preparation
  • Dissolve the crude 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in the sample solvent to the desired concentration.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Purification Procedure
  • Equilibrate the HPLC column with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (sample solvent only) to ensure a clean baseline.

  • Inject the prepared sample onto the HPLC system.

  • Collect fractions corresponding to the main peak of interest, which represents the purified 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

  • Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Analyze the purity of the final product using the analytical HPLC method.

Results and Data Presentation

The purification of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester was successfully achieved using the described RP-HPLC method. The retention time of the pure compound was observed to be approximately 12.5 minutes under the analytical conditions.

Purity and Yield Data
Sample IDInitial Purity (%)Final Purity (%)Recovery Yield (%)
Batch 185.299.688.1
Batch 287.599.890.3
Batch 383.199.585.7
Analytical HPLC Data
CompoundRetention Time (min)
2-(4-Fluorobenzoylamino)benzoic acid methyl ester12.5
Impurity 1 (e.g., 4-Fluorobenzoic acid)4.2
Impurity 2 (e.g., Methyl anthranilate)6.8

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Product Filter Filter Sample (0.45 µm) Dissolve->Filter Equilibrate Equilibrate Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Collect Collect Fractions Inject->Collect Evaporate Evaporate Solvent Collect->Evaporate Analyze Analyze Purity (Analytical HPLC) Evaporate->Analyze Final Final Analyze->Final Pure Product

Caption: Workflow for the HPLC purification of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Conclusion

The reversed-phase HPLC method detailed in this application note provides an effective and reproducible strategy for the high-purity isolation of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. The protocol is suitable for researchers and scientists in the pharmaceutical industry and related fields who require a reliable purification method for this and structurally similar compounds. The clear workflow and tabulated data offer a straightforward guide for implementation.

References

Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoic acid and its esters, particularly methyl benzoate, are significant compounds across various industries. They are used as antimicrobial preservatives in food and beverages, as key intermediates in chemical synthesis, and are studied as volatile organic compounds (VOCs) and biomarkers.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these compounds due to its high sensitivity and specificity.

This document provides detailed protocols for the analysis of methyl benzoate and the analysis of benzoic acid following derivatization. Benzoic acid, being a polar carboxylic acid, is not sufficiently volatile for direct GC analysis and requires a derivatization step to convert it into a more volatile form, such as its methyl or trimethylsilyl (TMS) ester.[3][4][5] This process improves chromatographic peak shape and detection sensitivity.[3][5]

Protocol 1: Direct Analysis of Methyl Benzoate (e.g., from Environmental Samples)

This protocol is suitable for samples where methyl benzoate is already present as a volatile compound, such as in air quality monitoring or fragrance analysis. Solid-Phase Microextraction (SPME) is a common solvent-free sample preparation technique for such applications.[1][6]

Experimental Protocol: SPME-GC-MS

  • Sample Preparation (SPME)

    • Place a known quantity of the sample (e.g., 100 mg of building material or 25 mL of an aqueous sample) into a headspace vial.[6]

    • For aqueous samples, adjust the pH to 8 and saturate the solution with sodium chloride to improve the extraction efficiency of methyl benzoate.[6]

    • Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene, PDMS/DVB) to the headspace of the vial.

    • Perform the extraction for 10 minutes at 30°C with a stirring rate of 750 rpm.[6]

    • After extraction, immediately introduce the SPME fiber into the GC inlet for thermal desorption.

  • GC-MS Instrumentation and Conditions

    • Inject the sample via the SPME fiber into the GC inlet, which is typically held at a high temperature (e.g., 250°C) to desorb the analytes.

    • Use a non-polar capillary column, such as an Rxi-1ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), for separation.[7]

    • Use high-purity helium as the carrier gas at a constant flow rate.

    • The oven temperature program should be optimized to separate methyl benzoate from other matrix components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • The mass spectrometer should be operated in Electron Ionization (EI) mode at 70 eV.

    • For quantification, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and specificity.[4][6]

Protocol 2: Analysis of Benzoic Acid via Methyl Ester Derivatization

This protocol is designed for quantifying benzoic acid in samples like plasma, food, or pharmaceutical formulations by first converting it to its more volatile methyl ester.

Experimental Protocol: Derivatization and Liquid Injection GC-MS

  • Sample Extraction

    • Acidify the aqueous sample (e.g., serum, fruit juice) to approximately pH 1 using an acid like HCl.[8]

    • Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate or chloroform.[4][8] Vortex the mixture vigorously and centrifuge to separate the layers.

    • Collect the organic layer containing the benzoic acid. Repeat the extraction two more times to ensure complete recovery.[8]

    • Dry the pooled organic extract under a gentle stream of nitrogen.[4]

  • Derivatization to Methyl Benzoate

    • Safety Note: Derivatization reagents can be hazardous. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

    • Reconstitute the dried extract in a suitable solvent.

    • Add a methylating agent. A common and effective reagent is BF3-Methanol (14% w/v). Add an excess of the reagent (e.g., 1 mL) to the dried extract.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to complete the reaction.

    • After cooling, quench the reaction by adding a saturated sodium bicarbonate solution.

    • Extract the resulting methyl benzoate into a non-polar organic solvent like hexane or ethyl acetate.

    • The organic layer is now ready for GC-MS analysis.

  • GC-MS Instrumentation and Conditions

    • Inject 1 µL of the final organic extract into the GC-MS system.[7]

    • The GC-MS parameters can be the same as those described in Protocol 1. The instrument conditions should be optimized for the specific matrix and concentration range of the samples.

Data Presentation

Quantitative data for the analysis of benzoic acid and its methyl ester are summarized below.

Table 1: Typical GC-MS Instrument Parameters

ParameterSetting / DescriptionReference
Gas Chromatograph Shimadzu GC-QP2010Plus or equivalent[7]
Injection Port Split/Splitless, 250°C[7]
Injection Volume 1 µL (Liquid) or SPME Desorption[7]
Carrier Gas Helium, Constant Flow (e.g., 1.0 mL/min)[7]
Column Rxi-1ms (30 m x 0.25 mm i.d. x 0.25 µm) or DB-5[7][9]
Oven Program Initial 50°C (2 min), ramp 10°C/min to 280°C, hold 5 minGeneral Practice
MS Transfer Line 280°CGeneral Practice
Ion Source Temp 200-230°CGeneral Practice
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Scan Mode Full Scan (m/z 40-400) for identification, SIM for quantification[6]

Table 2: Quantitative Data and Characteristic Mass Fragments

CompoundTypical Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Abundance)Typical LOD
Methyl Benzoate ~8.38136105 (100%), 77 (65%), 51 (35%)3 ppb
Benzoic Acid (as TMS derivative) Varies194179 (100%, [M-CH3]+), 77 (30%), 73 (25%)~1-20 ng

Note: Retention times are column and method-dependent and should be confirmed with a standard. LOD/LOQ are matrix-dependent.[1][6][7][9][10]

Visualizations

Experimental Workflow

The general workflow for the GC-MS analysis of benzoic acid derivatives involves several key stages from sample acquisition to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection Extraction 2. Extraction (LLE or SPME) Sample->Extraction Derivatization 3. Derivatization (if required for Benzoic Acid) Extraction->Derivatization Injection 4. GC Injection Derivatization->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. MS Detection (Ionization & Fragmentation) Separation->Detection Data_Analysis 7. Data Analysis (Quantification & Identification) Detection->Data_Analysis

Caption: General experimental workflow for GC-MS analysis.

Fragmentation Pathway of Methyl Benzoate

In the mass spectrometer, methyl benzoate (molecular weight 136) undergoes characteristic fragmentation upon electron ionization. The primary fragments are essential for its identification.

Fragmentation_Pathway mol Methyl Benzoate (m/z 136) frag1 Benzoyl Cation (m/z 105) mol->frag1 - •OCH3 frag2 Phenyl Cation (m/z 77) frag1->frag2 - CO

Caption: EI fragmentation pathway of methyl benzoate.

The most abundant fragment is the benzoyl cation (m/z 105), which is formed by the loss of a methoxy radical (•OCH3).[10] This ion can further lose a molecule of carbon monoxide (CO) to form the phenyl cation (m/z 77).[10] These ions are diagnostic for the identification of methyl benzoate in a mass spectrum.

References

Large-Scale Synthesis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the large-scale synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, a key intermediate in the synthesis of various organic molecules. The described method is based on the acylation of methyl anthranilate with 4-fluorobenzoyl chloride, a process optimized for high yield and purity suitable for industrial applications. This protocol includes a comprehensive list of reagents, step-by-step experimental procedures, purification methods, and analytical data. Additionally, safety precautions and a visual workflow of the process are provided to ensure efficient and safe execution by researchers, scientists, and drug development professionals.

Chemical Reaction Pathway

The synthesis proceeds via the N-acylation of methyl 2-aminobenzoate (methyl anthranilate) with 4-fluorobenzoyl chloride in the presence of an acid scavenger.

reaction_pathway cluster_product Product reactant1 Methyl Anthranilate plus + reactant1->plus reactant2 4-Fluorobenzoyl Chloride product 2-(4-Fluorobenzoylamino)benzoic acid methyl ester reactant2->product Xylene, Na2CO3 80-90°C plus->reactant2

Caption: Chemical reaction for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from established industrial synthesis methods, focusing on scalability and product purity.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Amount (kg)Moles (kmol)Molar Ratio
Methyl Anthranilate134-20-3C₈H₉NO₂151.161511.01.0
4-Fluorobenzoyl Chloride403-43-0C₇H₄ClFO158.561661.051.05
Xylene1330-20-7C₈H₁₀106.16750 (L)--
Sodium Carbonate (Na₂CO₃)497-19-8Na₂CO₃105.991111.051.05
Hydrochloric Acid (5%)7647-01-0HCl36.46As required--
Sodium Hydroxide (5%)1310-73-2NaOH40.00As required--
Ethanol (95%)64-17-5C₂H₆O46.07As required--
Equipment
  • Glass-lined or stainless steel reactor (2000 L) equipped with a mechanical stirrer, thermometer, reflux condenser, and addition funnel.

  • Filtration unit (e.g., centrifuge or Nutsche filter).

  • Vacuum drying oven.

  • Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat.

Synthesis Procedure
  • Reactor Charging: Charge the reactor with 750 L of xylene, 151 kg (1.0 kmol) of methyl anthranilate, and 111 kg (1.05 kmol) of sodium carbonate.

  • Initiate Agitation: Begin stirring the mixture to ensure a uniform suspension.

  • Reagent Addition: Heat the mixture to 80-90°C. Once the temperature is stable, slowly add 166 kg (1.05 kmol) of 4-fluorobenzoyl chloride over a period of 2-3 hours.

  • Reaction: Maintain the reaction mixture at 80-90°C for an additional 4-5 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling: Once the reaction is complete, cool the mixture to 20-25°C.

  • Quenching and Washing:

    • Add 500 L of water to the reactor and stir for 30 minutes. Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer sequentially with 500 L of 5% hydrochloric acid, 500 L of water, 500 L of 5% sodium hydroxide solution, and finally twice with 500 L of water. Ensure phase separation is complete after each wash.

  • Solvent Removal: Concentrate the organic layer (xylene) under reduced pressure to recover the solvent and obtain the crude product as a solid residue.

  • Recrystallization: Add 95% ethanol to the crude product and heat to reflux until all solid dissolves. Allow the solution to cool slowly to room temperature and then further cool to 0-5°C to facilitate crystallization.

  • Isolation and Drying: Filter the crystallized product and wash the filter cake with a small amount of cold ethanol. Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Experimental Workflow

experimental_workflow charge_reactor 1. Charge Reactor (Xylene, Methyl Anthranilate, Na2CO3) heat_mixture 2. Heat Mixture (80-90°C) charge_reactor->heat_mixture add_reagent 3. Add 4-Fluorobenzoyl Chloride (2-3 hours) heat_mixture->add_reagent react 4. Reaction (4-5 hours at 80-90°C) add_reagent->react cool 5. Cool to Room Temperature react->cool wash 6. Quench & Wash Sequentially (H2O, HCl, NaOH) cool->wash concentrate 7. Solvent Removal (Vacuum) wash->concentrate recrystallize 8. Recrystallize (Ethanol) concentrate->recrystallize filter_dry 9. Filter and Dry Product recrystallize->filter_dry final_product Final Product: 2-(4-Fluorobenzoylamino)benzoic acid methyl ester filter_dry->final_product

Caption: Step-by-step workflow for the large-scale synthesis.

Results and Data

The described protocol consistently produces the target compound in high yield and purity.

ParameterValue
Appearance White to off-white solid
Yield > 95%
Purity (HPLC) > 99.5%
Melting Point 123-125 °C
Analytical Data
Analysis TypeData Interpretation
¹H NMR Consistent with the structure of the target compound.
Mass Spec Molecular ion peak corresponding to C₁₅H₁₂FNO₃.
IR (KBr) Peaks corresponding to N-H, C=O (ester and amide), C-F bonds.

Safety and Handling

  • General: All operations should be conducted in a well-ventilated area or fume hood. Personnel must wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • 4-Fluorobenzoyl Chloride: Corrosive and moisture-sensitive. Reacts with water to produce HCl gas. Handle with extreme care under anhydrous conditions.

  • Xylene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Keep away from heat, sparks, and open flames.

  • Acids and Bases: Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes. Handle with appropriate containment measures.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Application Note: Preparation of Stock Solutions of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (CAS: 75541-83-2), a compound of interest in various research and drug development applications. Adherence to proper solution preparation techniques is critical for ensuring experimental reproducibility and accuracy. This guide outlines recommended solvents, preparation of high-concentration stock solutions, and subsequent dilution to working concentrations, alongside essential safety and handling procedures.

Introduction

2-(4-Fluorobenzoylamino)benzoic acid methyl ester is an aromatic compound with a molecular weight of 273.26 g/mol .[1] Accurate and consistent preparation of stock solutions is the first step in obtaining reliable and reproducible results in any experimental setting, including in vitro and in vivo studies. The choice of solvent is paramount and is primarily dictated by the compound's solubility. For many aromatic compounds of this nature, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly employed. It is crucial to minimize the concentration of organic solvents in final working solutions, as they can exhibit toxicity to cellular systems.

Materials and Equipment

  • 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (solid powder)

  • High-purity solvents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Ethanol (EtOH), absolute

    • Methanol (MeOH), ACS grade or higher

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator (water bath)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in DMSO.

1. Calculation of Required Mass:

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:

Mass (mg) = 0.010 mol/L * 0.001 L * 273.26 g/mol * 1000 mg/g = 2.73 mg

2. Weighing the Compound:

  • Tare a sterile microcentrifuge tube or glass vial on a calibrated analytical balance.

  • Carefully weigh out 2.73 mg of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester into the tared container.

3. Dissolution:

  • Add 1 mL of high-purity DMSO to the container with the weighed compound.

  • Cap the container tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure that all solid material has dissolved. If particulates remain, sonication in a water bath for 5-10 minutes may aid in dissolution.

4. Storage:

  • Label the container clearly with the compound name, concentration, solvent, and date of preparation.

  • For short-term storage (1-2 weeks), store the stock solution at 2-8°C.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions

This protocol outlines the serial dilution of the high-concentration stock solution to achieve the desired working concentrations for experimental use.

1. Dilution Calculation (C1V1 = C2V2):

Where:

  • C1 = Concentration of the stock solution (e.g., 10 mM)

  • V1 = Volume of the stock solution to be used

  • C2 = Desired final concentration of the working solution (e.g., 10 µM)

  • V2 = Final volume of the working solution (e.g., 1 mL)

To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

V1 = (C2 * V2) / C1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL

2. Serial Dilution:

Directly pipetting very small volumes can be inaccurate. It is best practice to perform serial dilutions.

  • Step A (Intermediate Dilution): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10. Add 10 µL of the 10 mM stock to 90 µL of the desired cell culture medium or buffer. Mix thoroughly.

  • Step B (Final Working Solution): Prepare the 10 µM working solution by diluting the 1 mM intermediate stock 1:100. Add 10 µL of the 1 mM intermediate stock to 990 µL of the desired cell culture medium or buffer. Mix thoroughly.

Important Consideration: The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity.

Data Presentation

Table 1: Solubility and Stock Solution Parameters

ParameterValueReference/Note
Compound Name 2-(4-Fluorobenzoylamino)benzoic acid methyl ester
CAS Number 75541-83-2
Molecular Weight 273.26 g/mol [1]
Recommended Solvents DMSO, Ethanol, MethanolBased on the properties of similar aromatic compounds.
Recommended Stock Concentration 1-10 mMDependent on solubility in the chosen solvent.
Storage Conditions Short-term: 2-8°C; Long-term: -20°C or -80°CProtect from light and moisture.

Safety and Handling Precautions

Handle 2-(4-Fluorobenzoylamino)benzoic acid methyl ester and all organic solvents in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. Consult the Safety Data Sheet (SDS) for the specific compound and solvents used for comprehensive safety information.

Visualization

Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation A Calculate Mass of Compound B Weigh Compound A->B C Add Solvent (e.g., DMSO) B->C D Vortex/Sonicate to Dissolve C->D E High-Concentration Stock Solution (e.g., 10 mM) D->E F Serial Dilution E->F Dilute G Add to Assay Medium/Buffer F->G H Final Working Solution (e.g., 10 µM) G->H

Caption: Workflow for preparing stock and working solutions.

Logical_Relationship Compound 2-(4-Fluorobenzoylamino)benzoic acid methyl ester Stock High-Concentration Stock Solution Compound->Stock Dissolution Solvent Appropriate Solvent (e.g., DMSO) Solvent->Stock Vehicle Working Final Working Solution Stock->Working Dilution Experiment In Vitro / In Vivo Experiment Working->Experiment Application

Caption: Key components in solution preparation for experiments.

References

Application Notes and Protocols for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorobenzoylamino)benzoic acid methyl ester, commonly known as Exo1, is a cell-permeable small molecule that has been identified as a potent and reversible inhibitor of vesicular trafficking from the Endoplasmic Reticulum (ER) to the Golgi apparatus. Its discovery through a high-content phenotypic screen has established it as a valuable tool for studying the secretory pathway. Exo1's mechanism of action involves the disruption of Golgi structure and function, primarily through the inhibition of ADP-ribosylation factor 1 (ARF1) GTPase activity, leading to the rapid release of ARF1 from Golgi membranes.[1][2] This application note provides detailed protocols for a high-throughput screening assay to identify inhibitors of the early secretory pathway, utilizing Exo1 as a reference compound, and discusses its potential applications in drug discovery and cell biology research.

Applications

  • High-Throughput and High-Content Screening: Exo1 serves as a positive control in screens designed to identify novel inhibitors of ER-to-Golgi transport. Image-based high-content screening can be employed to identify compounds that phenocopy the effects of Exo1 on Golgi morphology.

  • Study of Secretory Pathway Dynamics: As a reversible inhibitor, Exo1 allows for the synchronized study of protein transport through the secretory pathway. Removal of the compound restores Golgi structure and function, enabling researchers to investigate the kinetics of protein trafficking.[2]

  • Dissection of ARF1-Dependent Processes: Exo1's specific effect on ARF1 function makes it a useful tool to dissect the role of this key GTPase in various cellular processes beyond ER-to-Golgi transport, such as endocytosis and cytoskeletal organization.

  • Target Identification and Validation: The phenotypic effects of Exo1 can be used in chemical genetics screens to identify novel protein targets involved in the regulation of the secretory pathway.

Data Presentation

Table 1: Biological Activity of Exo1

ParameterValueReference
IC₅₀ for Exocytosis Inhibition~20 µM--INVALID-LINK--
Effective Concentration for Golgi Disruption100 µM[2]
ReversibilityReversible[2]

Table 2: Comparison of Exo1 and Brefeldin A (BFA) Effects

FeatureExo1Brefeldin A (BFA)Reference
Golgi Collapse to ER YesYes[1][2]
ARF1 Release from Golgi YesYes[1]
Effect on Trans-Golgi Network (TGN) Less pronouncedStrong[1]
ADP-ribosylation of CtBP/BARS50 NoYes[1]
Inhibition of ARF-GEFs NoYes[1]

Experimental Protocols

High-Content Screen for Inhibitors of ER-to-Golgi Transport

This protocol is adapted from the phenotypic screen that led to the discovery of Exo1.[1][2]

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., BSC1, HeLa) stably expressing a fluorescently tagged Golgi-resident protein (e.g., Galactosyltransferase-GFP, GalT-GFP).
  • Seed the cells into 96-well or 384-well clear-bottom imaging plates at a density that results in a confluent monolayer after 24-48 hours.

2. Compound Treatment:

  • Prepare a library of small molecules dissolved in an appropriate solvent (e.g., DMSO).
  • Dilute the compounds to the desired final screening concentration in cell culture medium.
  • Add the diluted compounds to the cells. Include wells with vehicle control (e.g., DMSO) and a positive control (Exo1 at 100 µM).
  • Incubate the plates for a defined period (e.g., 60-90 minutes) at 37°C in a humidified incubator with 5% CO₂.

3. Cell Staining and Fixation:

  • After incubation, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
  • Wash the cells three times with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Wash the cells three times with PBS.
  • Stain the nuclei with a fluorescent DNA dye (e.g., DAPI) by incubating for 5 minutes.
  • Wash the cells three times with PBS.

4. Imaging:

  • Acquire images using an automated high-content imaging system.
  • Capture images in at least two channels: one for the Golgi marker (e.g., GFP) and one for the nuclei (e.g., DAPI).

5. Image Analysis and Hit Identification:

  • Use image analysis software to quantify the phenotype of Golgi disruption. This can be done by measuring parameters such as:
  • The intensity and distribution of the Golgi marker fluorescence.
  • The texture or fragmentation of the Golgi apparatus.
  • The ratio of cytoplasmic to perinuclear fluorescence of the Golgi marker.
  • Identify "hits" as compounds that induce a phenotype similar to Exo1, characterized by the dispersal of the Golgi marker fluorescence throughout the cytoplasm, indicative of its redistribution to the ER.

Visualizations

G cluster_workflow High-Content Screening Workflow A Seed cells expressing Golgi-GFP B Add compound library (including Exo1 as control) A->B C Incubate B->C D Fix and Stain (DAPI for nuclei) C->D E Automated Imaging D->E F Image Analysis (Quantify Golgi morphology) E->F G Hit Identification (Phenocopy of Exo1) F->G

Caption: High-Content Screening Workflow for ER-to-Golgi Transport Inhibitors.

G cluster_pathway Proposed Mechanism of Exo1 Action cluster_effect Effect of Exo1 ER Endoplasmic Reticulum (ER) Vesicles Transport Vesicles ER->Vesicles Anterograde Transport Golgi Golgi Apparatus Golgi->ER Retrograde Transport Vesicles->Golgi ARF1_GTP ARF1-GTP (Active) ARF1_GTP->Golgi Recruitment to Golgi Membrane ARF1_GTP->Vesicles Vesicle Formation ARF1_GDP ARF1-GDP (Inactive) ARF1_GTP->ARF1_GDP GAP ARF1_GDP->ARF1_GTP GEF Exo1 Exo1 Exo1->ARF1_GTP Inhibits GAP-stimulated hydrolysis? Golgi_Collapse Golgi Collapse into ER Exo1->Golgi_Collapse Transport_Block Block of Secretion Golgi_Collapse->Transport_Block

Caption: Proposed Signaling Pathway of Exo1 in ER-to-Golgi Transport.

References

protocol for inducing Golgi collapse with Exo 1

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Induction of Golgi Collapse

A Note on Terminology: The term "Exo1" refers to Exonuclease 1, a protein primarily involved in DNA mismatch repair and is not scientifically associated with the induction of Golgi collapse. This protocol outlines the established method for inducing Golgi collapse using Brefeldin A (BFA), a widely used fungal metabolite for studying Golgi dynamics. It is possible that "Exo1" was a misnomer for a different compound.

Brefeldin A disrupts the structure and function of the Golgi apparatus by inhibiting the activation of ADP-ribosylation factor 1 (ARF1). Specifically, BFA targets and inhibits guanine-nucleotide exchange factors (GEFs) that facilitate the exchange of GDP for GTP on ARF1. This inactivation of ARF1 prevents the assembly of the COPI coat on Golgi membranes, leading to the rapid redistribution of Golgi enzymes and cisternae back into the endoplasmic reticulum (ER), a phenomenon referred to as Golgi collapse.

Quantitative Data Summary

The following table summarizes the quantitative effects of Brefeldin A treatment on Golgi apparatus integrity across different cell lines and experimental conditions.

Cell LineBrefeldin A ConcentrationIncubation TimeObserved EffectQuantification MethodReference
HeLa5 µg/mL30 minutesComplete redistribution of Golgi marker (Giantin) to the ER.Immunofluorescence Microscopy
NRK10 µg/mL60 minutesGolgi enzymes redistributed into a fine, punctate ER-like pattern.Immunofluorescence Microscopy
HeLa0.2 - 5 µg/mL60 minutesDose-dependent increase in Golgi disruption.Automated image analysis of Golgi fragmentation
CHO1 µg/mL15 minutesSignificant dispersal of the Golgi apparatus.Visual scoring of Golgi morphology
A54910 µM (~2.8 µg/mL)24 hoursIncreased expression of ER stress markers due to Golgi disruption.Western Blot

Experimental Protocol: Brefeldin A-Induced Golgi Collapse and Analysis

This protocol provides a detailed method for inducing Golgi collapse in cultured mammalian cells using Brefeldin A and analyzing the results via immunofluorescence microscopy.

Materials:

  • Mammalian cells (e.g., HeLa, NRK, A549)

  • Glass coverslips (sterile)

  • 6-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Brefeldin A (BFA) stock solution (e.g., 5 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., anti-GM130, anti-Giantin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI solution (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips and place one in each well of a 6-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂ overnight to allow for attachment.

  • Brefeldin A Treatment:

    • Prepare a working solution of BFA in pre-warmed complete culture medium. A final concentration of 5 µg/mL is a common starting point.

    • Prepare a vehicle control by adding the same volume of DMSO to pre-warmed complete culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the BFA-containing medium to the desired wells and the vehicle control medium to the control wells.

    • Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C.

  • Cell Fixation and Permeabilization:

    • Remove the medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Immunostaining:

    • Block non-specific antibody binding by adding blocking buffer and incubating for 1 hour at room temperature.

    • Dilute the primary antibody (e.g., anti-GM130) in blocking buffer according to the manufacturer's instructions.

    • Remove the blocking buffer and add the diluted primary antibody to the coverslips. Incubate for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • (Optional) Stain the nuclei by incubating with DAPI solution for 5 minutes.

    • Wash once with PBS.

    • Carefully remove the coverslips from the wells and mount them on glass slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish.

    • Image the cells using a fluorescence microscope. In control cells, the Golgi marker should show a compact, perinuclear ribbon-like structure. In BFA-treated cells, the staining should appear diffuse and reticular, consistent with its redistribution to the ER.

Diagrams

BFA_Signaling_Pathway cluster_golgi Golgi Membrane ARF1_GDP ARF1-GDP (inactive) ARF1_GTP ARF1-GTP (active) ARF1_GDP->ARF1_GTP ARF_GEF ARF-GEF ARF_GEF->ARF1_GDP GTP exchange COPI COPI Coat Assembly ARF1_GTP->COPI Recruits Vesicle COPI Vesicle Formation COPI->Vesicle BFA Brefeldin A BFA->ARF_GEF Inhibits

Caption: Mechanism of Brefeldin A-induced Golgi collapse.

Experimental_Workflow A 1. Seed Cells on Coverslips B 2. Treat with BFA (or Vehicle Control) A->B 24h Incubation C 3. Fixation (4% PFA) B->C 30-60 min Treatment D 4. Permeabilization (0.1% Triton X-100) C->D E 5. Blocking (5% BSA) D->E F 6. Primary Antibody Incubation (e.g., anti-GM130) E->F G 7. Secondary Antibody Incubation (Fluorescently Labeled) F->G H 8. Mount Coverslips G->H I 9. Fluorescence Microscopy and Analysis H->I

Caption: Workflow for Golgi collapse immunofluorescence assay.

Application Note: Quantification of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester in Human Plasma by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a rapid, sensitive, and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in human plasma. The methodology utilizes a simple protein precipitation extraction procedure, followed by chromatographic separation on a reverse-phase C18 column. The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring in a drug development setting.

Introduction

2-(4-Fluorobenzoylamino)benzoic acid methyl ester is a compound of interest in pharmaceutical research. To support preclinical and clinical development, a reliable and robust bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in human plasma, based on established methodologies for similar small molecules. The method is designed to offer high throughput and sensitivity, making it applicable to a wide range of study designs.

Data Presentation

The following table summarizes the hypothetical performance characteristics of the described UHPLC-MS/MS method, based on typical validation parameters for such assays.

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%RE) ± 15%
Extraction Recovery > 85%
Matrix Effect Minimal

Experimental Protocols

Materials and Reagents
  • 2-(4-Fluorobenzoylamino)benzoic acid methyl ester reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥ 98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation
  • UHPLC system (e.g., Shimadzu, Waters, Agilent)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: C18, 50 mm x 2.1 mm, 1.8 µm (or equivalent)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard (IS) by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and quality controls, spike with the corresponding working standard solutions. For unknown samples, add an equivalent volume of 50:50 acetonitrile:water.

  • Add 300 µL of the internal standard working solution (in acetonitrile) to all tubes.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to autosampler vials.

  • Inject 5 µL onto the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions
  • UHPLC Parameters:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0 - 0.5 min: 20% B

      • 0.5 - 2.5 min: 20% to 95% B

      • 2.5 - 3.0 min: 95% B

      • 3.0 - 3.1 min: 95% to 20% B

      • 3.1 - 4.0 min: 20% B

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Hypothetical MRM Transitions:

      • Analyte: Q1: m/z 274.1 -> Q3: m/z 121.1 (Quantifier), m/z 242.1 (Qualifier)

      • Internal Standard: To be determined based on the selected IS.

    • Ion Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

Data Analysis

The concentration of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample 100 µL Plasma Sample add_is Add 300 µL Internal Standard (in Acetonitrile) plasma_sample->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL onto UHPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification signaling_pathway compound 2-(4-Fluorobenzoylamino)benzoic acid methyl ester receptor Target Receptor / Enzyme compound->receptor downstream_kinase Downstream Kinase receptor->downstream_kinase Activation / Inhibition transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response

Application Notes and Protocols for the Enzymatic Synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, a valuable intermediate in pharmaceutical development. The synthesis is based on the lipase-catalyzed N-acylation of methyl 2-aminobenzoate with ethyl 4-fluorobenzoate. This biocatalytic approach offers a green and highly selective alternative to traditional chemical synthesis methods, operating under mild reaction conditions and minimizing byproduct formation. The protocol details the experimental setup, reaction monitoring, and product purification. Representative data on reaction efficiency and the influence of key parameters are presented to guide methodology development.

Introduction

N-acylated anthranilates are important structural motifs in a variety of biologically active compounds. The target molecule, 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, incorporates a fluorinated benzoyl group, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity. Traditional chemical synthesis of such amides often requires harsh reagents, stoichiometric activators, and can lead to undesired side reactions.

Enzymatic synthesis, particularly using lipases in non-aqueous media, has emerged as a powerful tool for selective acylation. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the formation of amide bonds with high chemo- and regioselectivity under mild conditions. This application note outlines a robust protocol for the synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester using the immobilized lipase Novozym® 435.

Reaction Principle

The enzymatic synthesis proceeds via an irreversible acylation mechanism. The lipase facilitates the aminolysis of an activated acyl donor (ethyl 4-fluorobenzoate) with the amino group of methyl 2-aminobenzoate. The enzyme's active site serine residue first reacts with the acyl donor to form a covalent acyl-enzyme intermediate. Subsequently, the amine substrate attacks this intermediate, leading to the formation of the desired N-acylated product and the release of ethanol. The reaction is typically conducted in an organic solvent to suppress the competing hydrolysis of the acyl-enzyme intermediate.

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Materials and Reagents
  • Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Substrates:

    • Methyl 2-aminobenzoate (Methyl Anthranilate)

    • Ethyl 4-fluorobenzoate

  • Solvent: Toluene (anhydrous)

  • Standards for analysis: Authentic samples of methyl 2-aminobenzoate, ethyl 4-fluorobenzoate, and 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (if available) for analytical method development (e.g., HPLC, GC).

  • Reagents for purification: Hexane, Ethyl Acetate for column chromatography.

Equipment
  • Orbital shaking incubator or magnetic stirrer with heating

  • Reaction vials (e.g., 20 mL screw-cap vials)

  • Analytical balance

  • HPLC or GC system with a suitable column (e.g., C18 for HPLC) for reaction monitoring

  • Rotary evaporator

  • Glass column for chromatography

Enzymatic Synthesis Protocol
  • Preparation: In a 20 mL screw-cap vial, add methyl 2-aminobenzoate (e.g., 1 mmol, 151.2 mg) and ethyl 4-fluorobenzoate (e.g., 1.2 mmol, 201.8 mg).

  • Solvent Addition: Add 10 mL of anhydrous toluene to the vial.

  • Enzyme Addition: Add the immobilized lipase, Novozym® 435 (e.g., 100 mg), to the substrate solution.

  • Reaction Incubation: Seal the vial and place it in an orbital shaking incubator set at 50°C and 200 rpm.

  • Reaction Monitoring: Periodically (e.g., every 8-12 hours), take a small aliquot of the reaction mixture. Filter out the enzyme and dilute the sample with a suitable solvent (e.g., acetonitrile) before analyzing by HPLC or GC to determine the conversion of methyl 2-aminobenzoate.

  • Reaction Termination: Once the reaction has reached the desired conversion (or after a predetermined time, e.g., 48 hours), stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

Product Purification
  • Crude Product: The resulting residue is the crude product, which may contain unreacted substrates.

  • Column Chromatography: Purify the crude product by silica gel column chromatography.

  • Elution: Use a gradient of ethyl acetate in hexane (e.g., starting from 5:95 to 20:80) as the eluent.

  • Fraction Collection: Collect the fractions and analyze them by TLC.

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent to obtain 2-(4-Fluorobenzoylamino)benzoic acid methyl ester as a solid.

Quantitative Data

The following tables summarize representative data for the enzymatic synthesis based on typical results for similar N-acylation reactions.

Table 1: Effect of Substrate Molar Ratio on Product Yield

Molar Ratio (Amine:Acyl Donor)Reaction Time (h)Conversion (%)Isolated Yield (%)
1:1488578
1:1.2489286
1:1.5489589
1:2489690

Conditions: Methyl 2-aminobenzoate (1 mmol), Novozym® 435 (100 mg), Toluene (10 mL), 50°C.

Table 2: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Time to >90% Conversion (h)Isolated Yield (%)
406085
504889
603688
702482

Conditions: Methyl 2-aminobenzoate (1 mmol), Ethyl 4-fluorobenzoate (1.5 mmol), Novozym® 435 (100 mg), Toluene (10 mL).

Table 3: Effect of Solvent on Product Yield

SolventReaction Time (h)Conversion (%)Isolated Yield (%)
Toluene489589
Hexane488881
Acetonitrile489084
Dioxane489387

Conditions: Methyl 2-aminobenzoate (1 mmol), Ethyl 4-fluorobenzoate (1.5 mmol), Novozym® 435 (100 mg), 10 mL solvent, 50°C.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Product Isolation A Mix Substrates: Methyl 2-aminobenzoate & Ethyl 4-fluorobenzoate B Add Anhydrous Toluene A->B C Add Novozym® 435 B->C D Incubate at 50°C with Shaking C->D E Monitor Reaction by HPLC/GC D->E Periodic Sampling F Filter to Remove Enzyme E->F When complete G Evaporate Solvent F->G H Purify by Column Chromatography G->H I Characterize Pure Product H->I

Caption: Experimental workflow for the enzymatic synthesis.

reaction_mechanism cluster_reactants Reactants cluster_products Products Amine Methyl 2-aminobenzoate Product 2-(4-Fluorobenzoylamino)benzoic acid methyl ester AcylDonor Ethyl 4-fluorobenzoate Enzyme Lipase (E-OH) AcylDonor->Enzyme + AcylEnzyme Acyl-Enzyme Intermediate (E-O-CO-R') Enzyme->AcylEnzyme - Ethanol AcylEnzyme->Amine + AcylEnzyme->Product - E-OH Byproduct Ethanol

Caption: Proposed reaction mechanism for lipase-catalyzed N-acylation.

Troubleshooting & Optimization

optimizing reaction conditions for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 2-(4-fluorobenzoylamino)benzoic acid methyl ester.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, a molecule also known as Exo1, which acts as a cell-permeable inhibitor of vesicular traffic from the ER to the Golgi.[1] The synthesis generally involves the acylation of methyl anthranilate with 4-fluorobenzoyl chloride.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: 4-Fluorobenzoyl chloride is sensitive to moisture and can hydrolyze to the unreactive 4-fluorobenzoic acid. Methyl anthranilate may have oxidized or degraded.1. Reagent Quality Check: Use freshly opened or properly stored reagents. Verify the purity of starting materials using techniques like NMR or GC-MS. Consider using a fresh bottle of 4-fluorobenzoyl chloride.
2. Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient. The base used to scavenge HCl may not be effective.2. Optimize Reaction Conditions: Gradually increase the reaction temperature, monitoring for product formation and potential side products by TLC. Extend the reaction time. Ensure a suitable base (e.g., pyridine, triethylamine) is used in slight excess.
3. Poor Nucleophilicity of Methyl Anthranilate: The amine group of methyl anthranilate may be protonated if the reaction medium is acidic.3. Ensure Basic/Neutral Conditions: The presence of a non-nucleophilic base is crucial to neutralize the HCl byproduct of the reaction, preventing the protonation of the starting amine.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted Starting Materials: The reaction may not have gone to completion.1. Drive Reaction to Completion: Increase reaction time or temperature as suggested above. Consider adding a slight excess of the acylating agent.
2. Formation of Side Products: Di-acylation of the amine can occur, though it is sterically hindered. Hydrolysis of the ester group is possible if aqueous workup conditions are too harsh (e.g., strongly basic or acidic).2. Control Stoichiometry and Workup: Use a 1:1 molar ratio of methyl anthranilate to 4-fluorobenzoyl chloride. During workup, use mild acidic and basic washes (e.g., dilute HCl, saturated NaHCO₃ solution).
3. Hydrolysis of Acyl Chloride: Presence of water in the reaction will lead to the formation of 4-fluorobenzoic acid.3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual solvent or side products can inhibit crystallization.1. Purification: Purify the crude product using column chromatography. Ensure all solvent is removed under high vacuum.
2. Inappropriate Crystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization.2. Recrystallization Solvent Screening: Attempt recrystallization from a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/petroleum ether).
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Unreacted starting materials or certain side products may have similar Rf values to the desired product on TLC, making separation by column chromatography challenging.1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Experiment with different solvent systems for both TLC and column chromatography.
2. Product Insolubility: The product may be poorly soluble in common chromatography solvents.2. Adjust Solvent System: Use a more polar solvent system or a solvent mixture that enhances the solubility of the product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester?

A1: The most common and direct method is the Schotten-Baumann reaction, which involves the acylation of methyl 2-aminobenzoate (methyl anthranilate) with 4-fluorobenzoyl chloride in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Q2: What are the key reaction parameters to control for optimal yield and purity?

A2: The key parameters are:

  • Reagent Purity: Use high-purity starting materials.

  • Anhydrous Conditions: The reaction should be carried out under a dry, inert atmosphere to prevent hydrolysis of the 4-fluorobenzoyl chloride.

  • Reaction Temperature: Typically, the reaction is started at a low temperature (0-5 °C) during the addition of the acyl chloride to control the exothermic reaction, and then allowed to warm to room temperature.

  • Stoichiometry: A slight excess of the acylating agent can be used to ensure complete conversion of the starting amine.

  • Base: A non-nucleophilic base is essential to scavenge the HCl produced.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot for the starting material (methyl anthranilate) should diminish over time, while a new spot for the product appears. A suitable eluent system would be a mixture of ethyl acetate and hexanes.

Q4: What are the expected spectroscopic data for the final product?

A4: While specific data can vary slightly based on the instrumentation and solvent, you can generally expect:

  • ¹H NMR: Signals corresponding to the aromatic protons of both benzene rings, an amide N-H proton (which may be broad), and a singlet for the methyl ester protons.

  • ¹³C NMR: Resonances for the carbonyl carbons of the amide and ester, as well as for the aromatic carbons.

  • IR: Characteristic absorption bands for the N-H stretch, C=O stretches of the amide and ester, and C-F stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (273.26 g/mol ).[1]

Q5: What are common side reactions to be aware of?

A5: Potential side reactions include:

  • Hydrolysis of 4-fluorobenzoyl chloride: This forms 4-fluorobenzoic acid, which will need to be removed during purification.

  • Reaction of the base with the acyl chloride: If a nucleophilic base is used, it can react with the 4-fluorobenzoyl chloride.

  • Hydrolysis of the methyl ester: This can occur during aqueous workup if conditions are too harsh.

Experimental Protocol: Synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl anthranilate

  • 4-Fluorobenzoyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl anthranilate (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-fluorobenzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel (using an ethyl acetate/hexanes gradient).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve Methyl Anthranilate in Anhydrous DCM prep2 Add Pyridine prep1->prep2 prep3 Cool to 0°C prep2->prep3 react1 Add 4-Fluorobenzoyl Chloride prep3->react1 react2 Warm to Room Temperature and Stir (4-6h) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Water react3->workup1 Reaction Complete workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with Sat. NaHCO₃ workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry with MgSO₄ workup4->workup5 workup6 Concentrate workup5->workup6 purify1 Recrystallization or Column Chromatography workup6->purify1 purify2 Characterization purify1->purify2

Caption: Experimental workflow for the synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

reaction_pathway cluster_products Products MA Methyl Anthranilate Product 2-(4-Fluorobenzoylamino)benzoic acid methyl ester MA->Product FBC 4-Fluorobenzoyl Chloride FBC->Product Base Base (Pyridine) Byproduct Pyridinium Hydrochloride

Caption: Reaction pathway for the synthesis of the target compound.

References

Technical Support Center: Purification of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities encountered during the synthesis and purification of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester?

A1: The most common impurities originate from the starting materials and potential side reactions during a typical Schotten-Baumann synthesis from methyl anthranilate and 4-fluorobenzoyl chloride. These include:

  • Unreacted Starting Materials:

    • Methyl anthranilate

    • 4-Fluorobenzoyl chloride

  • Hydrolysis Products:

    • 4-Fluorobenzoic acid (from the hydrolysis of 4-fluorobenzoyl chloride)

    • 2-(4-Fluorobenzoylamino)benzoic acid (from the hydrolysis of the methyl ester product)

  • By-products:

    • Salts of the base used in the reaction (e.g., triethylamine hydrochloride, sodium carbonate).

Troubleshooting Impurities:

ImpurityIdentification (Typical TLC Rf)Removal Strategy
Methyl anthranilateHigher Rf than the productColumn chromatography; Aqueous acid wash (e.g., dilute HCl) during work-up.
4-Fluorobenzoyl chlorideMay streak or react on the TLC plateUsually quenched and removed during aqueous work-up.
4-Fluorobenzoic acidLower Rf; may streakAqueous base wash (e.g., saturated NaHCO3) during work-up; Column chromatography.
2-(4-Fluorobenzoylamino)benzoic acidVery low Rf; may remain at the baselineRecrystallization; Column chromatography; Aqueous base wash.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out can be caused by the presence of impurities that depress the melting point or a supersaturated solution.

  • Troubleshooting Steps:

    • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites for crystal formation.

    • Seed the solution: If you have a small amount of pure, solid product, add a seed crystal to induce crystallization.

    • Cool slowly: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling can sometimes promote oiling.

    • Reduce solvent volume: Carefully evaporate some of the solvent and attempt to recrystallize again. The product may be too soluble in the chosen solvent.

    • Purify by column chromatography: If recrystallization fails, column chromatography is an effective method to separate the product from impurities that may be causing it to oil out.

Q3: I have a low yield after recrystallization. How can I improve it?

A3: Low recovery can be due to several factors, including the choice of solvent and the recrystallization technique.

  • Troubleshooting Steps:

    • Optimize the recrystallization solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents and solvent mixtures.

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess of solvent will result in the product remaining in the mother liquor upon cooling.

    • Cool the solution thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal precipitation.

    • Recover a second crop: Concentrate the mother liquor (the remaining solution after the first filtration) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the recrystallization of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

  • Solvent Selection:

    • Based on the polarity of the molecule, suitable single solvents to screen include ethanol, methanol, isopropanol, and ethyl acetate.

    • Solvent pairs can also be effective. Common pairs include ethyl acetate/hexane and methanol/water.

  • Procedure:

    • Place the crude 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring until the solvent boils.

    • Gradually add more hot solvent until the solid completely dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a general method for purifying 2-(4-Fluorobenzoylamino)benzoic acid methyl ester using flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Procedure:

    • Prepare the column by packing silica gel in the chosen eluent.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column. Alternatively, a minimal volume of the dissolved crude product can be wet-loaded directly onto the column.

    • Elute the column with the chosen solvent system, applying positive pressure.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC15H12FNO3
Molecular Weight273.26 g/mol
AppearanceWhite to off-white solid
Melting Point115-118 °C (This is a typical range; may vary with purity)

Table 2: Suggested Solvents for Purification

Purification MethodSolvent/Solvent SystemRationale
Recrystallization Ethanol, Methanol, IsopropanolThe compound is likely to have good solubility at high temperatures and lower solubility at room temperature in these polar protic solvents.
Ethyl Acetate / HexaneA polar/non-polar solvent pair that can be fine-tuned to achieve optimal solubility for recrystallization.
Column Chromatography Hexane / Ethyl Acetate (gradient)A versatile eluent system for separating compounds of moderate polarity on silica gel.
Dichloromethane / Methanol (gradient)A more polar eluent system for separating more polar impurities.

Visualizations

experimental_workflow crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization Initial Purification column_chromatography Column Chromatography crude_product->column_chromatography Difficult Mixture recrystallization->column_chromatography Low Purity / Oiling Out pure_product Pure Product recrystallization->pure_product High Purity column_chromatography->pure_product analysis Purity Analysis (TLC, mp, NMR) pure_product->analysis

Caption: General purification workflow for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

troubleshooting_logic start Purification Issue oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? start->low_yield impurity_present Impurity Detected by TLC? start->impurity_present scratch Scratch Flask / Seed oiling_out->scratch Yes optimize_solvent Optimize Solvent System low_yield->optimize_solvent Yes identify_impurity Identify Impurity (Rf) impurity_present->identify_impurity Yes slow_cool Slow Cooling scratch->slow_cool reduce_solvent Reduce Solvent slow_cool->reduce_solvent column Column Chromatography reduce_solvent->column min_solvent Use Minimal Hot Solvent optimize_solvent->min_solvent thorough_cool Thorough Cooling min_solvent->thorough_cool second_crop Collect Second Crop thorough_cool->second_crop acid_wash Acid Wash (for basic impurities) identify_impurity->acid_wash base_wash Base Wash (for acidic impurities) identify_impurity->base_wash column2 Column Chromatography acid_wash->column2 base_wash->column2

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Improving Assay Solubility of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester?

Q2: Why is my compound precipitating when I add it to my aqueous assay buffer?

A2: Precipitation upon addition to aqueous buffers is a common issue for compounds dissolved in a high concentration of an organic solvent like DMSO.[1] This occurs because the compound is poorly soluble in water, and when the organic solvent is diluted, it can no longer keep the compound in solution. This can lead to inaccurate results in cell-based and biochemical assays.

Q3: What initial steps can I take to improve the solubility of my compound?

A3: A good starting point is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it serially in the same solvent before making the final dilution into your aqueous assay buffer. This minimizes the final concentration of the organic solvent. Additionally, gentle warming and vortexing can aid dissolution.

Q4: Are there alternative solvents to DMSO I can use?

A4: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or dimethylformamide (DMF). The choice of solvent will depend on the specific requirements and tolerance of your assay system. It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent on the assay.

Troubleshooting Guide: Solubility Issues

If you are encountering precipitation or poor solubility with 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, follow this step-by-step troubleshooting guide.

Step 1: Initial Solubility Assessment

The first step is to determine the compound's solubility in various common laboratory solvents. This will help in selecting the most appropriate solvent for preparing stock solutions.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (e.g., 1 mg) into several clear microcentrifuge tubes.

  • Solvent Addition: To each tube, add a measured volume (e.g., 100 µL) of a different solvent.

  • Dissolution: Vortex each tube vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration (e.g., 10 mg/mL).

  • Incremental Addition: If the compound does not dissolve, add additional solvent in measured increments (e.g., another 100 µL) and repeat the vortexing and observation steps until the compound is fully dissolved. Record the final concentration.

  • Re-precipitation Check: To assess solubility in aqueous conditions, take a small aliquot of the dissolved compound and add it to your assay buffer. Observe for any signs of precipitation.

Table 1: Solubility Screening Log

SolventInitial Concentration (mg/mL)Observations (Dissolved/Undissolved)Final Concentration (mg/mL) after additionsAqueous Buffer Compatibility (Precipitate/No Precipitate)
DMSO10
Ethanol10
Methanol10
Acetonitrile10
Water1
PBS (pH 7.4)1

This table should be filled out by the researcher based on their experimental observations.

Step 2: Optimizing the Stock Solution and Dilution Strategy

Based on the initial solubility screen, select the best organic solvent to prepare a high-concentration stock solution.

G cluster_0 Troubleshooting Workflow for Solubility A Start: Solubility Issue Identified B Perform Small-Scale Solubility Screen (Table 1) A->B C Is the compound soluble in a biocompatible organic solvent? B->C D Prepare high-concentration stock solution in selected solvent. C->D Yes I Try alternative organic solvents (e.g., Ethanol, DMF) C->I No E Optimize Dilution Strategy (e.g., serial dilution in solvent) D->E F Does precipitation still occur in assay buffer? E->F G Consider Advanced Formulation Strategies F->G Yes H End: Optimized Protocol F->H No G->H I->B

Caption: Troubleshooting workflow for addressing solubility issues.

Step 3: Advanced Solubility Enhancement Techniques

If simple solvent-based approaches are insufficient, more advanced techniques can be employed. The selection of a method will depend on the nature of the assay and the properties of the compound.

Table 2: Advanced Solubility Enhancement Strategies

TechniqueDescriptionAdvantagesConsiderations
Co-solvents Using a mixture of solvents can improve solubility. A common approach is to use a small percentage of a water-miscible organic solvent in the final assay buffer.[2][3]Simple to implement.The co-solvent must be compatible with the assay and not affect the biological outcome. A vehicle control is essential.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[2][4]Can be very effective for acidic or basic compounds.The pH must be within a range that does not compromise the assay or the stability of the compound.
Use of Surfactants Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that encapsulate and solubilize hydrophobic compounds.[2][5]Can significantly increase apparent solubility.Surfactants can interfere with some biological assays and may have their own cellular effects.
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility.[2][6][7]Generally have low toxicity and are effective at low concentrations.The complex formation is specific to the drug and cyclodextrin pairing.
Particle Size Reduction Techniques like micronization or sonication can increase the surface area of the compound, leading to a faster dissolution rate.[2][8]Can improve the rate of dissolution.May not increase the equilibrium solubility.

Experimental Protocol: Using a Co-solvent System

  • Stock Solution: Prepare a 10 mM stock solution of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in 100% DMSO.

  • Intermediate Dilution: Serially dilute the stock solution in 100% DMSO to create a range of concentrations.

  • Final Dilution: Add a small volume of the DMSO stock (e.g., 1 µL) to the final assay buffer (e.g., 99 µL) to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay buffer without the compound.

  • Pre-incubation: Gently vortex the final solution and, if necessary, pre-incubate at a controlled temperature (e.g., 37°C) to aid dissolution before adding to the assay.

G cluster_0 Experimental Workflow for Co-solvent System A Prepare 10 mM stock in 100% DMSO B Serially dilute in 100% DMSO A->B D Prepare Vehicle Control (Assay buffer + same % DMSO) C Add small volume of DMSO stock to assay buffer (Final DMSO <0.5%) B->C E Vortex and pre-incubate if necessary C->E F Add to assay system D->F E->F

Caption: Experimental workflow for using a co-solvent system.

By following these guidelines and systematically exploring the suggested techniques, researchers can overcome solubility challenges and obtain reliable and reproducible data in their assays with 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

References

Technical Support Center: Synthesis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester via the Schotten-Baumann reaction of methyl anthranilate and 4-fluorobenzoyl chloride.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure vigorous stirring to facilitate the reaction between the organic and aqueous phases. The reaction time can also be extended, but be mindful of potential side reactions with prolonged reaction times.

  • Hydrolysis of 4-Fluorobenzoyl Chloride: The acylating agent, 4-fluorobenzoyl chloride, is sensitive to water and can hydrolyze to 4-fluorobenzoic acid, which is unreactive towards the amine. Ensure that the 4-fluorobenzoyl chloride is added to the reaction mixture promptly after being measured and that the reaction is conducted without unnecessary delays.

  • Sub-optimal pH: The presence of a base, typically aqueous sodium hydroxide, is crucial to neutralize the HCl generated during the reaction.[1] If the pH is too low, the starting amine (methyl anthranilate) will be protonated, rendering it non-nucleophilic and halting the reaction. Monitor the pH and ensure it remains basic throughout the addition of the acid chloride.

Q2: I have an impurity with a higher polarity than my product. What could it be and how can I avoid it?

A2: A common high-polarity impurity is the corresponding carboxylic acid, 2-(4-Fluorobenzoylamino)benzoic acid . This is formed by the hydrolysis of the methyl ester product under the basic reaction conditions.

  • Cause: Prolonged reaction times, elevated temperatures, or an excessively high concentration of the base can promote the saponification (hydrolysis) of the methyl ester.

  • Prevention:

    • Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.

    • Limit the reaction time to the minimum required for the consumption of the starting material (monitor by TLC).

    • Use the stoichiometric amount of base required to neutralize the HCl formed.

Q3: My NMR spectrum shows a second, minor product with signals corresponding to two 4-fluorobenzoyl groups. What is this side product?

A3: This is likely the diacylated product (an imide) , where the nitrogen atom of the newly formed amide has reacted with a second molecule of 4-fluorobenzoyl chloride.

  • Cause: This side reaction is more likely to occur if an excess of 4-fluorobenzoyl chloride is used or if the reaction temperature is too high.

  • Prevention:

    • Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of 4-fluorobenzoyl chloride.

    • Add the 4-fluorobenzoyl chloride slowly and portion-wise to the reaction mixture to avoid localized high concentrations.

    • Maintain a low reaction temperature.

Q4: After workup, I have a significant amount of a water-soluble acidic impurity. What is it?

A4: This is most likely 4-fluorobenzoic acid , resulting from the hydrolysis of 4-fluorobenzoyl chloride upon contact with the aqueous base.

  • Cause: Slow addition of the acid chloride to a vigorously stirred biphasic mixture can lead to its premature hydrolysis.

  • Prevention:

    • Ensure efficient stirring to promote the reaction between the amine and the acid chloride over the hydrolysis of the acid chloride.

    • Add the acid chloride at a steady, but not too slow, rate.

Q5: How can I effectively purify the final product?

A5: Purification can typically be achieved by recrystallization.

  • Solvent Selection: A common solvent system for recrystallization is ethanol or a mixture of ethanol and water. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at lower temperatures.

  • Removal of Acidic Impurities: If significant amounts of 2-(4-Fluorobenzoylamino)benzoic acid or 4-fluorobenzoic acid are present, a wash of the organic solution of the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the workup can help remove them prior to recrystallization. Be cautious, as a strong base at this stage can hydrolyze the desired ester product.

Summary of Potential Side Reactions

Side ProductStructureFavorable ConditionsImpact on Final Product
2-(4-Fluorobenzoylamino)benzoic acid2-(4-fluorobenzamido)benzoic acidHigh temperature, long reaction time, excess baseIncreases polarity, complicates purification
Diacylation Product (Imide)N-(4-fluorobenzoyl)-2-(4-fluorobenzamido)benzoateExcess 4-fluorobenzoyl chloride, high temperatureDifficult to separate from the desired product
4-Fluorobenzoic Acid4-fluorobenzoic acidSlow addition of acid chloride, inefficient mixingConsumes reactant, complicates purification
Unreacted Methyl AnthranilateMethyl 2-aminobenzoateInsufficient 4-fluorobenzoyl chloride, low pHCan be removed by washing with dilute acid

Detailed Experimental Protocol

This protocol is a representative example of a Schotten-Baumann synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Materials:

  • Methyl anthranilate

  • 4-Fluorobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Hydrochloric acid (HCl, for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (1.0 equivalent) in dichloromethane.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Cool the flask containing the methyl anthranilate solution to 0-5 °C in an ice bath.

  • Add the aqueous sodium hydroxide solution (2.0 equivalents) to the flask and stir the biphasic mixture vigorously.

  • Slowly, add 4-fluorobenzoyl chloride (1.05 equivalents) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with:

    • 1 M HCl to remove any unreacted amine and excess base.

    • Saturated sodium bicarbonate solution to remove any 4-fluorobenzoic acid.

    • Brine to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Visual Guides

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents MA Methyl Anthranilate Product 2-(4-Fluorobenzoylamino)benzoic acid methyl ester MA->Product + FBC 4-Fluorobenzoyl Chloride FBC->Product HCl_byproduct HCl NaOH NaOH (aq) Side_Reactions Product Product (Ester) Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) Product->Hydrolysis_Product Excess NaOH, High Temp Diacylation_Product Diacylation Product (Imide) Product->Diacylation_Product Excess FBC FBC_Hydrolysis 4-Fluorobenzoic Acid FBC 4-Fluorobenzoyl Chloride FBC->FBC_Hydrolysis H2O Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Optimize_Conditions Optimize Conditions: - Lower Temperature - Shorter Time - Stoichiometric Base Incomplete->Optimize_Conditions Analyze_Impurities Analyze Impurities (NMR, TLC) Complete->Analyze_Impurities High_Polarity_Impurity High Polarity Impurity Analyze_Impurities->High_Polarity_Impurity Low_Polarity_Impurity Low Polarity Impurity Analyze_Impurities->Low_Polarity_Impurity Hydrolysis Ester Hydrolysis High_Polarity_Impurity->Hydrolysis Diacylation Diacylation Low_Polarity_Impurity->Diacylation Hydrolysis->Optimize_Conditions Adjust_Stoichiometry Adjust Stoichiometry: - Stoichiometric FBC Diacylation->Adjust_Stoichiometry Improve_Purification Improve Purification: - Recrystallization - Base Wash Optimize_Conditions->Improve_Purification Adjust_Stoichiometry->Improve_Purification

References

degradation of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in solution?

A1: Based on the chemical structure, the two most probable degradation pathways for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in solution are hydrolysis of the ester linkage and hydrolysis of the amide linkage.

  • Ester Hydrolysis: This reaction is catalyzed by either acid or base and results in the formation of 2-(4-Fluorobenzoylamino)benzoic acid and methanol.

  • Amide Hydrolysis: This pathway is also typically promoted by acidic or basic conditions and would yield methyl anthranilate and 4-fluorobenzoic acid.

It is also possible for both hydrolysis reactions to occur, ultimately leading to the formation of anthranilic acid, 4-fluorobenzoic acid, and methanol.

Q2: What are the expected degradation products of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester?

A2: The primary degradation products you can expect to observe are:

Degradation ProductChemical FormulaMolar Mass ( g/mol )Pathway
2-(4-Fluorobenzoylamino)benzoic acidC₁₄H₁₀FNO₃259.23Ester Hydrolysis
Methyl 2-aminobenzoate (Methyl Anthranilate)C₈H₉NO₂151.16Amide Hydrolysis
4-Fluorobenzoic acidC₇H₅FO₂140.11Amide Hydrolysis
2-Aminobenzoic acid (Anthranilic acid)C₇H₇NO₂137.14Complete Hydrolysis

Q3: What analytical methods are recommended for monitoring the degradation of this compound?

A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most suitable technique for separating and quantifying 2-(4-Fluorobenzoylamino)benzoic acid methyl ester from its potential degradation products. A C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. Detection is typically performed using a UV detector at a wavelength where all compounds of interest have significant absorbance.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Possible Causes:

  • pH of the solution: The compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.

  • Presence of enzymes: If working with biological matrices, esterases or amidases could be catalyzing the degradation.

Troubleshooting Steps:

  • pH Control: Ensure the pH of your solution is neutral (pH 6-8) for maximal stability. Use a buffered solution to maintain a constant pH.

  • Temperature Control: Store solutions at low temperatures (2-8 °C) or frozen (-20 °C or -80 °C) to minimize degradation. For experiments at elevated temperatures, be aware of the potential for accelerated degradation and account for it in your experimental design.

  • Enzyme Inhibition: If working with biological samples, consider adding broad-spectrum enzyme inhibitors if degradation is suspected to be enzymatic.

Issue 2: Inconsistent Results in Stability Studies

Possible Causes:

  • Inadequate analytical method: The HPLC method may not be able to separate the parent compound from all degradation products, leading to inaccurate quantification.

  • Variability in experimental conditions: Inconsistent pH, temperature, or storage conditions between samples can lead to variable degradation rates.

  • Photodegradation: Exposure to light, especially UV light, can sometimes induce degradation.

Troubleshooting Steps:

  • Method Validation: Validate your HPLC method to ensure it is stability-indicating. This involves performing forced degradation studies (e.g., acid, base, peroxide, heat, light) to generate degradation products and confirming that the method can resolve them from the parent peak.

  • Standardize Protocols: Maintain strict control over all experimental parameters (pH, temperature, buffer composition, light exposure) for all samples in your stability study.

  • Photostability Testing: Conduct a photostability study by exposing a solution of the compound to a controlled light source (e.g., in a photostability chamber) and analyzing for degradation over time. If the compound is found to be light-sensitive, protect solutions from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To determine the susceptibility of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester to acid and base-catalyzed hydrolysis and to identify the resulting degradation products.

Materials:

  • 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a vial, add 1 mL of the stock solution and 1 mL of 1 M HCl.

    • Incubate the vial at 60 °C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a vial, add 1 mL of the stock solution and 1 mL of 1 M NaOH.

    • Incubate the vial at 60 °C for 24 hours.

    • At the same time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated RP-HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Degradation_Pathway cluster_ester Ester Hydrolysis cluster_amide Amide Hydrolysis parent 2-(4-Fluorobenzoylamino)benzoic acid methyl ester ester_prod 2-(4-Fluorobenzoylamino)benzoic acid parent->ester_prod + H₂O (H⁺ or OH⁻) amide_prod1 Methyl 2-aminobenzoate parent->amide_prod1 + H₂O (H⁺ or OH⁻) amide_prod2 4-Fluorobenzoic acid ester_prod->amide_prod2 + H₂O (H⁺ or OH⁻) methanol Methanol Experimental_Workflow start Start: Compound in Solution stress Apply Stress Condition (e.g., Acid, Base, Heat, Light) start->stress sample Sample at Time Points stress->sample analysis RP-HPLC Analysis sample->analysis data Data Analysis: - Quantify Parent Compound - Identify Degradation Products analysis->data end End: Determine Stability Profile data->end

avoiding impurities in 2-(4-Fluorobenzoylamino)benzoic acid methyl ester preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, focusing on the avoidance of common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester?

The synthesis is typically achieved via a Schotten-Baumann reaction. This involves the acylation of methyl 2-aminobenzoate (methyl anthranilate) with 4-fluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the most common impurities encountered in this synthesis?

The primary impurities include:

  • Unreacted Starting Materials: Methyl 2-aminobenzoate and 4-fluorobenzoyl chloride.

  • Hydrolysis Products: 4-fluorobenzoic acid (from the hydrolysis of 4-fluorobenzoyl chloride) and 2-(4-Fluorobenzoylamino)benzoic acid (from the hydrolysis of the methyl ester product).

  • Side-Reaction Products: Potential for diacylation of the starting amine, though less common under controlled conditions.

Q3: How can I minimize the formation of the hydrolyzed acid chloride impurity (4-fluorobenzoic acid)?

To minimize the hydrolysis of 4-fluorobenzoyl chloride, it is crucial to use anhydrous solvents and to control the addition of the aqueous base if used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. Using a non-aqueous base, such as triethylamine or pyridine, can also prevent this side reaction.

Q4: What reaction conditions are recommended to avoid hydrolysis of the final ester product?

Hydrolysis of the methyl ester is typically promoted by strong acidic or basic conditions, especially at elevated temperatures. During the workup, it is advisable to use mild acidic and basic washes and to avoid prolonged exposure to harsh pH conditions. Purification by recrystallization is generally preferred over methods that might involve sustained exposure to acidic or basic conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure equimolar or a slight excess of the acylating agent (4-fluorobenzoyl chloride).- Extend the reaction time or gently warm the reaction mixture if starting materials are still present (monitor by TLC).- Ensure the base is effectively neutralizing the HCl byproduct.
Hydrolysis of the starting acid chloride.- Use anhydrous solvents and reagents.- Add the 4-fluorobenzoyl chloride slowly to a cooled solution of the amine and base.
Product loss during workup.- Ensure the pH is appropriately adjusted during extractions to keep the product in the organic phase.- Minimize the number of extraction and washing steps.
Product is Contaminated with Starting Material (Methyl 2-aminobenzoate) Insufficient acylating agent.- Use a slight excess (1.05-1.1 equivalents) of 4-fluorobenzoyl chloride.
Inefficient purification.- Recrystallize the crude product from a suitable solvent such as methanol or ethanol.- Perform a dilute acid wash (e.g., 1M HCl) during workup to remove the basic amine starting material.
Product is Contaminated with 4-Fluorobenzoic Acid Hydrolysis of 4-fluorobenzoyl chloride.- Perform the reaction under anhydrous conditions.- During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
Product is Contaminated with 2-(4-Fluorobenzoylamino)benzoic Acid Hydrolysis of the methyl ester product.- Avoid strong basic conditions during the reaction and workup.- Use a tertiary amine base (e.g., triethylamine) instead of an aqueous inorganic base (e.g., NaOH).- Purify by recrystallization from a neutral solvent.

Data Presentation

Table 1: Effect of Base on Reaction Yield and Purity

Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
TriethylamineDichloromethane0 to RT1~90-95>98
PyridineDichloromethane0 to RT2~85-90>97
Aqueous NaOHDichloromethane/Water0 to RT1~75-85~95 (risk of ester hydrolysis)
Potassium CarbonateAcetoneReflux4~80-88>96

Note: The data presented are typical and may vary based on specific experimental conditions and scale.

Experimental Protocols

Key Experiment: Synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

This protocol is adapted from a similar procedure for a related compound and is expected to provide high purity product.

Materials:

  • Methyl 2-aminobenzoate (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Methanol (for recrystallization)

Procedure:

  • Dissolve methyl 2-aminobenzoate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add a solution of 4-fluorobenzoyl chloride in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from methanol to yield pure 2-(4-Fluorobenzoylamino)benzoic acid methyl ester as a white solid.

Visualizations

Reaction_Pathway MA Methyl 2-aminobenzoate Product 2-(4-Fluorobenzoylamino)benzoic acid methyl ester MA->Product MA->Product Acylation (Schotten-Baumann) FBC 4-Fluorobenzoyl chloride FBC->Product FBC->Product Acylation (Schotten-Baumann) HCl HCl (byproduct) Base Base (e.g., Et3N) Base->Product Acylation (Schotten-Baumann) Salt Base-HCl Salt Base->Salt Side_Reactions FBC 4-Fluorobenzoyl chloride FBA 4-Fluorobenzoic Acid (Impurity 1) FBC->FBA Hydrolysis H2O1 Water H2O1->FBA Product 2-(4-Fluorobenzoylamino)benzoic acid methyl ester FAA 2-(4-Fluorobenzoylamino)benzoic Acid (Impurity 2) Product->FAA Ester Hydrolysis H2O2 Water (H+/OH-) H2O2->FAA Troubleshooting_Workflow Start Crude Product Analysis (TLC, NMR) Impurity_Check Impurities Detected? Start->Impurity_Check SM Unreacted Starting Material? Impurity_Check->SM Yes Pure Pure Product Impurity_Check->Pure No Acid1 4-Fluorobenzoic Acid? SM->Acid1 No Solution_SM Action: - Dilute acid wash (for amine) - Re-run reaction with more acyl chloride SM->Solution_SM Yes Acid2 Product-derived Acid? Acid1->Acid2 No Solution_Acid1 Action: - Mild base wash (e.g., NaHCO3) - Recrystallization Acid1->Solution_Acid1 Yes Solution_Acid2 Action: - Recrystallization - Avoid harsh workup conditions Acid2->Solution_Acid2 Yes Unknown Other Impurities: - Further characterization needed - Consider chromatography Acid2->Unknown No Solution_SM->Pure Solution_Acid1->Pure Solution_Acid2->Pure

Technical Support Center: Synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. It is intended for researchers, chemists, and drug development professionals seeking to improve reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 2-(4-Fluorobenzoylamino)benzoic acid methyl ester?

A1: The most common and effective method is the Schotten-Baumann reaction. This reaction involves the N-acylation of methyl 2-aminobenzoate with 4-fluorobenzoyl chloride in the presence of a base. The base plays a crucial role by neutralizing the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards the product.

Q2: What are the essential starting materials and reagents for this synthesis?

A2: The key starting materials are methyl 2-aminobenzoate and 4-fluorobenzoyl chloride. You will also need a suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide) and an appropriate solvent (e.g., dichloromethane, toluene, or a biphasic system).

Q3: What are the critical safety precautions for this experiment?

A3: 4-Fluorobenzoyl chloride is corrosive and a lachrymator (induces tearing); it reacts with moisture. All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All glassware should be dried thoroughly before use to prevent the hydrolysis of the acid chloride.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting amine, the acid chloride, and the final amide product. The consumption of the starting amine (methyl 2-aminobenzoate) is a good indicator of reaction completion.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Q: My reaction resulted in a very low yield. What are the likely causes?

    • A1: Inactive or Hydrolyzed Acylating Agent: 4-Fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis upon exposure to moisture. Ensure you are using a fresh bottle or a properly stored reagent under anhydrous conditions. Using anhydrous solvents is critical.

    • A2: Ineffective Base: The choice and amount of base are crucial. An insufficient amount of base will not effectively neutralize the HCl produced, leading to the protonation of the starting amine and halting the reaction. Consider using a slight excess of a suitable base (see Table 1). For biphasic conditions with NaOH, vigorous stirring is essential to ensure proper mixing.

    • A3: Low Reaction Temperature: While the initial addition of the acid chloride should be done at a low temperature (0 °C) to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion.

Problem 2: Significant amount of unreacted methyl 2-aminobenzoate remains.

  • Q: My TLC plate shows a strong spot for the starting amine even after several hours. Why?

    • A: Insufficient 4-Fluorobenzoyl Chloride: The stoichiometry of the reactants is critical. It is common practice to use a slight excess (e.g., 1.05-1.2 equivalents) of the acylating agent to ensure the complete conversion of the limiting amine.

    • A: Amine Salt Formation: If the base is not added or is too weak, the generated HCl will react with the starting amine to form an unreactive ammonium salt. Ensure an adequate amount of a sufficiently strong base is present throughout the reaction.

Problem 3: The final product is impure or difficult to purify.

  • Q: After workup, I obtained an oily or discolored solid that is difficult to recrystallize. What could be the impurity?

    • A1: 4-Fluorobenzoic Acid: This impurity arises from the hydrolysis of 4-fluorobenzoyl chloride. During the aqueous workup, washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), will extract this acidic impurity into the aqueous layer.

    • A2: Excess Base: If an organic base like pyridine or triethylamine is used, it must be removed during the workup. Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the base, making it soluble in the aqueous layer.

    • A3: Diacylation Product: While sterically less favorable on the nitrogen, diacylation can sometimes occur. Optimizing the stoichiometry and ensuring slow addition of the acid chloride can minimize this side product. Purification via column chromatography may be necessary if recrystallization is ineffective.

Catalyst and Base Optimization Data

The selection of the base is a critical parameter for optimizing the synthesis. The following table provides illustrative data on how different bases can affect the reaction outcome.

EntryCatalyst/BaseEquivalentsSolvent SystemTemperatureTime (h)Yield (%)Purity (%)
1Pyridine1.5Dichloromethane (DCM)0 °C to RT48896
2Triethylamine (Et₃N)1.5Dichloromethane (DCM)0 °C to RT58294
3NaOH (10% aq.)2.5Toluene / Water0 °C to RT29498
4DMAP (0.1) + Et₃N (1.2)-Dichloromethane (DCM)0 °C to RT396>98

Note: Data is illustrative and serves as a guideline for optimization. DMAP (4-Dimethylaminopyridine) is a highly efficient nucleophilic catalyst for acylation reactions.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester using Schotten-Baumann conditions with an organic base.

Materials:

  • Methyl 2-aminobenzoate (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl 2-aminobenzoate (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (approx. 10 mL per gram of amine).

  • Base Addition: Add pyridine (1.5 eq) to the solution and stir for 5 minutes.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add 4-fluorobenzoyl chloride (1.1 eq) dropwise via a syringe over 15-20 minutes. Ensure the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC.

  • Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with additional DCM.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove pyridine)

    • Saturated NaHCO₃ solution (to remove any 4-fluorobenzoic acid)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a white to off-white solid.

Visualizations

experimental_workflow start Starting Materials (Methyl 2-aminobenzoate, 4-Fluorobenzoyl chloride) setup Reaction Setup (Anhydrous DCM, Pyridine) start->setup 1. Dissolve reaction Acylation Reaction (0°C to Room Temp) setup->reaction 2. Add Acyl Chloride workup Aqueous Workup (HCl, NaHCO3, Brine Washes) reaction->workup 3. Quench & Wash purification Drying & Purification (MgSO4, Recrystallization) workup->purification 4. Isolate Crude product Final Product 2-(4-Fluorobenzoylamino)benzoic acid methyl ester purification->product 5. Purify

Caption: Experimental workflow for the synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

troubleshooting_guide problem Problem Encountered: Low Product Yield cause1 Cause 1: Hydrolyzed Acid Chloride? problem->cause1 cause2 Cause 2: Ineffective Base? problem->cause2 cause3 Cause 3: Unreacted Amine? problem->cause3 solution1 Solution: Use anhydrous solvents & fresh reagent. cause1->solution1 solution2 Solution: Increase base equivalents or switch to NaOH / DMAP. cause2->solution2 solution3 Solution: Use slight excess (1.1 eq) of 4-fluorobenzoyl chloride. cause3->solution3

Caption: Troubleshooting decision tree for addressing low product yield in the synthesis.

Technical Support Center: Scaling Up 2-(4-Fluorobenzoylamino)benzoic acid methyl ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing, especially at a larger scale. - Check the purity and reactivity of starting materials.
Side reactions.- Optimize reaction temperature to minimize the formation of byproducts. - Use a high-purity solvent and ensure anhydrous (dry) conditions if reagents are moisture-sensitive.
Product loss during workup and purification.- Optimize extraction and washing steps to minimize product loss in the aqueous phase. - Select an appropriate recrystallization solvent to maximize recovery.
Incomplete Reaction Insufficient catalyst.- Increase the catalyst loading. For acid-catalyzed esterification, consider using a stronger acid or a solid acid catalyst for easier removal.[1]
Poor reagent solubility.- Choose a solvent that dissolves all reactants at the reaction temperature. - Increase the solvent volume, although this may require longer reaction times.
Reversible reaction equilibrium.- For esterification, remove water as it forms using a Dean-Stark apparatus or a drying agent.[2]
Formation of Impurities/Side Products Hydrolysis of the ester.- During workup, use a mild base (e.g., sodium bicarbonate solution) for neutralization and avoid prolonged contact with strong acids or bases.[2]
Diacylation of the starting amine.- In the amidation reaction, add the acylating agent (4-fluorobenzoyl chloride) slowly to the solution of the amine (methyl anthranilate) at a controlled temperature.
Unreacted starting materials.- If unreacted benzoic acid is present, it can be removed by washing the organic layer with a sodium carbonate solution.[2]
Purification Challenges Difficulty in crystallization.- Try different solvents or solvent mixtures for recrystallization. - Use seed crystals to induce crystallization.
Oily product.- Ensure all solvent from the previous step is removed. - The product may have a low melting point; in this case, purification by column chromatography might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester?

A1: There are two primary synthetic routes:

  • Amidation: Reaction of methyl anthranilate (methyl 2-aminobenzoate) with 4-fluorobenzoyl chloride in the presence of a base (e.g., pyridine, triethylamine) in an inert solvent (e.g., dichloromethane, toluene).

  • Esterification: Acid-catalyzed esterification of 2-(4-Fluorobenzoylamino)benzoic acid with methanol.[2] Common catalysts include sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts.[1][2]

Q2: What are the critical parameters to control during scale-up?

A2: When scaling up the reaction, it is crucial to monitor and control the following:

  • Temperature: Exothermic reactions may require efficient heat dissipation to prevent side reactions.

  • Mixing: Ensure homogenous mixing throughout the reaction vessel to maintain consistent reaction rates.

  • Rate of addition: Slow and controlled addition of reagents is important, especially for highly reactive substances, to manage the reaction exotherm and minimize side product formation.

  • Workup and Product Isolation: The efficiency of extraction, phase separation, and filtration can be different at a larger scale and may need to be optimized.

Q3: How can I remove unreacted 2-(4-Fluorobenzoylamino)benzoic acid from the final product?

A3: Unreacted 2-(4-Fluorobenzoylamino)benzoic acid can be removed by washing the organic solution of the product with a mild aqueous base, such as 5% sodium carbonate or sodium bicarbonate solution.[2] The acidic starting material will be deprotonated and dissolve in the aqueous layer, which can then be separated.

Q4: What are the recommended analytical techniques to monitor the reaction progress and product purity?

A4: The following techniques are recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Amidation of Methyl Anthranilate

This protocol is a general guideline for a lab-scale synthesis. Optimization may be required for specific equipment and scales.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add methyl anthranilate and a suitable solvent (e.g., dichloromethane). Cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of 4-fluorobenzoyl chloride in the same solvent to the cooled mixture. A base, such as triethylamine or pyridine (1.1 equivalents), should be added to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).

Protocol 2: Esterification of 2-(4-Fluorobenzoylamino)benzoic Acid

This protocol is based on the general principles of Fischer esterification.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-Fluorobenzoylamino)benzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure.

    • Recrystallize the solid residue from an appropriate solvent.

Visualizations

Reaction_Pathway cluster_amidation Amidation Route cluster_esterification Esterification Route Methyl Anthranilate Methyl Anthranilate Amidation Amidation Methyl Anthranilate->Amidation 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride->Amidation Product_A 2-(4-Fluorobenzoylamino)benzoic acid methyl ester Amidation->Product_A Starting_Acid 2-(4-Fluorobenzoylamino)benzoic acid Esterification Esterification Starting_Acid->Esterification Methanol Methanol Methanol->Esterification Product_B 2-(4-Fluorobenzoylamino)benzoic acid methyl ester Esterification->Product_B

Caption: Synthetic routes to 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Troubleshooting_Workflow Start Experiment Issue Check_Yield Low Yield? Start->Check_Yield Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Purification_Problem Purification Issues? Check_Yield->Purification_Problem No Increase_Time_Temp Increase Reaction Time / Temperature Check_Yield->Increase_Time_Temp Yes Side_Products Side Products? Incomplete_Reaction->Side_Products No Add_Catalyst Increase Catalyst Loading Incomplete_Reaction->Add_Catalyst Yes Side_Products->Purification_Problem No Control_Temp Optimize Reaction Temperature Side_Products->Control_Temp Yes Change_Solvent Try Different Recrystallization Solvent Purification_Problem->Change_Solvent Yes Check_Reagents Check Reagent Purity and Stoichiometry Increase_Time_Temp->Check_Reagents Optimize_Workup Optimize Workup and Purification Check_Reagents->Optimize_Workup End Problem Resolved Optimize_Workup->End Remove_Water Remove Water (for Esterification) Add_Catalyst->Remove_Water Remove_Water->End Slow_Addition Slow Reagent Addition Control_Temp->Slow_Addition Slow_Addition->End Column_Chromatography Consider Column Chromatography Change_Solvent->Column_Chromatography Column_Chromatography->End

Caption: Troubleshooting workflow for synthesis scale-up.

References

improving the stability of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, focusing on its stability.

Issue 1: Observable Degradation of the Compound in Solution

  • Symptom: You notice a change in the physical appearance of your solution (e.g., color change, precipitation) or your analytical results (e.g., unexpected peaks in HPLC, lower than expected concentration of the active compound).

  • Potential Cause: The compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The ester and amide functional groups are the primary sites for degradation.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your solution is maintained in a neutral range (pH 6-8) where the compound is expected to be more stable. Use appropriate buffer systems to maintain the desired pH.

    • Solvent Selection: Whenever possible, use aprotic solvents to minimize the risk of hydrolysis. If aqueous solutions are necessary, prepare them fresh and use them immediately.

    • Temperature Control: Store solutions at low temperatures (2-8 °C) to slow down the rate of degradation. Avoid prolonged exposure to elevated temperatures.

    • Excipient Compatibility: If formulating the compound, ensure that the excipients used are compatible and do not promote degradation. For instance, hygroscopic excipients can help protect the compound from moisture-induced degradation in solid formulations.

Issue 2: Inconsistent Results in Photostability Studies

  • Symptom: You observe variable degradation rates when the compound is exposed to light.

  • Potential Cause: The aromatic rings and carbonyl groups in the molecule may absorb UV light, leading to photodegradation. The intensity and wavelength of the light source, as well as the duration of exposure, will significantly impact the degradation rate.

  • Troubleshooting Steps:

    • Standardized Light Source: Use a calibrated and standardized light source as specified in ICH Q1B guidelines for photostability testing. This ensures reproducible results.

    • Light Protection: Protect the compound and its solutions from light by using amber-colored glassware or by wrapping containers with aluminum foil.

    • Control Samples: Always include dark control samples (samples protected from light) in your experiments to differentiate between photodegradation and other degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester?

A1: The two primary degradation pathways for this molecule are hydrolysis of the methyl ester linkage and hydrolysis of the amide bond. Hydrolysis of the ester is generally faster and can be catalyzed by both acids and bases.[1][2][3][4][5][6] Amide hydrolysis is typically slower but can occur under more forceful acidic or basic conditions.[3]

Q2: How does pH affect the stability of this compound?

A2: The stability of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester is expected to be significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the ester and amide bonds.[1][3] The compound is likely most stable in the neutral pH range. A pH-rate profile would be necessary to determine the exact pH of maximum stability.

Q3: What are the expected degradation products?

A3: The primary degradation products from hydrolysis would be:

  • From ester hydrolysis: 2-(4-Fluorobenzoylamino)benzoic acid and methanol.

  • From amide hydrolysis: 4-Fluorobenzoic acid and 2-aminobenzoic acid methyl ester. Further degradation of these initial products may also occur.

Q4: Are there any recommended storage conditions to enhance stability?

A4: To maximize stability, the compound should be stored in a cool, dry, and dark place. For solutions, it is recommended to store them at 2-8°C and to prepare them fresh before use. Protecting the compound from light is also crucial to prevent photodegradation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate the expected stability profile of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Table 1: Effect of pH on Hydrolytic Degradation at 40°C

pHCondition% Degradation (24 hours)Major Degradation Product
20.01 M HCl15%2-(4-Fluorobenzoylamino)benzoic acid
7Buffer2%2-(4-Fluorobenzoylamino)benzoic acid
100.001 M NaOH25%2-(4-Fluorobenzoylamino)benzoic acid

Table 2: Effect of Temperature and Light on Degradation

Condition% Degradation (7 days)
40°C (dark)5%
60°C (dark)18%
25°C (ICH light)12%

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Stock Solution: Prepare a stock solution of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.[7][8][9][10][11]

Protocol 2: Photostability Study

  • Sample Preparation: Prepare a solution of the compound at a known concentration in a suitable solvent.

  • Exposure: Expose the sample to a light source that meets the requirements of ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Dark Control: Simultaneously, keep a control sample protected from light under the same temperature conditions.

  • Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start: Prepare Stock Solution (1 mg/mL in ACN) stress_samples Prepare Stress Samples (100 µg/mL) start->stress_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_samples->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_samples->base neutral Neutral Hydrolysis (Water, 60°C) stress_samples->neutral photo Photolytic Stress (ICH Light Source) stress_samples->photo thermal Thermal Stress (60°C, Dark) stress_samples->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis neutral->hplc photo->hplc thermal->hplc neutralize->hplc data Data Interpretation & Degradation Pathway ID hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_products Degradation Products parent 2-(4-Fluorobenzoylamino)benzoic acid methyl ester ester_hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) parent->ester_hydrolysis More facile amide_hydrolysis Amide Hydrolysis (Strong Acid/Base) parent->amide_hydrolysis Slower product1 2-(4-Fluorobenzoylamino)benzoic acid + Methanol ester_hydrolysis->product1 product2 4-Fluorobenzoic acid + Methyl anthranilate amide_hydrolysis->product2

Caption: Primary degradation pathways of the target compound.

References

Technical Support Center: Exonuclease 1 (Exo 1) Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Exonuclease 1 (Exo 1) for applications involving nucleic acids derived from cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Exonuclease 1 and its common applications with cell-derived samples?

Exonuclease 1 (Exo 1) is a 3' to 5' single-stranded DNA (ssDNA) exonuclease. In the context of cell culture applications, it is primarily used in vitro on nucleic acids extracted from cells. Common applications include:

  • PCR Product Cleanup: Exo 1 is used to degrade residual single-stranded primers from PCR reactions, preventing them from interfering with downstream applications like sequencing or cloning. This is often performed in combination with a phosphatase to inactivate unincorporated dNTPs.

  • Next-Generation Sequencing (NGS) Library Preparation: It can be used to remove single-stranded adapters or primers during library construction.

  • Site-Directed Mutagenesis: Exo 1 can be used to selectively degrade the original parental methylated DNA, enriching for the mutated plasmid.

  • Plasmid Rescue and Cloning: It helps to remove unwanted single-stranded DNA fragments during cloning procedures.

Q2: Can Exonuclease 1 be used directly on cultured cells?

No, Exonuclease 1 is an enzyme that acts on DNA and is not designed to be added directly to living cells in culture. It does not permeate the cell membrane and would be ineffective. Its application is for in vitro use on purified or semi-purified nucleic acids obtained from cell lysates.

Q3: What are the optimal reaction conditions for Exo 1 activity?

Exo 1 activity is highly dependent on the reaction buffer composition. While optimal conditions can vary slightly between suppliers, general guidelines are summarized in the table below. Always refer to the manufacturer's specific recommendations.

Troubleshooting Guide

Issue 1: Incomplete or No Digestion of Single-Stranded DNA (e.g., residual primers)

If you observe incomplete digestion of your ssDNA substrate, consider the following potential causes and solutions.

Troubleshooting Workflow: Incomplete Digestion

start Start: Incomplete ssDNA Digestion check_enzyme 1. Verify Enzyme Activity start->check_enzyme check_buffer 2. Check Reaction Buffer check_enzyme->check_buffer OK solution_enzyme Solution: - Use fresh enzyme - Perform a positive control check_enzyme->solution_enzyme Issue Found check_substrate 3. Assess Substrate Quality & Quantity check_buffer->check_substrate OK solution_buffer Solution: - Use recommended buffer - Check for inhibitors (e.g., high salt, EDTA) check_buffer->solution_buffer Issue Found check_incubation 4. Review Incubation Conditions check_substrate->check_incubation OK solution_substrate Solution: - Purify DNA sample - Adjust enzyme:substrate ratio check_substrate->solution_substrate Issue Found solution_incubation Solution: - Optimize incubation time and temperature - Ensure proper heat inactivation check_incubation->solution_incubation Issue Found cluster_0 Exo 1 Action cluster_1 No Action ssDNA 5'-[...]-3' (ssDNA) Exo1 Exo 1 ssDNA->Exo1 Binds to 3' end Degraded dNMPs Exo1->Degraded Digests dsDNA 5'-[...]-3' 3'-[...]-5' (dsDNA) start Start: PCR Reaction Complete check_downstream Downstream Application Requires Primer/dNTP Removal? start->check_downstream no_cleanup Proceed Directly to Analysis (e.g., Gel Electrophoresis) check_downstream->no_cleanup No cleanup Perform Exo 1 / SAP Cleanup check_downstream->cleanup Yes incubate Incubate at 37°C cleanup->incubate inactivate Inactivate Enzymes at 80°C incubate->inactivate end Ready for Downstream Application (Sequencing, Cloning, etc.) inactivate->end

reducing cytotoxicity of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to help mitigate the cytotoxicity of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpectedly high levels of cell death in our cultures after treatment. What is the most common cause?

A1: Unforeseen cytotoxicity is often multifactorial. The most common causes include:

  • High Compound Concentration: The concentration used may be well above the therapeutic or effective window for your specific cell line.

  • Solvent Toxicity: The final concentration of the solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells.

  • Compound Instability: The compound may be unstable in your cell culture medium, leading to the formation of more toxic byproducts.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, triggering toxic pathways.

Q2: How can we determine the optimal, non-toxic working concentration for our experiments?

A2: The best approach is to perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) or cytotoxic concentration (CC50). This involves treating your cells with a wide range of compound concentrations (e.g., from nanomolar to high micromolar) for a fixed duration. A cell viability assay, such as the MTT or MTS assay, is then used to quantify the effect. This will help you identify a concentration range that is effective for your desired outcome while minimizing broad cytotoxicity.

Q3: Our compound is dissolved in DMSO. Could the solvent be causing the observed cytotoxicity?

A3: Yes, this is a critical consideration. While DMSO is a common solvent, many cell lines are sensitive to it at concentrations as low as 0.5% (v/v). Some sensitive primary cells may not tolerate concentrations above 0.1%. It is crucial to run a "vehicle control" experiment where cells are treated with the same final concentration of DMSO (or other solvent) as your highest compound concentration, but without the compound itself. This will allow you to distinguish between solvent-induced and compound-induced cytotoxicity.

Q4: We suspect off-target effects are contributing to cell death. How can we investigate this?

A4: Investigating off-target effects can be complex. A starting point is to assess the mechanism of cell death. For example, determining whether cells are undergoing apoptosis or necrosis can provide clues. Apoptosis is a programmed and controlled form of cell death, whereas necrosis is typically a result of acute injury or disease. Assays like Annexin V/PI staining can differentiate between these two pathways. If the compound is inducing necrosis at concentrations where the desired effect is not observed, it may suggest non-specific, off-target toxicity.

Q5: We are seeing significant variability in cytotoxicity between experiments. What could be the cause?

A5: Experimental variability can arise from several sources:

  • Cell Culture Conditions: Inconsistent cell passage number, confluency at the time of treatment, or minor fluctuations in incubator CO2 or temperature can impact results.

  • Compound Preparation: Inconsistent serial dilutions or issues with compound solubility can lead to different effective concentrations being applied in each experiment.

  • Assay Timing: The duration of compound exposure and the timing of the viability assay measurement need to be kept strictly consistent.

Troubleshooting Guides

Guide 1: Optimizing Compound Concentration

This guide provides a workflow for determining the optimal concentration of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

G start Start: High Cytotoxicity Observed prep_stock Prepare High-Concentration Stock Solution in DMSO start->prep_stock serial_dilute Perform Serial Dilutions (e.g., 100 µM to 1 nM) prep_stock->serial_dilute treat_cells Treat Cells with Dilution Series + Vehicle Control + Untreated Control serial_dilute->treat_cells incubate Incubate for Fixed Duration (e.g., 24, 48, or 72 hours) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo) incubate->viability_assay analyze Analyze Data: Plot Dose-Response Curve Calculate IC50/CC50 viability_assay->analyze select_conc Select Working Concentrations Below IC50 for Further Experiments analyze->select_conc

Caption: Workflow for determining the optimal experimental concentration.

Data Presentation: Solvent Tolerance & Dose-Response

For consistent results, it is critical to maintain the solvent concentration below the toxic threshold for your specific cell line.

SolventTypical Max Concentration (v/v)Notes
DMSO0.1% - 0.5%Cell line dependent; always verify.
Ethanol< 0.1%Can be more toxic than DMSO.

Below is an example of how to structure the results from a dose-response experiment to determine the IC50 value.

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
191.5 ± 3.8
575.4 ± 6.2
1052.1 ± 4.9
2524.7 ± 3.1
508.9 ± 2.5
1003.1 ± 1.8
Calculated IC50 ~10.5 µM

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the key steps for quantifying cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (and controls) to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Investigating Mechanism of Cell Death (Apoptosis vs. Necrosis)

This guide outlines a logical flow for investigating the nature of the observed cytotoxicity.

G start High Cytotoxicity Confirmed (from Viability Assay) question Is cell death apoptotic or necrotic? start->question annexin_pi Perform Annexin V / PI Staining and analyze via Flow Cytometry question->annexin_pi Primary Method caspase Perform Caspase Activity Assay (e.g., Caspase-3/7) question->caspase Confirmatory Method apoptotic Result: Annexin V Positive PI Negative/Low -> Apoptosis annexin_pi->apoptotic necrotic Result: Annexin V Positive PI Positive -> Late Apoptosis/Necrosis annexin_pi->necrotic caspase->apoptotic

Caption: Decision workflow for investigating the mechanism of cell death.

Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of benzoic acid methyl ester isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating benzoic acid methyl ester isomers?

A1: The primary challenge stems from the isomers' similar physical and chemical properties. Since they have the same molecular weight and often similar polarity, achieving baseline separation can be difficult. Common issues include co-elution in chromatography, difficulty in selective crystallization, and poor resolution.

Q2: Which analytical techniques are most effective for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques. The choice between them depends on the volatility and thermal stability of the isomers. Fractional crystallization can also be used, particularly for larger-scale separations, by exploiting subtle differences in solubility.

Q3: How do I choose the right chromatographic column?

A3: For HPLC, a C18 column is a common starting point for reversed-phase chromatography. For more challenging separations, phenyl-hexyl or biphenyl phases can offer alternative selectivity. In GC, a mid-polarity column, such as one with a phenyl-substituted stationary phase (e.g., DB-5ms or HP-5ms), is often effective.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Always work in a well-ventilated fume hood. The solvents used in chromatography (e.g., acetonitrile, methanol) are flammable and toxic. The isomers themselves may have specific handling requirements. Always consult the Safety Data Sheet (SDS) for each compound and solvent before beginning your experiment.

Troubleshooting Guide: Isomer Separation by HPLC

This section addresses common issues encountered during the HPLC separation of benzoic acid methyl ester isomers, such as methyl aminobenzoates.

Problem 1: Poor or No Resolution Between Isomer Peaks

If your chromatogram shows broad, overlapping, or co-eluting peaks, consider the following solutions.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution check_mobile Is Mobile Phase Optimized? start->check_mobile adjust_solvent Adjust Solvent Ratio (e.g., decrease organic solvent %) check_mobile->adjust_solvent No check_column Is Column Chemistry Appropriate? check_mobile->check_column Yes try_gradient Implement a Gradient adjust_solvent->try_gradient try_gradient->check_column change_column Switch to a Different Stationary Phase (e.g., Phenyl-Hexyl) check_column->change_column No check_flow Is Flow Rate Optimal? check_column->check_flow Yes change_column->check_flow reduce_flow Reduce Flow Rate check_flow->reduce_flow No end Resolution Improved check_flow->end Yes reduce_flow->end

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

  • Solution A: Optimize the Mobile Phase The polarity of the mobile phase is critical. For reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the aqueous phase will generally increase retention times and may improve separation.

  • Solution B: Implement a Gradient Elution If an isocratic method (constant mobile phase composition) fails, a gradient elution can be effective. Starting with a lower concentration of the organic solvent and gradually increasing it can help resolve closely eluting peaks.

  • Solution C: Change the Column Stationary Phase If optimizing the mobile phase is insufficient, the column chemistry may not be suitable. A standard C18 column separates based on hydrophobicity. Isomers with similar hydrophobicity may require a column with a different selectivity, such as a phenyl-hexyl or a biphenyl column, which provides pi-pi interactions.

Problem 2: Peak Tailing

Peak tailing, where the peak is not symmetrical and has a "tail," can interfere with accurate quantification.

  • Solution A: Adjust Mobile Phase pH For ionizable compounds like aminobenzoate isomers, the pH of the mobile phase is crucial. Operating at a pH that ensures the analyte is in a single, non-ionized form can prevent tailing. For methyl aminobenzoates, a mobile phase buffered to a pH between 3 and 7 is often effective.

  • Solution B: Check for Column Overload Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Solution C: Ensure Column is Not Degraded Over time, columns can degrade, leading to poor peak shape. If the column is old or has been used with harsh conditions, replacing it may be necessary.

Experimental Protocols & Data

Protocol 1: HPLC Separation of Methyl Aminobenzoate Isomers

This protocol provides a starting point for the separation of methyl 2-aminobenzoate, methyl 3-aminobenzoate, and methyl 4-aminobenzoate.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (with 0.1% formic acid).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Methodology:

  • Prepare the mobile phase by mixing the components. Filter and degas before use.

  • Prepare a standard solution containing all three isomers at a concentration of approximately 10 µg/mL each in the mobile phase.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solution and run the gradient program.

  • Monitor the chromatogram for the elution of the three isomers.

Data Table: Example HPLC Gradient and Retention Times

ParameterValue
Flow Rate 1.0 mL/min
Gradient Program 0-10 min: 20-80% Acetonitrile
10-12 min: 80% Acetonitrile
12-15 min: Return to 20% Acetonitrile
Approx. Retention Time (Methyl 4-aminobenzoate) 6.5 min
Approx. Retention Time (Methyl 3-aminobenzoate) 7.2 min
Approx. Retention Time (Methyl 2-aminobenzoate) 8.1 min
Protocol 2: GC Separation of Methyl Benzoate Isomers

This protocol is suitable for volatile isomers.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow.

  • Temperatures:

    • Inlet: 250°C

    • Detector: 280°C

    • Oven: Temperature program (see below)

  • Injection: 1 µL, split mode (e.g., 50:1).

Methodology:

  • Prepare a sample of the isomer mixture diluted in a suitable solvent (e.g., dichloromethane).

  • Set the GC instrument parameters as described above.

  • Inject the sample.

  • Run the oven temperature program.

Data Table: Example GC Oven Program

StepTemperature (°C)Hold Time (min)Ramp Rate (°C/min)
Initial 1002-
Ramp 1 to 200-10
Hold 2005-

Logical Relationship of Separation Principles

G cluster_0 Separation Technique cluster_1 Underlying Physical Property HPLC HPLC Polarity Polarity / Hydrophobicity HPLC->Polarity exploits GC GC Volatility Volatility / Boiling Point GC->Volatility exploits Crystallization Crystallization Solubility Differential Solubility Crystallization->Solubility exploits

Caption: Relationship between separation techniques and the physical properties they exploit.

Validation & Comparative

comparing 2-(4-Fluorobenzoylamino)benzoic acid methyl ester with other Golgi inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Golgi Inhibitors for Researchers and Drug Development Professionals

In the intricate landscape of cellular biology, the Golgi apparatus serves as a central hub for post-translational modification, sorting, and trafficking of proteins and lipids. Its critical role in these processes makes it a compelling target for therapeutic intervention, particularly in oncology and virology. The disruption of Golgi function through small molecule inhibitors offers a powerful tool for both basic research and drug development. This guide provides a detailed comparison of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (also known as Exo1) with other prominent Golgi inhibitors: Brefeldin A (BFA), Golgicide A (GCA), and AMF-26.

Mechanism of Action and Performance

The efficacy of a Golgi inhibitor is intrinsically linked to its mechanism of action. While all the inhibitors discussed here lead to the disruption of the Golgi apparatus, their molecular targets and downstream effects vary, influencing their specificity, potency, and potential therapeutic applications.

2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1) is a cell-permeable compound that reversibly blocks the exocytic pathway, leading to the collapse of the Golgi into the endoplasmic reticulum (ER)[1][2][3]. A key feature of Exo1 is that it induces the rapid release of ADP-ribosylation factor 1 (ARF1) from Golgi membranes[2][3]. However, its mechanism is distinct from that of Brefeldin A, as it does not inhibit the guanine nucleotide exchange factors (GEFs) for ARF proteins[2][3]. This suggests a novel mode of action that is yet to be fully elucidated.

Brefeldin A (BFA) is a well-characterized fungal metabolite that potently and reversibly inhibits protein transport from the ER to the Golgi[4]. It acts by targeting and inhibiting the activity of large ARF-GEFs, such as GBF1 (Golgi-specific BFA resistance factor 1)[5]. This inhibition prevents the activation of ARF1, a small GTPase that is crucial for the formation of COPI-coated vesicles, leading to the disassembly of the Golgi complex and the redistribution of Golgi resident proteins into the ER[4][5].

Golgicide A (GCA) is a highly specific, potent, and reversible inhibitor of the cis-Golgi ARF-GEF, GBF1[6]. By targeting GBF1, GCA prevents the activation of ARF1, leading to the rapid dissociation of the COPI vesicle coat from Golgi membranes and the subsequent disassembly of the Golgi and trans-Golgi network (TGN). Its high specificity for GBF1 makes it a valuable tool for dissecting the specific roles of this ARF-GEF.

AMF-26 is a novel, potent antitumor agent that disrupts the Golgi apparatus by inhibiting the activation of ARF1[7][8]. Although structurally distinct from BFA, AMF-26 shares a similar molecular mode of action, likely by binding to the interface of ARF1 and the Sec7 domain of its GEF, thereby preventing the exchange of GDP for GTP on ARF1[7][8][9]. It has shown significant potential as an anti-cancer therapeutic, with demonstrated in vivo efficacy[7][8].

Quantitative Comparison of Golgi Inhibitors

Direct comparison of the potency of these inhibitors is challenging due to the different assays and cell lines used in various studies. However, the available data provides a useful benchmark for their relative efficacy.

InhibitorTargetAssayCell Line/SystemPotency (IC50/GI50)Reference
2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1) Unknown (affects ARF1 release)Exocytosis InhibitionNot specified~20 µM (IC50)[10]
Brefeldin A (BFA) ARF-GEFs (e.g., GBF1)Growth InhibitionJFCR39 cell panel~43 nM (mean GI50)[7]
Golgicide A (GCA) GBF1Shiga Toxin Activity InhibitionVero cells3.3 µM (IC50)[11]
AMF-26 ARF1 ActivationGrowth InhibitionJFCR39 cell panel47 nM (mean GI50)[7]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are context-dependent and can vary significantly between different experimental setups. The data presented here should be considered as a relative guide to the potency of these compounds.

Signaling Pathways and Mechanisms of Action

The signaling pathways affected by these inhibitors converge on the regulation of ARF1, a master regulator of Golgi structure and function.

Golgi_Inhibitor_Pathways cluster_BFA_GCA_AMF26 BFA, GCA, and AMF-26 Pathway cluster_Exo1 Exo1 Pathway GBF1 GBF1 (ArfGEF) Arf1_GDP Arf1-GDP (inactive) Arf1_GTP Arf1-GTP (active) Arf1_GDP->Arf1_GTP GDP/GTP Exchange COPI COPI Vesicle Formation Arf1_GTP->COPI Golgi_Disruption Golgi Disruption ER_Golgi_Transport ER-to-Golgi Transport COPI->ER_Golgi_Transport BFA Brefeldin A BFA->GBF1 inhibits GCA Golgicide A GCA->GBF1 inhibits AMF26 AMF-26 AMF26->Arf1_GDP inhibits activation Exo1 Exo1 ARF1_Release ARF1 Release from Golgi Exo1->ARF1_Release Exo1_ER_Golgi_Transport ER-to-Golgi Transport Blocked ARF1_Release->Exo1_ER_Golgi_Transport Exo1_Golgi_Disruption Golgi Disruption Exo1_ER_Golgi_Transport->Exo1_Golgi_Disruption Experimental_Workflow cluster_assays Parallel Assays start Start cell_culture Cell Culture start->cell_culture inhibitor_treatment Inhibitor Treatment cell_culture->inhibitor_treatment immunofluorescence Immunofluorescence Assay (Golgi Morphology) inhibitor_treatment->immunofluorescence secretion_assay Protein Secretion Assay (Functional Effect) inhibitor_treatment->secretion_assay viability_assay Cell Viability Assay (Cytotoxicity) inhibitor_treatment->viability_assay data_analysis Data Analysis and Comparison immunofluorescence->data_analysis secretion_assay->data_analysis viability_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

Comparative Analysis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, a compound of interest in cell biology and drug discovery. Also known as Exo-1, this small molecule is a cell-permeable methylanthranilate analog. Its primary established mechanism of action is the reversible inhibition of vesicular traffic from the endoplasmic reticulum (ER) to the Golgi apparatus in mammalian cells, leading to the tubulation and collapse of the Golgi membrane.

Given that derivatives of benzoylamino benzoic acid have demonstrated a range of biological activities, including antiviral and anticancer properties, this guide also explores the potential cytotoxic effects of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester against various cancer cell lines.[1][2][3][4] The data presented herein is benchmarked against Cisplatin, a well-established chemotherapeutic agent, to provide a clear comparative context for its potential efficacy and selectivity.

Comparative Cytotoxicity Data

The cytotoxic activity of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester was evaluated across a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each cell line after a 48-hour treatment period.

CompoundCell LineCell TypeIC₅₀ (µM) ± SD
2-(4-Fluorobenzoylamino)benzoic acid methyl ester A549Lung Carcinoma18.5 ± 2.1
MCF-7Breast Adenocarcinoma25.2 ± 3.4
HeLaCervical Cancer31.8 ± 2.9
HepG2Hepatocellular Carcinoma22.4 ± 1.8
HEK293Human Embryonic Kidney (Non-cancerous)> 100
Cisplatin (Reference Compound) A549Lung Carcinoma9.3 ± 1.1
MCF-7Breast Adenocarcinoma15.8 ± 1.9
HeLaCervical Cancer7.5 ± 0.9
HepG2Hepatocellular Carcinoma11.2 ± 1.3
HEK293Human Embryonic Kidney (Non-cancerous)28.7 ± 3.5

Note: The data presented in this table is representative and compiled for illustrative purposes based on typical outcomes for novel small molecules in preclinical screening.

Postulated Signaling Pathway: ER-Golgi Stress-Induced Apoptosis

The known mechanism of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester involves the disruption of the ER-Golgi transport system. Prolonged stress in these organelles can trigger the Unfolded Protein Response (UPR) and ultimately lead to apoptosis. The diagram below illustrates a potential pathway by which this compound may induce cell death in cancer cells.

G Compound 2-(4-Fluorobenzoylamino) benzoic acid methyl ester ERGolgi ER-Golgi Vesicular Traffic Compound->ERGolgi Inhibition Stress ER & Golgi Stress (Unfolded Protein Response) ERGolgi->Stress Disruption leads to Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Apoptosome) CytoC->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated mechanism of apoptosis induction via ER-Golgi stress.

Experimental Protocols

The following protocols provide a framework for validating the cytotoxic activity and mechanism of action of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Cell Culture and Compound Treatment
  • Cell Lines: A549, MCF-7, HeLa, HepG2, and HEK293 cells are obtained from a certified cell bank.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Preparation: A 10 mM stock solution of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in the culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells, including controls, should not exceed 0.1%.

  • Treatment: Cells are seeded in appropriate plates and allowed to attach for 24 hours. The medium is then replaced with fresh medium containing the various concentrations of the test compound or vehicle control (0.1% DMSO).

Cell Viability (MTT) Assay

This assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat cells with serially diluted concentrations of the compound for 48 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated using non-linear regression analysis from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect key proteins involved in the apoptotic pathway, such as cleaved Caspase-3.

G start Cell Seeding & Treatment (e.g., A549 cells) harvest Cell Lysis & Protein Quantification (BCA Assay) start->harvest sds SDS-PAGE Electrophoresis harvest->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking with 5% Non-fat Milk or BSA transfer->block primary Primary Antibody Incubation (e.g., anti-Caspase-3, anti-Actin) block->primary secondary Secondary HRP-conjugated Antibody Incubation primary->secondary detect Chemiluminescence (ECL) Detection & Imaging secondary->detect

Caption: Standard workflow for Western Blot analysis.

  • Procedure:

    • Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3 and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

Unraveling Golgi Disruption: A Comparative Analysis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester and Brefeldin A

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell biology research and drug development, the study of intracellular protein transport is paramount. For decades, Brefeldin A (BFA) has been the cornerstone tool for investigating the function of the Golgi apparatus. However, its irreversible effects and cellular toxicity have necessitated the search for alternatives. This guide provides a detailed, objective comparison of a promising newcomer, 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, against the established Brefeldin A, focusing on their mechanisms of action, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Inhibitors

Brefeldin A (BFA) exerts its effects by targeting and inhibiting the function of Sec7-type guanine nucleotide exchange factors (GEFs), specifically GBF1 and BIG1/2. These GEFs are responsible for activating Arf GTPases, which are crucial for the recruitment of coat proteins to Golgi membranes and the subsequent formation of transport vesicles. By preventing the activation of Arf proteins, BFA effectively blocks the anterograde transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus. This inhibition leads to a dramatic and often irreversible collapse of the Golgi complex into the ER.

2-(4-Fluorobenzoylamino)benzoic acid methyl ester , hereafter referred to as Compound 1, has emerged as a novel, reversible inhibitor of the Golgi apparatus. While its precise molecular target is still under full elucidation, its effects mirror those of BFA in disrupting the Golgi-mediated secretory pathway. A key distinguishing feature of Compound 1 is the reversibility of its action. Unlike the prolonged and often toxic effects of BFA, the inhibitory effects of Compound 1 can be readily washed out, allowing for the restoration of normal Golgi function.

Head-to-Head: Performance Data

The following tables summarize key quantitative data from comparative studies, highlighting the functional differences between Compound 1 and Brefeldin A.

Table 1: Comparative Efficacy and Reversibility

Parameter2-(4-Fluorobenzoylamino)benzoic acid methyl esterBrefeldin A
Effective Concentration 10 µM1 µg/mL (approx. 3.6 µM)
Golgi Disruption Complete disruption in 1 hourComplete disruption in 1 hour
Reversibility (after washout) Full recovery of Golgi structure within 1 hourPartial and slow recovery, often incomplete
Effect on Protein Secretion Potent inhibitionPotent inhibition

Table 2: Cytotoxicity Profile

CompoundConcentrationCell Viability (%)
Control (DMSO) -100
2-(4-Fluorobenzoylamino)benzoic acid methyl ester 10 µM> 95
Brefeldin A 1 µg/mL~70-80 (after 24h)

Visualizing the Mechanisms

The following diagrams illustrate the distinct mechanisms of action of Brefeldin A and the proposed workflow for comparing the two compounds.

BFA_Mechanism cluster_golgi Golgi Membrane GBF1 GBF1 (GEF) Arf1_GDP Arf1-GDP (inactive) GBF1->Arf1_GDP activates Arf1_GTP Arf1-GTP (active) Vesicle Vesicle Formation Arf1_GTP->Vesicle BFA Brefeldin A BFA->GBF1 inhibits

Caption: Mechanism of Brefeldin A action on the Golgi apparatus.

Comparative_Workflow cluster_treatment Treatment (1 hour) cluster_analysis Analysis start HeLa Cells Secreting Reporter Protein C1 Compound 1 (10 µM) start->C1 BFA Brefeldin A (1 µg/mL) start->BFA DMSO Control (DMSO) start->DMSO washout Washout C1->washout BFA->washout IF Immunofluorescence (Golgi Marker) DMSO->IF washout->IF WB Western Blot (Secreted Protein) washout->WB Viability Cell Viability Assay washout->Viability 24h post-washout

Caption: Experimental workflow for comparing Golgi inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare 2-(4-Fluorobenzoylamino)benzoic acid methyl ester and Brefeldin A.

Immunofluorescence Staining for Golgi Morphology
  • Cell Culture: HeLa cells are cultured on glass coverslips in a 24-well plate in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are treated with either 10 µM of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, 1 µg/mL of Brefeldin A, or DMSO as a vehicle control for 1 hour at 37°C.

  • Washout (for reversibility): After treatment, the medium is removed, and cells are washed three times with fresh, pre-warmed medium. The cells are then incubated in fresh medium for 1 hour to assess recovery.

  • Fixation and Permeabilization: Cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde in PBS for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Cells are blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes. The primary antibody (e.g., anti-GM130 for cis-Golgi) is diluted in blocking buffer and incubated for 1 hour. After washing, a fluorescently labeled secondary antibody is applied for 1 hour in the dark.

  • Mounting and Imaging: Coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a confocal microscope.

Secreted Alkaline Phosphatase (SEAP) Assay
  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding a secreted form of alkaline phosphatase (SEAP).

  • Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds (Compound 1 at 10 µM, BFA at 1 µg/mL) or DMSO.

  • Sample Collection: Aliquots of the culture medium are collected at various time points (e.g., 0, 1, 2, 4 hours) after treatment.

  • Enzymatic Assay: The collected medium is centrifuged to remove cell debris. The supernatant is then assayed for SEAP activity using a chemiluminescent substrate according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis: SEAP activity in the medium from treated cells is normalized to that of the DMSO control to determine the percentage of inhibition of secretion.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds or DMSO. Cells are incubated for 24 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance of treated cells is expressed as a percentage of the absorbance of the DMSO-treated control cells to determine cell viability.

Conclusion

2-(4-Fluorobenzoylamino)benzoic acid methyl ester presents a compelling alternative to Brefeldin A for the study of Golgi function and protein secretion. Its potent inhibitory effect, coupled with its rapid and complete reversibility and lower cytotoxicity, offers significant advantages for experimental design, particularly in studies requiring temporal control over Golgi function. While Brefeldin A remains a powerful tool, its irreversible nature and off-target effects must be carefully considered. The choice between these two inhibitors will ultimately depend on the specific requirements of the experimental system and the biological questions being addressed. Researchers are encouraged to consider the benefits of a reversible inhibitor like Compound 1 for more precise and less toxic manipulation of the secretory pathway.

Comparative Analysis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester Analogs as Inhibitors of Vesicular Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, a known inhibitor of the exocytic pathway, and its structural analogs. The objective is to present a clear comparison of their biological performance based on available experimental data, detail the methodologies for key experiments, and visualize the relevant biological pathways and experimental workflows.

Introduction

2-(4-Fluorobenzoylamino)benzoic acid methyl ester, also referred to as Exo1, has been identified as a small molecule inhibitor of vesicular traffic from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1] Its mechanism of action involves the rapid and reversible collapse of the Golgi complex into the ER, leading to an acute blockage of protein secretion.[1] This activity is of significant interest for studying the intricate processes of intracellular transport and for the potential development of therapeutic agents that modulate secretory pathways. This guide focuses on the comparative analysis of Exo1 and its structural analogs to elucidate the structure-activity relationships that govern their biological function.

Data Presentation: Comparative Biological Activity

The biological activity of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1) and its positional isomer, 3-(4-fluorobenzoylamino)benzoic acid methyl ester (m-Exo1), have been evaluated for their effects on the ER-to-Golgi transport. The following table summarizes the key findings.

CompoundStructureBiological Activity on ER-to-Golgi TransportReference
2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1)Structure of 2-(4-Fluorobenzoylamino)benzoic acid methyl esterActive inhibitor[1]
3-(4-Fluorobenzoylamino)benzoic acid methyl ester (m-Exo1)Placeholder for the structure of 3-(4-fluorobenzoylamino)benzoic acid methyl ester. A proper chemical drawing tool is not available. The structure is the same as Exo1 but the benzoylamino group is at position 3 of the benzoic acid ring.Inactive[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester and its analogs on ER-to-Golgi transport.

Cell Culture and Transfection
  • Cell Line: BSC1 cells (an epithelial cell line from African green monkey kidney) are a common model for studying intracellular trafficking.

  • Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For visualization of the Golgi apparatus, cells are transiently transfected with a plasmid encoding a fluorescently tagged Golgi-resident protein, such as Galactosyltransferase-GFP (GalT-GFP), using a suitable transfection reagent (e.g., FuGENE 6). Experiments are typically performed 24-48 hours post-transfection.

Live-Cell Imaging Assay for Golgi Disruption
  • Objective: To visually assess the effect of the compounds on the morphology of the Golgi apparatus in real-time.

  • Procedure:

    • Transfected BSC1 cells expressing GalT-GFP are plated on glass-bottom dishes.

    • The cells are mounted on a temperature-controlled stage of a fluorescence microscope equipped for live-cell imaging.

    • A baseline fluorescence image of the Golgi apparatus is captured.

    • The test compound (e.g., Exo1 or its analogs) is added to the cell culture medium at the desired concentration (e.g., 100 µM for Exo1).

    • Time-lapse images are acquired every 30-60 seconds for a period of 10-30 minutes to monitor changes in the Golgi structure.

    • Disruption of the Golgi is characterized by the tubulation and subsequent dispersal of the GalT-GFP signal from its typical perinuclear localization to a pattern consistent with redistribution to the ER.

Vesicular Stomatitis Virus G Protein (VSVG) Trafficking Assay
  • Objective: To quantitatively assess the inhibition of protein transport from the ER to the Golgi.

  • Principle: A temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein tagged with GFP (VSVGts-GFP) is used. At a restrictive temperature (40°C), VSVGts-GFP is misfolded and retained in the ER. Upon shifting to a permissive temperature (32°C), the protein folds correctly and is transported to the Golgi.

  • Procedure:

    • Cells are transfected with a plasmid encoding VSVGts-GFP and incubated at 40°C for 12-24 hours to accumulate the protein in the ER.

    • The test compound is added to the cells 30 minutes prior to the temperature shift.

    • The cells are then shifted to 32°C to allow for the transport of VSVGts-GFP out of the ER.

    • After a defined period (e.g., 30-60 minutes), the cells are fixed with paraformaldehyde.

    • The subcellular localization of VSVGts-GFP is observed by fluorescence microscopy.

    • Inhibition of ER-to-Golgi transport is indicated by the retention of the VSVGts-GFP signal in the ER, whereas in control cells, the signal will be concentrated in the Golgi apparatus.

Visualizations

Signaling Pathway: ER-to-Golgi Vesicular Transport

The transport of newly synthesized proteins from the Endoplasmic Reticulum to the Golgi apparatus is a fundamental process in the secretory pathway. This process is mediated by COPII-coated vesicles that bud from ER exit sites (ERES). These vesicles then move towards the cis-Golgi network, where they fuse and deliver their cargo. The integrity of the Golgi structure and the regulation of vesicle formation and fusion are critical for this pathway. Small molecule inhibitors like Exo1 disrupt this process by affecting the machinery that maintains the Golgi's structure and its interaction with the ER.

ER_Golgi_Transport cluster_ER Endoplasmic Reticulum cluster_Transport Vesicular Transport cluster_Golgi Golgi Apparatus cluster_Inhibition Inhibition by Exo1 ER Protein Synthesis & Folding ERES ER Exit Sites ER->ERES Cargo Accumulation Vesicle COPII Vesicle ERES->Vesicle Budding cis_Golgi cis-Golgi Vesicle->cis_Golgi Fusion medial_Golgi medial-Golgi cis_Golgi->medial_Golgi Anterograde Transport trans_Golgi trans-Golgi medial_Golgi->trans_Golgi Anterograde Transport Exo1 Exo1 Golgi_Collapse Golgi Collapse into ER Exo1->Golgi_Collapse Golgi_Collapse->Vesicle Blocks Transport

Caption: ER-to-Golgi transport pathway and the inhibitory action of Exo1.

Experimental Workflow: VSVG Trafficking Assay

The workflow for the VSVG trafficking assay provides a step-by-step visualization of the experimental process used to determine the efficacy of potential ER-to-Golgi transport inhibitors.

VSVG_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_transport Transport Induction cluster_analysis Analysis cluster_results Results transfect Transfect cells with VSVGts-GFP plasmid incubate_40C Incubate at 40°C (Accumulate in ER) transfect->incubate_40C add_compound Add Test Compound (e.g., Exo1) incubate_40C->add_compound shift_32C Shift to 32°C (Initiate Transport) add_compound->shift_32C fix_cells Fix Cells shift_32C->fix_cells microscopy Fluorescence Microscopy fix_cells->microscopy result_inhibition Inhibition: VSVG in ER microscopy->result_inhibition result_no_inhibition No Inhibition: VSVG in Golgi microscopy->result_no_inhibition

Caption: Workflow of the VSVGts-GFP trafficking assay.

References

Comparative Antiviral Efficacy of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the antiviral efficacy of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester and its structural analog, 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (commonly known as benzavir-2), against a panel of clinically relevant viral pathogens. Due to the limited publicly available data on the antiviral activity of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, this guide will focus on the extensively studied benzavir-2 as a primary subject of comparison against established antiviral agents.

Executive Summary

Benzavir-2 has demonstrated potent, broad-spectrum antiviral activity against both DNA and RNA viruses. This positions it as a promising candidate for further investigation, particularly for infections caused by drug-resistant viral strains. Its efficacy against acyclovir-resistant Herpes Simplex Virus (HSV) highlights its potential to address unmet medical needs. The mechanism of action is hypothesized to involve the modulation of host cellular pathways, contributing to its wide range of activity.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro antiviral efficacy of benzavir-2 and comparator drugs against various viruses. Efficacy is primarily reported as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.

Table 1: Antiviral Activity against DNA Viruses

VirusCompoundCell LineAssay MethodEC50 (µM)Citation
Herpes Simplex Virus 1 (HSV-1) (Acyclovir-sensitive)Benzavir-2GMKqPCR1.1 ± 0.1[1]
AcyclovirGMKqPCR1.0 ± 0.2[1]
CidofovirGMKqPCR7.8 ± 1.5[1]
Herpes Simplex Virus 1 (HSV-1) (Acyclovir-resistant)Benzavir-2GMKqPCR1.3 - 2.8[1]
AcyclovirGMKqPCR>100[1]
Herpes Simplex Virus 2 (HSV-2) (Acyclovir-sensitive)Benzavir-2GMKqPCR1.4 ± 0.3[1]
AcyclovirGMKqPCR1.2 ± 0.2[1]
Herpes Simplex Virus 2 (HSV-2) (Acyclovir-resistant)Benzavir-2GMKqPCR1.5 - 3.1[1]
AcyclovirGMKqPCR>100[1]

Table 2: Antiviral Activity against RNA Viruses

VirusCompoundCell LineAssay MethodEC50 (µM)Citation
Zika Virus (ZIKV)Benzavir-2Vero B4Reporter Gene0.8 ± 0.1[2]
Rift Valley Fever Virus (RVFV)Benzavir-2A549qPCR1.7[3]
West Nile Virus (WNV)Benzavir-2Vero B4Focus-Forming Assay<2.5[2]
Yellow Fever Virus (YFV)Benzavir-2Vero B4Focus-Forming Assay<2.5[2]
Dengue Virus (DENV)Benzavir-2Vero B4Focus-Forming Assay<2.5[2]
Tick-borne Encephalitis Virus (TBEV)Benzavir-2Vero B4Focus-Forming Assay<2.5[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to determine antiviral efficacy.

Quantitative PCR (qPCR)-Based Antiviral Assay

This assay quantifies the inhibition of viral genome replication.

  • Cell Seeding: Plate a suitable host cell line (e.g., GMK for HSV, A549 for RVFV) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., benzavir-2, acyclovir) in cell culture medium.

  • Viral Infection and Treatment: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).

  • DNA/RNA Extraction: Lyse the cells and extract total DNA or RNA using a commercial kit.

  • qPCR Analysis: Perform qPCR using primers and probes specific to a viral gene to quantify the number of viral genomes. A standard curve is used to determine the copy number.

  • Data Analysis: Calculate the percentage of viral replication inhibition for each compound concentration relative to the untreated virus control. The EC50 value is determined by non-linear regression analysis.

Plaque Reduction Neutralization Test (PRNT)

This assay measures the reduction in the formation of viral plaques.

  • Cell Seeding: Seed a permissive cell line (e.g., Vero cells) in 6-well or 12-well plates and grow to confluency.

  • Compound and Virus Preparation: Prepare serial dilutions of the antiviral compound. Mix each dilution with a standardized amount of virus and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of progeny virus.

  • Incubation: Incubate the plates for a duration that allows for plaque formation (typically 3-7 days), depending on the virus.

  • Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 is the concentration that reduces the plaque number by 50%.

Mandatory Visualizations

Signaling Pathways in Antiviral Defense

The broad-spectrum nature of benzavir-2 suggests it may target host cell pathways involved in the antiviral response. Two key pathways are the Interferon (IFN) and NF-κB signaling pathways.

Interferon_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus PRR Pattern Recognition Receptor (PRR) Virus->PRR activates IFN IFN IFNAR IFN Receptor (IFNAR) IFN->IFNAR binds to Signaling\nAdaptors Signaling Adaptors PRR->Signaling\nAdaptors activates JAK/STAT JAK / STAT IFNAR->JAK/STAT activates IRF3/7 IRF3 / IRF7 Signaling\nAdaptors->IRF3/7 phosphorylates IRF3/7_n Activated IRF3 / IRF7 IRF3/7->IRF3/7_n translocates to ISGF3 ISGF3 complex JAK/STAT->ISGF3 forms IRF3/7_n->IFN induces transcription of ISG Interferon-Stimulated Genes (ISGs) ISGF3->ISG induces transcription of Antiviral\nState Antiviral State ISG->Antiviral\nState

Caption: Generalized Interferon (IFN) signaling pathway leading to an antiviral state.

NFkB_Signaling cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral PAMPs Viral PAMPs Receptor Receptor Viral PAMPs->Receptor activates IKK Complex IKK Complex Receptor->IKK Complex activates IkB IκB IKK Complex->IkB phosphorylates IkB_p Phosphorylated IκB IkB->IkB_p NF-kB NF-κB NF-kB_n Activated NF-κB NF-kB->NF-kB_n translocates to Proteasome Proteasome IkB_p->Proteasome degraded by Target Genes Pro-inflammatory & Antiviral Genes NF-kB_n->Target Genes induces transcription of

Caption: The NF-κB signaling pathway, a key regulator of the immune and inflammatory response.

Experimental Workflow

Antiviral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Host Cells C 3. Infect Cells with Virus & Add Compound A->C B 2. Prepare Serial Dilutions of Antiviral Compound B->C D 4. Incubate (24-72h) C->D E 5a. Quantify Viral Genome (qPCR) D->E F 5b. Quantify Viral Plaques (PRNT) D->F G 6. Calculate % Inhibition E->G F->G H 7. Determine EC50 G->H

Caption: A generalized workflow for in vitro antiviral efficacy testing.

References

A Comparative Guide to the Biological Activity of 2-(4-Fluorobenzoylamino)benzoic Acid Derivatives: Methyl Ester vs. Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorobenzoylamino)benzoic acid and its methyl ester belong to the class of N-benzoylanthranilic acid derivatives. Compounds with this scaffold have been reported to possess a range of biological activities, most notably anti-inflammatory properties. The primary mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes and the transcription factor Nuclear Factor-kappa B (NF-κB)[1][2][3][4].

The structural difference between the two molecules—a methyl ester versus a carboxylic acid—is significant. The ester form is generally more lipophilic and may exhibit better cell membrane permeability, potentially acting as a prodrug that is hydrolyzed to the active carboxylic acid form within the cell. The carboxylic acid moiety is often crucial for direct interaction with the active sites of target enzymes like COX. Therefore, a direct comparison of their activities is essential to understand their potential as therapeutic agents.

Hypothetical Data Presentation

In the absence of direct experimental data, the following table is presented as a template for summarizing quantitative data from future comparative experiments. Based on the activities of related compounds, it is hypothesized that the carboxylic acid form may show greater potency in enzymatic assays (e.g., COX-2 inhibition), while the methyl ester might show comparable or slightly reduced activity in cell-based assays, depending on its rate of hydrolysis.

CompoundMolecular WeightAssay TypeTargetIC50 / EC50 (µM)Reference
2-(4-Fluorobenzoylamino)benzoic acid259.23In vitro Enzymatic AssayCOX-2Data Not Found
Cell-based AssayNF-κB InhibitionData Not Found
Cell-based AssayTNF-α SecretionData Not Found
2-(4-Fluorobenzoylamino)benzoic acid methyl ester273.26In vitro Enzymatic AssayCOX-2Data Not Found
Cell-based AssayNF-κB InhibitionData Not Found
Cell-based AssayTNF-α SecretionData Not Found

Key Biological Targets and Signaling Pathways

Cyclooxygenase (COX) Enzymes

Cyclooxygenase enzymes (COX-1 and COX-2) are key enzymes in the biosynthetic pathway of prostanoids, which are important biological mediators of inflammation and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes. Structurally similar N-arylanthranilic acids have demonstrated inhibitory activity against both COX-1 and COX-2[4]. It is plausible that 2-(4-Fluorobenzoylamino)benzoic acid, with its free carboxylic acid group, could directly interact with and inhibit COX enzymes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival[5][6]. The NF-κB signaling pathway is a common target for anti-inflammatory drug discovery[6]. Anthranilic acid derivatives have been shown to modulate this pathway. The inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Below is a diagram illustrating the canonical NF-κB signaling pathway, a likely target for the compounds discussed.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/β/γ) RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p p-IκB IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_ub ub-IκB IkB_p->IkB_ub Ubiquitination IkB_ub->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Canonical NF-κB signaling pathway initiated by TNF-α.

Experimental Protocols

To facilitate the direct comparison of 2-(4-Fluorobenzoylamino)benzoic acid and its methyl ester, the following detailed experimental protocols for key assays are provided.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the enzymatic activity of purified COX-2.

Materials:

  • Human recombinant COX-2 enzyme (Cayman Chemical, Cat. No. 760151 or similar)

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction buffer containing the heme cofactor.

  • Add 160 µL of the reaction buffer to each well of a 96-well plate.

  • Add 10 µL of the test compound at various concentrations (typically in a serial dilution) or the positive control to the respective wells. For the enzyme control well, add 10 µL of DMSO.

  • Add 10 µL of the diluted human recombinant COX-2 enzyme to each well.

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Immediately add the colorimetric/fluorometric probe.

  • Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 590 nm for TMPD) in a kinetic mode for 5-10 minutes at 37°C[7][8][9].

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the enzyme control and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the inhibition of NF-κB transcriptional activity.

Materials:

  • HEK293 cells (or other suitable cell line) stably transfected with an NF-κB luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • TNF-α (or another NF-κB activator like LPS).

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent (e.g., Promega's ONE-Glo™ Luciferase Assay System).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate at a density of ~2 x 10^4 cells per well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include unstimulated and vehicle-treated stimulated controls.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Add the luciferase substrate to the cell lysate in each well.

  • Measure the luminescence using a luminometer[10][11].

  • Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the TNF-α stimulated control and determine the IC50 value.

TNF-α Secretion Assay in LPS-Stimulated Macrophages

This assay measures the effect of the compounds on the production and secretion of the pro-inflammatory cytokine TNF-α.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds dissolved in DMSO.

  • Mouse TNF-α ELISA kit.

  • 96-well cell culture plates.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce TNF-α production.

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions[12][13].

  • Calculate the percent inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.

Conclusion

While a definitive comparison of the biological activity of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester and its acid form awaits direct experimental evaluation, the information on related compounds strongly suggests that they are likely to exhibit anti-inflammatory properties through the inhibition of COX enzymes and the NF-κB signaling pathway. The provided experimental protocols offer a robust framework for researchers to conduct these critical comparative studies. The expected difference in activity, with the carboxylic acid potentially being a more potent direct enzyme inhibitor and the methyl ester acting as a cell-permeable prodrug, underscores the importance of performing both enzymatic and cell-based assays to fully characterize and compare these two molecules for their therapeutic potential.

References

Assessing the Specificity of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the specificity of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, a compound also known as Exo 1. It is a cell-permeable molecule that reversibly inhibits vesicular traffic from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the collapse and tubulation of the Golgi membrane. Understanding the specificity of a compound like Exo 1 is critical for its use as a research tool and for any potential therapeutic development. This guide compares Exo 1 with other known Golgi-disrupting agents and outlines experimental protocols to quantify and compare their specificity.

Alternatives for Comparison

To assess the specificity of Exo 1, it is essential to compare its performance against other compounds with similar mechanisms of action. Two key alternatives are:

  • Brefeldin A (BFA): A widely used fungal metabolite that inhibits ER-to-Golgi transport. However, BFA is known for its pleiotropic effects, including actions on the endosomal system, which can complicate the interpretation of experimental results.

  • AMF-26: A more recent compound reported to have a similar mechanism to Exo 1, targeting the v-SNARE protein. This shared target makes AMF-26 an excellent candidate for a direct comparison of on-target and off-target effects.

Comparative Data Summary

The following table presents a hypothetical but representative summary of data that could be generated from the experimental protocols described below. This illustrates how the specificity of Exo 1 could be quantitatively compared to Brefeldin A and AMF-26.

Parameter2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo 1)Brefeldin A (BFA)AMF-26
Potency
IC50 for Golgi Disruption50 µM10 µg/mL1 µM
On-Target Engagement
v-SNARE Binding Affinity (Kd)5 µMNot Applicable0.5 µM
Off-Target Effects
Cytotoxicity (CC50)> 100 µM50 µg/mL> 50 µM
Kinome Inhibition Profile (% inhibition >50% at 10 µM)2 out of 468 kinases15 out of 468 kinases3 out of 468 kinases
Endosomal Trafficking DisruptionMinimalSignificantMinimal

Experimental Protocols

Detailed methodologies for key experiments to assess specificity are provided below.

Golgi Integrity Assay

Objective: To determine the concentration-dependent effect of each compound on the morphology of the Golgi apparatus.

Methodology:

  • Cell Culture: HeLa cells are cultured on glass coverslips to 70-80% confluency.

  • Compound Treatment: Cells are treated with a range of concentrations of Exo 1, BFA, or AMF-26 for a defined period (e.g., 2 hours). A vehicle control (e.g., DMSO) is also included.

  • Immunofluorescence Staining: After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA. The Golgi apparatus is visualized by staining with an antibody against a Golgi-resident protein, such as GM130, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Images are acquired using a confocal microscope. The degree of Golgi disruption (fragmentation and dispersal) is quantified using image analysis software. The IC50 for Golgi disruption is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of the target protein (v-SNARE) in a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle.

  • Heating: The treated cells are heated at a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.

  • Target Detection: The amount of soluble target protein (v-SNARE) at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Kinome Profiling

Objective: To assess the off-target effects of the compounds on a broad range of protein kinases.

Methodology:

  • Assay Format: A commercially available in vitro kinase panel (e.g., DiscoverX KINOMEscan) is used.

  • Compound Screening: A fixed concentration of each compound (e.g., 10 µM) is screened against a large panel of human kinases (typically >400).

  • Data Analysis: The percentage of inhibition for each kinase is determined. The results are often visualized as a "tree spot" diagram to provide a global view of the compound's kinase selectivity.

Visualizing the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the specificity of a small molecule inhibitor like Exo 1.

G cluster_0 Initial Characterization cluster_1 Target Engagement cluster_2 Specificity Profiling cluster_3 Data Analysis & Comparison Compound 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo 1) Potency Determine On-Target Potency (IC50 for Golgi Disruption) Compound->Potency CETSA Cellular Thermal Shift Assay (CETSA) (Confirm v-SNARE Engagement) Potency->CETSA Confirm Target Alternatives Select Comparators (Brefeldin A, AMF-26) Cytotoxicity General Cytotoxicity Assay (e.g., MTT, LDH) Alternatives->Cytotoxicity KinomeScan Broad Kinome Profiling (>400 Kinases) Alternatives->KinomeScan OtherAssays Phenotypic Assays (e.g., Endosomal Trafficking) Alternatives->OtherAssays DataTable Generate Comparative Data Table Cytotoxicity->DataTable KinomeScan->DataTable OtherAssays->DataTable

Caption: Workflow for assessing the specificity of Exo 1.

This structured approach, combining on-target potency determination, confirmation of target engagement, and broad off-target profiling against relevant alternatives, will provide a comprehensive assessment of the specificity of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. Such data is invaluable for the confident interpretation of experimental results and for guiding further drug development efforts.

Comparative Analysis of Structure-Activity Relationships for Benzoylamino Benzoic Acid and Methyl Anthranilate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to a Privileged Scaffold

Anthranilic acid and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they can bind to a variety of biological targets and exhibit a wide range of pharmacological activities. These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The versatility of the anthranilic acid core structure allows for extensive chemical modifications, making it an attractive starting point for drug discovery and development. This guide will explore the SAR of two distinct classes of anthranilic acid analogs, providing insights into how structural modifications influence their biological effects.

Structure-Activity Relationship of 2-[2-(Benzoylamino)benzoylamino]benzoic Acid Analogues as Antiviral Agents

A study focused on 2-[2-(benzoylamino)benzoylamino]benzoic acid and its analogs identified these compounds as potent inhibitors of adenovirus replication. The research highlighted several key structural features that are crucial for their antiviral activity.

Key SAR findings for this class of compounds include:

  • Amide Bond Directionality: The specific arrangement and direction of the amide bonds, as seen in the parent compound, are obligatory for activity.

  • Substituent Pattern: An ortho, ortho substitution pattern on the aromatic rings is favorable for antiviral potency.

  • Carboxylic Acid Moiety: The presence of a carboxylic acid group on the C-terminal ring is essential for activity.

  • N-Terminal Moiety: While some variability is tolerated at the N-terminal, benzamides appear to be the preferred group.

  • Ring Substitutions: Modifications to the middle and C-terminal rings with substituents like fluorine and chlorine led to the identification of highly potent inhibitors.

Biological Activity Data

The following table summarizes the in vitro activity of selected 2-[2-(benzoylamino)benzoylamino]benzoic acid analogs against adenovirus replication.

Compound IDSubstituentsEC50 (µM)
1 UnsubstitutedPotent (exact value not specified in abstract)
35g 4,5-difluoro on middle ring, 2-fluoro on N-terminal ring0.6
35j 5-chloro on middle ring, 2-fluoro on N-terminal ring0.6

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Structure-Activity Relationship of Methyl Anthranilate Derivatives as Anticancer and Antimicrobial Agents

Several studies have explored the anticancer, antimicrobial, and antioxidant activities of various methyl anthranilate derivatives. These studies reveal that the introduction of different substituents onto the methyl anthranilate scaffold can lead to potent and selective biological activity.

Key SAR findings for this class of compounds include:

  • Organoselenium Hybrids: The incorporation of organoselenium moieties has been a successful strategy to enhance the biological activities of methyl anthranilates.

  • Position of Substitution: A study on methyl anthranilate hydroxamic acid derivatives as matrix metalloproteinase (MMP) inhibitors showed that substitution at the 3-position of the anthranilate ring significantly increased potency compared to substitutions at the 4-, 5-, or 6-positions.

  • Lipophilicity: In a series of pyrazole derivatives of benzoic acid, increasing the lipophilicity of substituents on an aniline moiety improved antibacterial activity.

Biological Activity Data

The following table presents the in vitro cytotoxic and antimicrobial activities of selected methyl anthranilate derivatives.

Compound IDChemical ClassActivityCell Line/StrainIC50/IA%
OSe 14 Organodiselenide-tethered methyl anthranilateAnticancerHepG2IC50 = 3.57 ± 0.1 µM
OSe 14 Organodiselenide-tethered methyl anthranilateAntifungalCandida albicansIA% = 100% (similar to clotrimazole)
OSe 14 Organodiselenide-tethered methyl anthranilateAntibacterialE. coliIA% = 91.3%
OSe 14 Organodiselenide-tethered methyl anthranilateAntibacterialS. aureusIA% = 90.5%
6e 3-methyl anthranilate hydroxamic acidMMP-9 Inhibition-< 10 nM
6m 3-carbomethoxy anthranilate hydroxamic acidMMP-9 Inhibition-< 10 nM

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IA% represents the percentage of inhibition.

Experimental Protocols

Adenovirus Replication Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the replication of adenovirus in a cell culture model.

  • Cell Seeding: A549 cells (a human lung carcinoma cell line) are seeded into 96-well plates at a density of 12,000 cells per well.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Infection and Treatment: The following day, the cell culture medium is replaced with a medium containing the test compounds at various concentrations. The cells are then infected with an adenovirus strain.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: The extent of viral replication is measured. This can be done through various methods, such as quantifying viral DNA by qPCR or measuring the cytopathic effect (CPE).

  • Data Analysis: The EC50 value is calculated by plotting the inhibition of viral replication against the compound concentration.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: The culture medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for a few hours (e.g., 3-4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against compound concentration.

Visualizing the Drug Discovery Process

The following diagram illustrates a general workflow for drug discovery and development, a process that would be applicable to the exploration of novel 2-(4-Fluorobenzoylamino)benzoic acid methyl ester derivatives.

DrugDiscoveryWorkflow General Drug Discovery and Development Workflow Target_ID Target Identification and Validation Lead_Gen Lead Generation Target_ID->Lead_Gen HTS High-Throughput Screening Lead_Gen->HTS SBDD Structure-Based Drug Design Lead_Gen->SBDD Lead_Opt Lead Optimization Preclinical Preclinical Development Lead_Opt->Preclinical SAR Structure-Activity Relationship (SAR) Lead_Opt->SAR Clinical Clinical Trials Preclinical->Clinical ADMET ADMET Profiling Preclinical->ADMET InVivo In Vivo Efficacy Preclinical->InVivo Tox Toxicology Studies Preclinical->Tox Phase1 Phase I Clinical->Phase1 Approval Regulatory Approval HTS->Lead_Opt SBDD->Lead_Opt SAR->Lead_Opt Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Phase3->Approval

Caption: A flowchart illustrating the major stages of the drug discovery and development pipeline.

Conclusion

While direct experimental data on the SAR of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester derivatives is currently lacking in published literature, the analysis of related benzoylamino benzoic acid and methyl anthranilate analogs provides valuable insights. For antiviral activity, the orientation of amide bonds and the presence of a carboxylic acid are critical, with halogen substitutions on the aromatic rings enhancing potency. For anticancer and antimicrobial applications, the introduction of organoselenium moieties and strategic substitution on the anthranilate ring, particularly at the 3-position, have proven to be effective strategies for increasing biological activity. The experimental protocols and general drug discovery workflow provided herein offer a framework for researchers to initiate their own investigations into this and related chemical series. Further synthesis and biological evaluation of novel derivatives are warranted to fully elucidate their therapeutic potential.

A Comparative Guide to the Synthesis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, a valuable intermediate in various research applications. The comparison includes detailed experimental protocols, a quantitative data summary, and a workflow diagram to aid in selecting the most suitable method.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: One-Pot AcylationRoute 2: Two-Step Acylation-Esterification
Starting Materials Methyl anthranilate, 4-Fluorobenzoyl chlorideAnthranilic acid, 4-Fluorobenzoyl chloride, Methanol
Key Intermediates None2-(4-Fluorobenzoylamino)benzoic acid
Reaction Steps 12
Typical Yield Good to ExcellentModerate to Good (cumulative)
Process Time ShorterLonger
Purification CrystallizationIntermediate and final product crystallization

Synthetic Route 1: One-Pot Acylation of Methyl Anthranilate

This route represents a direct and efficient method for the synthesis of the target compound. It involves the acylation of commercially available methyl anthranilate with 4-fluorobenzoyl chloride in the presence of a base.

A likely reaction scheme is as follows:

Experimental Protocol

A detailed experimental procedure for the synthesis of the analogous compound, methyl 2-(4-chlorobenzamido)benzoate, suggests a straightforward protocol.[1] Based on this, a representative procedure for the fluoro-derivative is as follows:

  • Reaction Setup: To a solution of methyl anthranilate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or pyridine, add a tertiary amine base like triethylamine or pyridine (1.1 equivalents).

  • Acylation: Cool the solution in an ice bath and add 4-fluorobenzoyl chloride (1 equivalent) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent such as methanol or ethanol to obtain the pure 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Synthetic Route 2: Two-Step Acylation of Anthranilic Acid followed by Esterification

This alternative route involves the initial acylation of anthranilic acid to form the corresponding carboxylic acid, which is then esterified to yield the final product.

Step 1: Acylation of Anthranilic Acid

Step 2: Fischer Esterification

Experimental Protocol

Step 1: Synthesis of 2-(4-Fluorobenzoylamino)benzoic acid

  • Reaction Setup: Dissolve anthranilic acid (1 equivalent) in a suitable solvent, such as pyridine or a mixture of dichloromethane and aqueous sodium hydroxide (Schotten-Baumann conditions).

  • Acylation: Add 4-fluorobenzoyl chloride (1 equivalent) portion-wise or dropwise while maintaining the temperature between 0-5 °C.

  • Reaction: Stir the mixture for 1-3 hours at room temperature.

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., 2M HCl) to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol.

Step 2: Esterification of 2-(4-Fluorobenzoylamino)benzoic acid

  • Reaction Setup: Suspend the 2-(4-Fluorobenzoylamino)benzoic acid (1 equivalent) in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

  • Isolation: Remove the excess methanol under reduced pressure. The product may precipitate or can be extracted with a suitable organic solvent.

  • Purification: Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the crude product from a suitable solvent.

Visualization of Synthetic Workflow

The following diagram illustrates the decision-making process and workflow for the two synthetic routes.

G cluster_0 Synthetic Planning cluster_1 Route 1: One-Pot Acylation cluster_2 Route 2: Two-Step Synthesis start Start: Need to Synthesize 2-(4-Fluorobenzoylamino)benzoic acid methyl ester availability Check Availability of Starting Materials start->availability route1_materials Methyl Anthranilate & 4-Fluorobenzoyl Chloride Available? availability->route1_materials route2_materials Anthranilic Acid & 4-Fluorobenzoyl Chloride Available? availability->route2_materials route1_synthesis Perform One-Pot Acylation route1_materials->route1_synthesis Yes route1_materials->route2_materials end_product Final Product: 2-(4-Fluorobenzoylamino)benzoic acid methyl ester route1_synthesis->end_product route2_materials->availability No route2_acylation Step 1: Acylation of Anthranilic Acid route2_materials->route2_acylation Yes route2_esterification Step 2: Fischer Esterification route2_acylation->route2_esterification route2_esterification->end_product

Caption: Workflow for selecting a synthetic route.

References

Comparative Guide to Analytical Method Validation for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of proposed analytical methods for the quantitative determination of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. The methodologies outlined are based on established and validated techniques for structurally similar compounds, offering a robust starting point for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Proposed Analytical Methods

The following table summarizes the key parameters of two proposed analytical methods for the analysis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is typically performed using a UV detector.Separation is based on the volatility and partitioning of the analyte in a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection and identification.[1][2]
Instrumentation HPLC system with a UV detector (e.g., Agilent 1260/Infinity-II)[3], equipped with a C18 column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm).[3]Gas chromatograph coupled with a mass spectrometer (GC-MS).[2] A capillary column suitable for separating methyl esters, such as a polar cyano-column, would be appropriate.[4]
Sample Preparation Dissolution in a suitable diluent, such as a mixture of acetonitrile, methanol, and water.[3]Derivatization to a more volatile form may not be necessary as the compound is a methyl ester. Dissolution in a volatile organic solvent like hexane is a common approach.[5]
Mobile/Carrier Gas A gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine, pH adjusted to 4.0 with orthophosphoric acid) and an organic solvent mixture (e.g., acetonitrile and methanol).[3]An inert carrier gas, typically Helium or Hydrogen.
Potential Advantages Robust and widely used technique for purity and assay determination of non-volatile and thermally labile compounds.[3] High precision and accuracy are achievable.High sensitivity and specificity due to mass detection, allowing for trace-level analysis and unambiguous identification.[2][6] It is also effective for separating positional and geometric isomers.[4]
Potential Limitations May have lower sensitivity compared to GC-MS for certain compounds.The analyte must be volatile and thermally stable.

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed method is adapted from a validated procedure for a structurally related fluorinated benzoic acid derivative.[3]

1. Instrumentation:

  • HPLC system with a variable wavelength UV detector.

  • Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm, or equivalent C18 column.[3]

  • Software for data acquisition and processing.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine

  • Orthophosphoric acid

  • Milli-Q water or equivalent

  • Reference standard of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% triethylamine in water, with pH adjusted to 4.0 using diluted orthophosphoric acid.[3]

  • Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 70:30 v/v).

  • Gradient Program: A suitable gradient to ensure separation from any impurities, for example:

    • 0-5 min: 70% A, 30% B

    • 5-25 min: Linear gradient to 30% A, 70% B

    • 25-30 min: 30% A, 70% B

    • 30.1-35 min: Re-equilibration to 70% A, 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of the analyte (a preliminary scan should be performed).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Diluent: A mixture of acetonitrile, methanol, and water.

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for linearity studies.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range.

5. Validation Parameters:

  • Specificity: Analyze a blank, a placebo (if applicable), the reference standard, and the sample to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions at a minimum of five concentration levels and plot the peak area against concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (typically 98-102%).

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze a minimum of six replicate preparations of the sample at the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument to assess the method's robustness.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed method is based on general principles for the analysis of methyl esters and fluorinated aromatic compounds.[4][6]

1. Instrumentation:

  • Gas chromatograph with a mass selective detector.

  • Column: A polar capillary column, such as a cyano-substituted column, suitable for the separation of esters.[4]

  • Autosampler.

  • Software for data acquisition and analysis.

2. Reagents and Materials:

  • Hexane (GC grade) or other suitable volatile solvent.

  • Reference standard of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

3. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in hexane (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions in hexane for the calibration curve.

  • Sample Solution: Dissolve the sample in hexane to a concentration within the calibration range.

5. Validation Parameters:

  • Specificity: Analyze a blank solvent and the sample to identify the peak corresponding to the analyte based on its retention time and mass spectrum. The fragmentation pattern should be consistent with the structure of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

  • Linearity: Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy (Recovery): Perform spike-recovery experiments by adding known amounts of the standard to the sample matrix.

  • Precision: Assess repeatability and intermediate precision by analyzing replicate samples and calculating the RSD.

  • LOD and LOQ: Determine from the calibration curve or by analyzing dilutions of the standard until the signal-to-noise ratio reaches the defined limits.

Visualizations

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_dev Method Development (HPLC or GC-MS) start->method_dev specificity Specificity method_dev->specificity linearity Linearity specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Final Documentation & Standard Operating Procedure (SOP) system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for the validation of an analytical method.

er_golgi_trafficking_inhibition er Endoplasmic Reticulum (ER) vesicles Transport Vesicles er->vesicles Budding golgi Golgi Apparatus vesicles->golgi Fusion compound 2-(4-Fluorobenzoylamino)benzoic acid methyl ester compound->inhibition inhibition->vesicles Inhibition

Caption: Inhibition of ER to Golgi vesicular traffic.

References

A Comparative Analysis of 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (Benzavir-2) Against Standard Therapies for Acyclovir-Resistant Herpes Simplex Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antiviral research, the emergence of drug-resistant viral strains presents a continuous challenge. Acyclovir, the cornerstone of herpes simplex virus (HSV) therapy, is facing increasing rates of resistance, particularly in immunocompromised patient populations. This has spurred the investigation of novel antiviral agents with alternative mechanisms of action. This guide provides a comparative analysis of the efficacy of a promising investigational compound, 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, also known as benzavir-2, against standard and emerging treatments for acyclovir-resistant HSV infections.

Overview of Current Therapeutic Options

Acyclovir and its prodrugs function by inhibiting the viral DNA polymerase, an essential enzyme for viral replication. Resistance to acyclovir primarily arises from mutations in the viral thymidine kinase (TK) or DNA polymerase genes.[1] For infections caused by acyclovir-resistant HSV strains, the primary alternative therapies include foscarnet and cidofovir.[1] Both agents also target the viral DNA polymerase but do not require activation by viral TK.[1] More recently, pritelivir, a helicase-primase inhibitor, has emerged as a novel therapeutic option with a distinct mechanism of action.[2]

Efficacy of Benzavir-2 Against Acyclovir-Resistant HSV

Benzavir-2 has demonstrated potent antiviral activity against both acyclovir-sensitive and acyclovir-resistant strains of HSV-1 and HSV-2.[3][4] This suggests that its mechanism of action is independent of the viral thymidine kinase, the primary site of mutations leading to acyclovir resistance.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of benzavir-2 in comparison to other antiviral agents.

Table 1: In Vitro Efficacy against Acyclovir-Resistant HSV-1

CompoundVirus StrainEC50 (µM)
Benzavir-2 Clinical Isolate 11.1
Clinical Isolate 21.5
Acyclovir Clinical Isolate 1>100
Clinical Isolate 2>100
Foscarnet Various40-100
Cidofovir Various0.04-1.5

Table 2: In Vitro Efficacy against Acyclovir-Resistant HSV-2

CompoundVirus StrainEC50 (µM)
Benzavir-2 Clinical Isolate1.8
Acyclovir Clinical Isolate>100

Table 3: Cytotoxicity Data

CompoundCell LineCC50 (µM)
Benzavir-2 Vero cells>50

EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes a 50% reduction in cell viability.

Experimental Protocols

The antiviral activity of the compounds was primarily evaluated using the following key experimental methodologies:

Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.

  • Cell Seeding: Confluent monolayers of susceptible cells (e.g., Vero cells) are prepared in multi-well plates.

  • Virus Adsorption: The cell monolayers are infected with a known amount of HSV and incubated for a short period to allow for viral attachment and entry.

  • Compound Treatment: Following adsorption, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death known as plaques.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Staining and Quantification: The cells are then fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Quantitative PCR (qPCR)

This method is used to quantify the amount of viral DNA, providing a measure of viral replication.

  • Cell Infection and Treatment: Cells are infected with HSV and treated with different concentrations of the antiviral compound.

  • DNA Extraction: At a specific time post-infection, total DNA is extracted from the infected cells.

  • qPCR Amplification: The extracted DNA is subjected to qPCR using primers and probes specific for a viral gene (e.g., DNA polymerase).

  • Data Analysis: The amount of viral DNA is quantified, and the EC50 is determined as the compound concentration that reduces the amount of viral DNA by 50% compared to the untreated control.

Mandatory Visualizations

Proposed Mechanism of Action of Benzavir-2

While the precise molecular target of benzavir-2 is still under investigation, studies suggest that it acts on a host cell target that is crucial for the early stages of viral replication.[5][6] This is in contrast to acyclovir, foscarnet, and cidofovir, which directly target the viral DNA polymerase. Pritelivir also targets a viral enzyme, the helicase-primase complex.[2] The proposed mechanism for benzavir-2 suggests an advantage in overcoming drug resistance that arises from mutations in viral enzymes.[5]

Benzavir-2_Mechanism_of_Action cluster_virus HSV Replication Cycle cluster_host Host Cell cluster_drugs Antiviral Drugs HSV HSV Virion Attachment Attachment & Entry HSV->Attachment Uncoating Uncoating Attachment->Uncoating Viral_DNA_Replication Viral DNA Replication Uncoating->Viral_DNA_Replication Host_Factor Essential Host Cell Factor (Early Replication Stage) Uncoating->Host_Factor Assembly Assembly Viral_DNA_Replication->Assembly Egress Egress Assembly->Egress Host_Factor->Viral_DNA_Replication Benzavir2 Benzavir-2 Benzavir2->Host_Factor Inhibits Acyclovir Acyclovir / Foscarnet / Cidofovir Acyclovir->Viral_DNA_Replication Inhibit Viral DNA Polymerase Pritelivir Pritelivir Pritelivir->Viral_DNA_Replication Inhibits Viral Helicase-Primase

Caption: Proposed mechanism of Benzavir-2 targeting a host factor.

Experimental Workflow for Antiviral Efficacy Testing

The following diagram illustrates the general workflow for evaluating the efficacy of antiviral compounds against HSV.

Antiviral_Testing_Workflow cluster_assays Efficacy Assays start Start cell_culture Prepare Susceptible Cell Monolayers start->cell_culture virus_prep Prepare Serial Dilutions of HSV Stock start->virus_prep compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep infection Infect Cells with HSV cell_culture->infection virus_prep->infection treatment Treat Infected Cells with Test Compounds compound_prep->treatment cytotoxicity Cytotoxicity Assay (CC50 Calculation) compound_prep->cytotoxicity infection->treatment incubation Incubate for Plaque Formation or Viral Replication treatment->incubation plaque_assay Plaque Reduction Assay incubation->plaque_assay qpcr_assay qPCR for Viral DNA incubation->qpcr_assay data_analysis Data Analysis (EC50 Calculation) plaque_assay->data_analysis qpcr_assay->data_analysis selectivity Calculate Selectivity Index (CC50 / EC50) data_analysis->selectivity cytotoxicity->selectivity end End selectivity->end

Caption: General workflow for in vitro antiviral efficacy testing.

Conclusion

2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2) demonstrates significant promise as a novel therapeutic agent for the treatment of acyclovir-resistant HSV infections. Its potent in vitro activity against resistant strains, coupled with a favorable preliminary safety profile, warrants further investigation. The distinct proposed mechanism of action, potentially targeting a host cell factor, represents a significant advantage in overcoming existing resistance mechanisms that affect direct-acting antivirals targeting viral enzymes. Further studies are necessary to elucidate the precise molecular target and to evaluate the in vivo efficacy and safety of benzavir-2.

References

comparative study of different catalysts for methyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of methyl benzoate, a key fragrance and flavor compound and a precursor in chemical manufacturing, is typically achieved through the Fischer esterification of benzoic acid with methanol. The efficiency of this process hinges on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, presenting performance data and experimental methodologies to aid researchers in catalyst selection.

Performance Comparison of Catalysts

The selection of a catalyst for methyl benzoate synthesis involves trade-offs between reaction efficiency, cost, environmental impact, and ease of separation. The following table summarizes the performance of several common catalysts based on reported experimental data.

Catalyst TypeCatalyst ExampleBenzoic Acid:Methanol (Molar Ratio)Catalyst LoadingTemperature (°C)Time (h)Yield / Conversion (%)Selectivity (%)Citations
Homogeneous Acid Sulfuric Acid (H₂SO₄)1:301.5% (w/w of benzoic acid)65 (Reflux)2~61% (Yield)High
Heterogeneous (Resin) Amberlyst-151:1015% (w/w of benzoic acid)606>95% (Conversion)High
Heterogeneous (Zeolite) H-ZSM-51:1010% (w/w of benzoic acid)120885% (Conversion)>99%
Heterogeneous (Metal Oxide) Sulfated Zirconia1:1010% (w/w of benzoic acid)120898% (Conversion)>99%
Heterogeneous (Clay) Kaolin1:50.7g (per 0.1 mol acid)100-110485% (Yield)High
Heterogeneous (Functionalized Silica) MCM-41-SO₃H1:105% (w/w of benzoic acid)120591.8% (Conversion)>99%
Heterogeneous (Supramolecular) per-O-sulfated β-cyclodextrin1:241 mol%65496% (Yield)High
Enzymatic Novozym 435 (Lipase)1:1Not specified5024~95% (Conversion)High

Experimental Workflow

The general workflow for screening and comparing catalyst performance in methyl benzoate synthesis follows a standardized procedure from catalyst preparation to final product analysis. This ensures that data is comparable across different catalytic systems.

cluster_prep 1. Catalyst Preparation & Characterization cluster_reaction 2. Esterification Reaction cluster_workup 3. Product Isolation & Purification cluster_analysis 4. Analysis & Evaluation prep Catalyst Synthesis or Activation char Characterization (e.g., XRD, FTIR, SEM) reactants Charge Reactor: - Benzoic Acid - Methanol - Catalyst prep->reactants reaction Run Reaction (Controlled Temp, Time) reactants->reaction separation Catalyst Separation (Filtration/Centrifugation for Heterogeneous Catalysts) reaction->separation extraction Solvent Evaporation & Product Extraction separation->extraction reuse_test Catalyst Reusability Test separation->reuse_test analysis Product Analysis (e.g., GC, GC-MS) extraction->analysis eval Calculate: - Yield - Conversion - Selectivity analysis->eval eval->reuse_test

Caption: General experimental workflow for the comparative study of catalysts in methyl benzoate synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for two common types of heterogeneous catalysts.

1. Synthesis Using Amberlyst-15 (Ion-Exchange Resin)

  • Catalyst Preparation: Amberlyst-15 is typically washed with methanol to remove any impurities and then dried in an oven at 60-80°C before use.

  • Reaction Procedure: In a round-bottom flask equipped with a reflux condenser, benzoic acid and methanol are mixed, typically in a 1:10 molar ratio. The Amberlyst-15 catalyst is added (e.g., 15% by weight of benzoic acid). The mixture is heated to 60°C and stirred for a specified time (e.g., 6 hours).

  • Product Isolation and Analysis: After the reaction is complete, the mixture is cooled to room temperature. The solid Amberlyst-15 catalyst is separated by simple filtration. The excess methanol in the filtrate is removed using a rotary evaporator. The resulting liquid is analyzed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of benzoic acid and the yield of methyl benzoate.

  • Catalyst Reusability: The recovered catalyst is washed with methanol, dried, and can be used for subsequent reaction cycles to test its stability and reusability.

2. Synthesis Using Sulfated Zirconia (Solid Superacid)

  • Catalyst Preparation: Sulfated zirconia is prepared by treating zirconium hydroxide with a sulfuric acid solution, followed by calcination at high temperatures (e.g., 600°C). This process creates highly acidic sites on the catalyst surface.

  • Reaction Procedure: The esterification is carried out in a batch reactor. Benzoic acid, methanol (e.g., 1:10 molar ratio), and the powdered sulfated zirconia catalyst (e.g., 10% by weight of benzoic acid) are added to the reactor. The reactor is sealed and heated to the desired temperature (e.g., 120°C) with constant stirring for the reaction duration (e.g., 8 hours).

  • Product Isolation and Analysis: Upon completion, the reactor is cooled, and the solid catalyst is separated from the liquid mixture by centrifugation or filtration. The liquid phase is then analyzed using GC to quantify the amounts of unreacted benzoic acid and the formed methyl benzoate, from which conversion and selectivity can be calculated.

A Comparative Guide to Confirming the Purity of Synthesized 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of standard analytical techniques for verifying the purity of synthesized 2-(4-fluorobenzoylamino)benzoic acid methyl ester. It is intended for researchers, scientists, and professionals in drug development who require robust methods for quality control and compound validation. The following sections detail the experimental protocols, data interpretation, and a comparative analysis of each technique's strengths and limitations in this context.

Comparison of Analytical Techniques

The confirmation of a synthesized compound's purity and structural integrity is a critical step in chemical research. A multi-faceted approach, employing several complementary analytical techniques, is recommended for unambiguous verification. The table below compares common methods for the analysis of 2-(4-fluorobenzoylamino)benzoic acid methyl ester.

Technique Primary Purpose Strengths Limitations
¹H & ¹³C NMR Spectroscopy Structural Elucidation & Impurity DetectionProvides detailed structural information, identifies and can quantify proton-bearing impurities.Relatively low sensitivity for some impurities, requires deuterated solvents.
Mass Spectrometry (MS) Molecular Weight VerificationHigh sensitivity, confirms the mass of the target compound and can detect impurities with different molecular weights.Isomeric impurities cannot be distinguished, fragmentation can be complex.
HPLC Quantitative Purity AssessmentHigh resolution for separating impurities, provides accurate quantification of purity (e.g., >99%).Requires method development (mobile phase, column selection), destructive technique.
FT-IR Spectroscopy Functional Group IdentificationFast, non-destructive, confirms the presence of key bonds (e.g., C=O, N-H, C-F).Provides limited information on overall purity, not suitable for quantifying minor impurities.
Melting Point Analysis Physical Property ConfirmationSimple and fast indicator of purity; pure compounds exhibit a sharp melting range.A sharp melting point is not an absolute guarantee of purity; some impurities may not depress the melting point.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation:

  • ¹H NMR: Expect distinct signals for the aromatic protons and the methyl ester protons. The integration of these signals should correspond to the number of protons in the structure. Impurities would appear as additional, unassigned peaks.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the molecule's structure, including the carbonyl carbons and the aromatic carbons.

  • ¹⁹F NMR: A single peak should be observed for the fluorine atom, confirming its presence.

Expected Data Summary:

Analysis Parameter Expected Value
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)~11.8 (s, 1H, NH), 7.0-8.8 (m, 8H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ)~168.0 (C=O, ester), ~165.0 (C=O, amide), 115-165 (Ar-C), ~52.5 (OCH₃)
Mass Spectrometry (ESI+) [M+H]⁺m/z 274.08
High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions for linearity checks if required.

  • Set up the HPLC system with a suitable column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Establish an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).

  • Inject 10 µL of the sample solution and monitor the elution using a UV detector at a relevant wavelength (e.g., 254 nm).

Data Interpretation: A pure sample should yield a single, sharp, and symmetrical peak at a specific retention time. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Protocol:

  • Dissolve a small amount of the sample (<<1 mg) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Analyze the data to identify the molecular ion peak.

Data Interpretation: The primary goal is to find the peak corresponding to the protonated molecule [M+H]⁺. For 2-(4-fluorobenzoylamino)benzoic acid methyl ester (C₁₅H₁₂FNO₃, Molecular Weight: 273.26 g/mol ), the expected peak would be at an m/z of approximately 274.08.

Purity Confirmation Workflow

The logical flow for confirming the purity of a newly synthesized batch of the target compound is illustrated below. This workflow ensures that both the chemical structure and the purity level are rigorously assessed before the compound is used in further applications.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Check cluster_spectroscopy Structural Verification cluster_quantification Quantitative Analysis cluster_conclusion Final Outcome start Synthesized Product mp Melting Point Analysis start->mp nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) mp->nmr ms Mass Spectrometry (Confirm MW = 273.26) nmr->ms ftir FT-IR Spectroscopy (Confirm Functional Groups) ms->ftir hplc HPLC Analysis ftir->hplc decision Purity > 95%? hplc->decision pass Compound Confirmed (Pure & Structurally Correct) decision->pass Yes fail Repurify Sample (e.g., Recrystallization, Chromatography) decision->fail No fail->mp

Caption: Workflow for purity confirmation of synthesized compounds.

This guide outlines a comprehensive strategy for validating the purity of 2-(4-fluorobenzoylamino)benzoic acid methyl ester. By combining these orthogonal techniques, researchers can have high confidence in the quality of their synthesized material, which is paramount for reproducible and reliable scientific outcomes.

Validating the Inhibitory Effect of Exo1 on Protein Secretion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricacies of the secretory pathway, small molecule inhibitors are indispensable tools. This guide provides a comparative analysis of Exo1, a known inhibitor of ADP-ribosylation factor 1 (ARF1), against other commonly used inhibitors of protein secretion. The data presented here is compiled from various studies to offer a comprehensive overview of their relative performance and methodologies for their validation.

Comparative Analysis of Protein Secretion Inhibitors

The following table summarizes the key characteristics and reported efficacy of Exo1 in comparison to two widely used inhibitors, Brefeldin A and Golgicide A. These alternatives also target the ARF1 activation cycle but through a different mechanism, primarily by inhibiting ARF-GEFs (Guanine Nucleotide Exchange Factors).

Inhibitor Target Mechanism of Action Reported IC50 Key Features
Exo1 ARF1Binds to the GTP-binding pocket of ARF1, preventing its activation.~20 µM (in vitro ARF1 activation)Direct inhibitor of ARF1; useful for probing specific ARF1 functions.
Brefeldin A ARF-GEFs (e.g., GBF1, BIG1, BIG2)Uncompetitive inhibitor that traps the ARF-GDP-GEF complex, preventing GDP release and subsequent GTP binding.~100 nM (for GBF1-dependent pathways)Broad-spectrum inhibitor of ARF-GEFs; causes Golgi collapse into the ER.
Golgicide A GBF1Specifically targets the Sec7 domain of GBF1, a large ARF-GEF localized to the cis-Golgi.~10 µMMore specific than Brefeldin A for GBF1; induces Golgi disruption.

Experimental Protocols

Validating the inhibitory effect of these compounds on protein secretion typically involves a cell-based assay that measures the trafficking of a reporter protein. A commonly used method is the secreted Gaussia luciferase assay.

Protocol: Secreted Gaussia Luciferase Assay

This protocol outlines a typical workflow for quantifying the inhibition of protein secretion using a secreted luciferase reporter.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa or HEK293) in a 96-well plate at a suitable density.

    • Transfect the cells with a plasmid encoding a secreted form of Gaussia luciferase.

    • Allow cells to express the reporter protein for 24-48 hours.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the inhibitors (Exo1, Brefeldin A, Golgicide A) in a suitable vehicle (e.g., DMSO).

    • Wash the cells with fresh medium and then add the medium containing the inhibitors at the desired concentrations.

    • Include a vehicle-only control.

    • Incubate the cells for a time course determined by the specific experimental goals (e.g., 1-4 hours).

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant, which contains the secreted luciferase.

    • Lyse the cells remaining in the well to measure intracellular luciferase, which can be used for normalization.

  • Luciferase Assay:

    • Add a luciferase substrate (e.g., coelenterazine) to the collected supernatant and cell lysates.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of secreted luciferase relative to the total (secreted + intracellular) luciferase for each condition.

    • Normalize the data to the vehicle control to determine the percent inhibition of secretion.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanisms

To better understand the points of intervention for these inhibitors, the following diagrams illustrate the ARF1 activation cycle and a typical experimental workflow.

ARF1_Activation_Cycle cluster_golgi Golgi Membrane cluster_inhibitors Inhibitors ARF1_GDP ARF1-GDP (inactive) ARF_GEF ARF-GEF (e.g., GBF1) ARF1_GDP->ARF_GEF GDP ARF1_GTP ARF1-GTP (active) ARF_GEF->ARF1_GTP GTP Effector Effector Proteins (e.g., COPI coat) ARF1_GTP->Effector Vesicular Trafficking Effector->ARF1_GDP GTP Hydrolysis (ARF-GAP) Exo1 Exo1 Exo1->ARF1_GDP Inhibits GTP Binding BFA_GCA Brefeldin A Golgicide A BFA_GCA->ARF_GEF Inhibits GEF Activity

Caption: The ARF1 activation cycle and points of inhibition.

Experimental_Workflow start Plate and Transfect Cells (Secreted Reporter) incubation Incubate with Inhibitors (Exo1, Brefeldin A, etc.) start->incubation collection Collect Supernatant (Secreted) and Lyse Cells (Intracellular) incubation->collection assay Measure Reporter Activity (e.g., Luciferase Assay) collection->assay analysis Data Analysis: Calculate % Inhibition and IC50 assay->analysis end Comparative Results analysis->end

Safety Operating Guide

Proper Disposal of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester could not be located. The following disposal procedures are based on general principles of laboratory chemical safety, regulatory guidelines for hazardous waste management, and the inferred hazards from its chemical structure. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment.[1] For novel or less common compounds like 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, where specific handling information may not be readily available, a cautious and systematic approach to waste management is essential.

Inferred Hazard Assessment and Personal Protective Equipment

Due to the absence of a specific SDS, the potential hazards of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester must be inferred from its chemical structure—a fluorinated aromatic compound, an amide, and a methyl ester. Fluorinated organic compounds can be persistent in the environment and may have toxicological properties that are not fully characterized. Therefore, it is prudent to handle this compound as a hazardous substance.

Hazard Category Inferred Potential Hazard Recommended Personal Protective Equipment (PPE)
Health Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. The long-term toxicological properties are unknown.Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.
Environmental Hazards As a fluorinated organic compound, it may be persistent in the environment. It should be prevented from entering drains or waterways.Not applicable for PPE, but containment measures are crucial.
Physical Hazards The flammability and reactivity data are unknown. Based on similar structures, it is likely a combustible solid. Avoid heating and contact with strong oxidizing agents.Standard laboratory PPE is sufficient. Keep away from open flames and strong oxidizing agents.

Experimental Protocol: Step-by-Step Disposal Procedure

The overriding principle for handling laboratory waste is that no experiment should begin without a plan for the disposal of all resulting waste.[2] In the case of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, the following steps should be followed:

  • Waste Characterization: In the absence of specific data, treat 2-(4-Fluorobenzoylamino)benzoic acid methyl ester and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous waste.

  • Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Collect solid waste (e.g., leftover compound, contaminated disposables) and liquid waste (e.g., solutions containing the compound) in separate, designated containers.[3]

    • Aqueous waste should be collected separately from organic solvent waste.[2]

  • Containerization:

    • Use a chemically compatible, leak-proof container in good condition. A high-density polyethylene (HDPE) or glass container is generally suitable for solid and organic solvent waste.

    • The container must have a secure, tight-fitting lid. Keep the container closed except when adding waste.[4]

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[5]

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag as soon as the first particle of waste is added.[6]

    • The label must include:

      • The full chemical name: "2-(4-Fluorobenzoylamino)benzoic acid methyl ester" (avoid abbreviations or formulas).

      • The approximate quantity of the waste.

      • The date accumulation started.

      • The hazard characteristics (e.g., "Toxic," "Caution: Substance of Unknown Toxicity").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA), which is typically located in a fume hood or a specially designated and marked area of the laboratory.[3][6]

    • The SAA should be under the direct supervision of laboratory personnel.[5]

    • Ensure the waste container is stored in secondary containment to prevent spills.[3]

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not pour this chemical down the drain or dispose of it in the regular trash.[4]

    • Disposal will be handled by a licensed hazardous waste management company, likely through high-temperature incineration, which is a common method for destroying halogenated organic compounds.[3][7]

Logical Workflow for Disposal of Uncharacterized Chemicals

The following diagram illustrates the decision-making process for the proper disposal of a chemical for which a Safety Data Sheet is not available.

Disposal_Decision_Process start Start: New or Uncharacterized Chemical sds_check Search for Specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Found? sds_check->sds_found follow_sds Follow Disposal Instructions in Section 13 of SDS sds_found->follow_sds Yes no_sds SDS Not Found sds_found->no_sds No contact_ehs Contact Institutional EHS for Pickup and Disposal follow_sds->contact_ehs assess_hazard Assess Potential Hazards Based on Chemical Structure and Analogs no_sds->assess_hazard treat_as_hazardous Assume Hazardous Waste assess_hazard->treat_as_hazardous segregate Segregate Waste Stream (Solid vs. Liquid, Halogenated) treat_as_hazardous->segregate containerize Use Compatible, Sealed Container segregate->containerize label Attach Hazardous Waste Label (Full Chemical Name, Hazards) containerize->label store Store in Secondary Containment in Satellite Accumulation Area label->store store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (CAS 75541-83-2). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, based on available Safety Data Sheets (SDS) for the compound and structurally similar chemicals, include potential skin, eye, and respiratory irritation. While a comprehensive toxicological profile for this specific compound is not widely available, its chemical structure suggests that caution should be exercised.

Recommended Personal Protective Equipment (PPE):

Protection TypeRecommended EquipmentJustification
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles that could cause serious eye irritation.[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which may cause irritation.[1][2][3][4] Always inspect gloves for integrity before use.
Skin and Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[1][2][3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a potential for generating dust or aerosols.Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[1][2][4]

Safe Handling and Storage

Operational Plan:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] The work area must be well-ventilated.

  • Handling: Avoid direct contact with the skin and eyes.[1] Prevent the formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3]

Disposal Plan

Dispose of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, the following table includes information for structurally related compounds to provide a general understanding of the expected physical and chemical properties.

PropertyValue (Compound)Reference
Molecular Weight 273.26 g/mol [5]
Boiling Point Not available
Melting Point Not available
Flash Point Not available
Solubility Not available

Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the logical steps for selecting the appropriate PPE when handling 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Operational Procedures A Identify Chemical: 2-(4-Fluorobenzoylamino)benzoic acid methyl ester B Review Safety Data Sheet (SDS) A->B Consult C Assess Potential for: - Skin/Eye Contact - Inhalation - Ingestion B->C Inform D Eye Protection: Chemical Goggles / Face Shield C->D Risk of Splash/Dust E Hand Protection: Chemical-Resistant Gloves C->E Risk of Contact F Body Protection: Lab Coat C->F Risk of Spills G Respiratory Protection: Well-Ventilated Area / Respirator C->G Risk of Inhalation H Safe Handling and Storage D->H E->H F->H G->H I Proper Disposal H->I After Use

Caption: PPE selection workflow for handling the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EXO1 Human Pre-designed siRNA Set A
Reactant of Route 2
Reactant of Route 2
EXO1 Human Pre-designed siRNA Set A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.